5-Methoxy-2-mercaptobenzimidazole
Descripción
Propiedades
IUPAC Name |
5-methoxy-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFBRZWVWJCLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190558 | |
| Record name | 5-Methoxy-2-mercaptobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37052-78-1 | |
| Record name | 2-Mercapto-5-methoxybenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37052-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-mercaptobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037052781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-mercaptobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-MERCAPTOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143562LXX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5-Methoxy-2-mercaptobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways, reaction mechanisms, and experimental protocols for 5-Methoxy-2-mercaptobenzimidazole. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like omeprazole.[1]
Core Synthesis Pathways
The primary and most widely documented methods for the synthesis of this compound involve the reaction of 4-methoxy-o-phenylenediamine (also known as 3,4-diaminoanisole) with a one-carbon electrophile that also serves as a sulfur source. The two main variations of this approach utilize either carbon disulfide (CS₂) or an alkali metal alkyl xanthate.
Synthesis via Carbon Disulfide
This common and direct method involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), in an alcoholic solvent.
Reaction Scheme:
4-methoxy-o-phenylenediamine + Carbon Disulfide --(KOH, Ethanol (B145695)/Water)--> this compound
The reaction proceeds by heating the mixture to reflux for several hours.[2] Subsequent acidification of the reaction mixture precipitates the desired product.
Synthesis via Alkyl Xanthate
An alternative pathway employs an alkali metal alkyl xanthate, such as potassium ethyl xanthate, which serves as a less volatile and more manageable source of the thiocarbonyl group compared to carbon disulfide. The reaction is typically carried out in an aqueous-alcoholic alkaline medium. This method is reported to provide high yields and a high-quality final product.[1]
Reaction Scheme:
4-methoxy-o-phenylenediamine dihydrochloride (B599025) + Potassium Ethyl Xanthate --(KOH, Ethanol/Water, Heat)--> this compound
Proposed Reaction Mechanism
The reaction mechanism for the formation of the benzimidazole-2-thione ring system from an o-phenylenediamine (B120857) and carbon disulfide is a two-step process involving an initial nucleophilic addition followed by an intramolecular cyclization and dehydration.
-
Formation of Dithiocarbamate (B8719985) Intermediate: One of the nucleophilic amino groups of 4-methoxy-o-phenylenediamine attacks the electrophilic carbon atom of carbon disulfide. In a basic medium, the resulting dithiocarbamic acid is deprotonated to form a more stable dithiocarbamate salt intermediate.
-
Intramolecular Cyclization & Elimination: The second amino group then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a molecule of hydrogen sulfide (B99878) (H₂S) to form the stable, aromatic this compound ring. The final product exists in a tautomeric equilibrium between the thiol and the more stable thione form.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
| Method | Starting Materials | Solvent System | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Carbon Disulfide | 4-methoxy-o-phenylenediamine, CS₂, KOH | Ethanol/Water | 4 hours (reflux) | Reflux | 63% | Not Specified | [2] |
| Alkyl Xanthate | 3,4-diaminoanisole (B141616) dihydrochloride, Potassium Ethyl Xanthate, KOH | Aqueous-Ethanol | 7 hours | 60-75°C then boiling | 90-94% | 250-252 | [1] |
| Carbon Disulfide | 3,4-diaminoanisole, CS₂, KOH | Aqueous-Ethanol | 7 hours | Boiling | 72% | 253-254.2 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Carbon Disulfide[2]
-
Reagent Preparation: Dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL) in a round-bottom flask.
-
Addition of CS₂: To the stirred basic solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the mixture for 30 minutes at ambient temperature.
-
Addition of Diamine: Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).
-
Reaction: Stir the reaction mixture at reflux for 4 hours. After reflux, continue stirring at ambient temperature overnight.
-
Work-up: Evaporate the solvent in vacuo. Dilute the residue with dichloromethane (B109758) (CH₂Cl₂).
-
Precipitation: Add water to the dichloromethane solution to induce precipitation.
-
Isolation: Suspend the precipitate in fresh CH₂Cl₂ and acidify to a pH of 4.
-
Purification: Filter the resulting suspension to obtain the purple crystalline product, this compound. The reported yield is 3.4 g (63%).
Protocol 2: Synthesis using Potassium Ethyl Xanthate[1]
-
Reaction Setup: In a suitable reactor, combine 3,4-diaminoanisole dihydrochloride (0.473 mol), potassium ethyl xanthate (0.518 mol), and 85% potassium hydroxide (0.946 mol) in a mixture of 400 ml of water and 400 ml of 95% ethanol.
-
Heating: Heat the reaction mixture with stirring, first for 4 hours at 60-75°C, and then bring to a boil for an additional 3 hours.
-
Decolorization: To the hot reaction mass, add 300 ml of hot water and 25 g of activated carbon. Boil the mixture for 20 minutes and then filter while hot.
-
Precipitation: Cool the filtrate to 20-25°C. With stirring, add 100 ml of acetic acid diluted with water (1:1) and 300 g of ice.
-
Isolation: Cool the mixture to 5-10°C and hold at this temperature for 4 hours. Filter the precipitate.
-
Washing and Drying: Wash the collected solid with water until the filtrate is colorless and then dry. The reported yield is 50.20 g (90.77%) of a light gray crystalline product.
Visualizations
Synthesis Pathway Diagram
Caption: General synthesis pathway for this compound.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the formation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-2-mercaptobenzimidazole
This document provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors and cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] This guide details its structural and physical characteristics, provides experimental protocols for its analysis, and illustrates its relevance in biological pathways.
Chemical Structure and Identity
This compound consists of a benzimidazole (B57391) core substituted with a methoxy (B1213986) group at the 5-position and a thiol (mercapto) group at the 2-position.[3][4] It exists in tautomeric equilibrium between the thione and thiol forms.
Caption: Molecular structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₈H₈N₂OS | [5][6] |
| Molecular Weight | 180.23 g/mol | [5][6] |
| Appearance | White to off-white, pale yellow, or beige crystalline powder | [4][7][8][9] |
| Melting Point | 255-262 °C (most common), other values reported include 135-145°C, 178-182°C, 270-273°C, and 280-290°C | [4][7][8][9][10][11][12] |
| Boiling Point | 309.4 °C at 760 mmHg | [7][13] |
| pKa (Predicted) | 10.13 ± 0.30 | [11][14] |
| LogP (Predicted) | 1.52 - 2.399 | [14] |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | Insoluble / Sparingly soluble | [4][7][8][12][15] |
| Methanol (B129727) | Soluble | [3][8] |
| Ethanol (B145695) | Soluble | [4][15] |
| Acetone | Soluble | [4][15] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| 10% Sodium Hydroxide (B78521) | Soluble | [3][6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.
Table 3: Key Spectroscopic Data
| Technique | Expected Characteristics | References |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, and N-H/S-H protons. | [16] |
| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, and the C=S carbon. | [16][17] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (180.23 m/z). | [5][16] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, C=C, C-O, and C=S functional groups. | [5][18] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the compound's properties and for its synthesis.
This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.[19]
-
Preparation of Potassium Ethoxide: Dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).
-
Reaction with Carbon Disulfide: To the stirred solution, add carbon disulfide (2.5 mL, 0.04 mol). Continue stirring for 30 minutes at ambient temperature.
-
Addition of Diamine: Cool the mixture to 0 °C and slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: Allow the mixture to cool and stir overnight at ambient temperature. Evaporate the solvent in vacuo.
-
Precipitation: Dilute the residue with dichloromethane (B109758) (CH₂Cl₂). The addition of water will cause a precipitate to form.
-
Acidification: Suspend the precipitate in CH₂Cl₂ and acidify to pH 4 with a suitable acid (e.g., acetic acid).
-
Isolation: Filter the resulting suspension to collect the product. This process yields purple crystalline this compound.[19]
This protocol provides a general procedure for acquiring NMR spectra for structural elucidation.[16]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
This protocol outlines the procedure for obtaining mass spectral data.[16]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular ion peak (m/z 180.23).
Experimental and Logical Workflows
Visualizing experimental workflows and biological pathways helps in understanding the context and application of the compound.
Caption: Workflow for synthesis, purification, and characterization.
Biological Relevance and Signaling Pathways
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial precursor for compounds that target significant biological pathways. Its derivatives have been investigated for a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][20][21]
This compound is a key starting material for the synthesis of selective COX-2 inhibitors.[1][22] The COX pathway is central to inflammation. COX enzymes convert arachidonic acid into prostaglandins, which mediate pain and inflammation.[1] Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with inhibiting COX-1.[1]
Caption: Inhibition of the COX-2 pathway by derived compounds.
This compound is a well-established intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[3][23]
Recent studies have explored derivatives of this compound for their potential cytotoxic activities against breast cancer.[20] These derivatives have been designed to target and inhibit the estrogen receptor alpha (ERα), a key molecular target in the pathogenesis of certain types of breast cancer.[20]
Caption: Inhibition of ERα signaling by a benzimidazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sheetalchemicals.com [sheetalchemicals.com]
- 4. 5-Methoxy 2 Mercaptobenzimidazole Manufacturer, 5-Methoxy 2 Mercaptobenzimidazole at Lowest Price, Bharuch, Gujarat [shreemahadevintermediate.com]
- 5. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 7. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 8. 5 Methoxy 2 Mercapto Benzimidazole Manufacturers and Suppliers from Mumbai [nandoliachemical.com]
- 9. This compound: Properties, Uses, Safety, Supplier Information & Expert Insights China [quinoline-thiophene.com]
- 10. This compound | 37052-78-1 | FM00167 [biosynth.com]
- 11. chembk.com [chembk.com]
- 12. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 5 Methoxy 2 Mercapto Benzimidazole at Best Price, High Purity [nandoliaorganics.com]
- 14. 37052-78-1 CAS MSDS (2-MERCAPTO-5-METHOXYBENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Seta Chemicals [setachemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE(37052-78-1) 13C NMR spectrum [chemicalbook.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. prepchem.com [prepchem.com]
- 20. chemrevlett.com [chemrevlett.com]
- 21. researchgate.net [researchgate.net]
- 22. scbt.com [scbt.com]
- 23. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
5-Methoxy-2-mercaptobenzimidazole CAS number and molecular structure
An In-depth Technical Guide to 5-Methoxy-2-mercaptobenzimidazole
Core Compound Details
CAS Number: 37052-78-1[1][2][3][4][5]
Molecular Structure:
-
IUPAC Name: 5-methoxy-1,3-dihydrobenzimidazole-2-thione[4]
-
Synonyms: 5-Methoxy-2-benzimidazolethiol, 5-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, Omeprazole Impurity A[2][3][4][6]
This guide provides a comprehensive overview of this compound, a heterocyclic building block and a key intermediate in the synthesis of pharmaceuticals like the proton-pump inhibitor Omeprazole.[6][7] The compound is also a subject of research for its own biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties.[8][9][10]
Quantitative Data
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 255-263 °C | [1][6] |
| Boiling Point | 309.4 °C (Predicted) | [1][6] |
| Flash Point | 140.9 °C | [1] |
| pKa | 10.13 ± 0.30 (Predicted) | [6] |
| LogP | 1.52 - 2.399 | [2][6] |
| Water Solubility | Insoluble | [6] |
| Appearance | Off-white to light yellowish-brown powder | [6][7][11] |
Spectroscopic Data
While specific peak values are proprietary or require database access, the characteristic spectroscopic data are summarized below.
| Technique | Description |
| ¹H NMR | The spectrum would show signals corresponding to the aromatic protons on the benzimidazole (B57391) ring and a distinct singlet for the methoxy (B1213986) (-OCH₃) group protons. |
| ¹³C NMR | The spectrum would display characteristic peaks for the carbon atoms in the benzimidazole core, the methoxy carbon, and the thione (C=S) carbon. |
| FTIR (ATR) | The infrared spectrum exhibits characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=S stretching, and C-O stretching of the methoxy group.[4][12] |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 180.04). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.[13]
Materials:
-
4-methoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
A solution of potassium hydroxide (3.8 g, 0.067 M) in ethanol (20 mL) and water (7 mL) is prepared.
-
To this solution, add 2.5 mL of carbon disulfide (3.09 g, 0.04 M). The mixture is stirred for 30 minutes at ambient temperature.
-
The reaction mixture is cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 M) is added slowly.
-
The mixture is then heated to reflux and stirred for 4 hours.
-
After reflux, the reaction is allowed to stir at ambient temperature overnight.
-
The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.
-
Addition of water causes a precipitate to form. This precipitate is suspended in dichloromethane and acidified to a pH of 4.
-
The resulting purple crystalline solid is collected by filtration to yield this compound (yield: 3.4 g, 63%).[13]
Protocol 2: Structural Elucidation via Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [12]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
B. Fourier-Transform Infrared (FTIR) Spectroscopy [12]
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=S, C-O) present in the molecule.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for analyzing this compound by reverse-phase (RP) HPLC.[2]
Materials:
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Inject the sample onto the column.
-
Run the analysis under isocratic or gradient conditions, monitoring the elution at a suitable UV wavelength.
-
The method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Visualizations
Molecular Structure and Analysis Workflow
The following diagrams illustrate the molecule's structure and a typical workflow for its structural confirmation.
Caption: Molecular structure of this compound.
Caption: Workflow for the structure elucidation of the target compound.[12]
Application-Related Workflow
This compound's deuterated analog is often used as an internal standard in metabolic studies.[14]
Caption: Workflow for quantifying metabolic stability using a deuterated internal standard.[14]
Synthetic Pathway Application
This compound is a versatile intermediate for synthesizing more complex molecules, such as derivatives with potential anti-cancer activity, through reactions like S-alkylation.[8][15]
Caption: A generalized workflow for the S-alkylation of this compound.[15]
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 7. sheetalchemicals.com [sheetalchemicals.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of 5-Methoxy-2-mercaptobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-Methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1][2] The document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of benzimidazole-based pharmaceutical compounds.
Spectroscopic Data Summary
The structural integrity of this compound (C₈H₈N₂OS, Molecular Weight: 180.23 g/mol ) is confirmed through a combination of spectroscopic techniques.[3] The data presented in the following tables are compiled from various sources and represent the characteristic spectral features of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[4] The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the aromatic, methoxy, and thioamide moieties of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | N-H |
| ~7.1 | Multiplet | 2H | Aromatic C5-H, C6-H |
| ~7.4 | Multiplet | 1H | Aromatic C7-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange.[5]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=S (Thioamide) |
| ~156 | Aromatic C-O |
| ~132 | Aromatic C-N |
| ~131 | Aromatic C-N |
| ~122 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~109 | Aromatic C-H |
| ~56 | -OCH₃ |
Note: The assignment of aromatic carbons can be further confirmed by advanced NMR techniques such as HSQC and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies.[4]
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | N-H stretch |
| 3000-2850 | C-H (aromatic and aliphatic) stretch |
| ~1630 | C=C (aromatic) stretch |
| ~1500 | C=C (aromatic) stretch |
| ~1250 | C-O (ether) stretch |
| ~1200 | C-N stretch |
| ~1100 | C=S stretch |
Note: The IR spectrum of solid samples can be influenced by intermolecular interactions, such as hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.[4]
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 180 | Molecular Ion [M]⁺ |
| 165 | [M-CH₃]⁺ |
| 137 | [M-CH₃-CO]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.[6]
Experimental Protocols
The following protocols outline the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[5]
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[4]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Acquisition:
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A significantly larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[4]
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used due to its simplicity.[7][8]
-
Place a small amount of the powdered this compound directly onto the ATR crystal.[8]
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[1]
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[4]
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Introduce the sample into the mass spectrometer using an appropriate ionization method. Electrospray Ionization (ESI) is a common choice for benzimidazole (B57391) derivatives.[9][10]
Instrumentation:
-
Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[4]
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation.[4]
Data Analysis:
-
Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Confirm the elemental composition by comparing the observed accurate mass with the calculated theoretical mass.[4]
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. finornic.com [finornic.com]
- 3. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 5-Methoxy-2-mercaptobenzimidazole in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-Methoxy-2-mercaptobenzimidazole in solution. The focus is on the interplay between the thione and thiol forms, the spectroscopic methods used for their characterization, and the experimental protocols for their quantitative analysis. While specific quantitative data for the 5-methoxy derivative is limited in publicly available literature, this guide leverages extensive research on the parent compound, 2-mercaptobenzimidazole (B194830), to provide a robust framework for understanding its behavior.
Introduction to Thione-Thiol Tautomerism
This compound, a key heterocyclic scaffold in medicinal chemistry, exists in a dynamic equilibrium between two tautomeric forms: the thione and the thiol.[1][2] This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms of the benzimidazole (B57391) ring system.
Theoretical and experimental evidence, including solid-state NMR and X-ray crystallography, overwhelmingly indicates that the thione form is the more stable and predominant tautomer in both the solid state and in solution.[3][4][5][6] The equilibrium can, however, be influenced by various factors, most notably the solvent.[7]
Caption: Thione-thiol tautomeric equilibrium of this compound.
Spectroscopic Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful techniques for studying tautomeric equilibria in solution. The interconversion between the thione and thiol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides clear indicators of the predominant tautomer. The thione form is characterized by a broad singlet corresponding to the two N-H protons, typically observed at a downfield chemical shift (around 12.20 ppm for the parent 2-mercaptobenzimidazole).[6] The thiol form, in contrast, would exhibit a distinct S-H proton signal at a different chemical shift.
¹³C NMR: The chemical shift of the C2 carbon is highly informative. The thione tautomer possesses a thiocarbonyl group (C=S), which resonates at a characteristic downfield position. The corresponding C2 carbon in the thiol form (C-S) would appear at a significantly upfield chemical shift. Analysis of the C4/C7 and C5/C6 chemical shifts can also provide insights into the electronic distribution within the benzene (B151609) ring for each tautomer.[5][11]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound
| Atom | Thione Form (Expected) | Thiol Form (Expected) | Key Indicator |
| ¹H NMR | |||
| N-H | ~12-13 ppm (broad singlet) | Absent | Presence of a broad N-H signal indicates the thione form. |
| S-H | Absent | ~7-9 ppm (sharp singlet) | Presence of an S-H signal indicates the thiol form. |
| OCH₃ | ~3.8 ppm (singlet) | ~3.8 ppm (singlet) | Methoxy protons are less affected by the tautomerism. |
| Aromatic H | ~6.8-7.2 ppm (multiplets) | ~6.8-7.2 ppm (multiplets) | Subtle shifts may be observed in the aromatic region. |
| ¹³C NMR | |||
| C2 (C=S/C-S) | ~170-180 ppm | ~140-150 ppm | Significant upfield shift of C2 indicates the thiol form. |
| OCH₃ | ~55-56 ppm | ~55-56 ppm | Methoxy carbon is less affected. |
| Aromatic C | ~100-160 ppm | ~100-160 ppm | Shifts in C4, C5, C6, and C7 can be used for detailed analysis.[5][11] |
Note: The chemical shift values are estimates based on data for 2-mercaptobenzimidazole and related structures and can vary depending on the solvent and concentration.
Solvent Effects on Tautomeric Equilibrium
The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[7] In contrast, non-polar solvents may favor the less polar thiol form.
Table 2: Expected Influence of Solvents on the Thione-Thiol Equilibrium
| Solvent Type | Examples | Effect on Equilibrium | Predominant Form |
| Polar Protic | Methanol, Water | Shifts equilibrium towards the thione form. | Thione |
| Polar Aprotic | DMSO, Acetonitrile | Strongly favors the thione form. | Thione |
| Non-Polar | Chloroform, Dioxane | May increase the proportion of the thiol form. | Thione (still likely major, but thiol population increases).[7] |
Experimental Protocols
Protocol for Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR
This protocol outlines the steps to determine the tautomeric equilibrium constant (KT) for this compound in a given deuterated solvent.
Caption: Workflow for the determination of the tautomeric equilibrium constant by ¹H NMR.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12]
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Data Processing: Process the acquired spectrum using appropriate software. Perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.[13][14]
-
Signal Integration: Identify and integrate the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form. If the S-H signal is not observable, other non-overlapping signals unique to each tautomer can be used.
-
Calculation of Equilibrium Constant (KT):
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
KT = [Thiol] / [Thione] = (Integral of S-H signal) / (Integral of N-H signal / 2)
-
Note: The integral of the N-H signal is divided by two as there are two N-H protons in the thione form.
-
Protocol for UV-Vis Spectroscopic Analysis of Solvent Effects
This protocol describes how to observe the shift in the tautomeric equilibrium of this compound in different solvents using UV-Vis spectroscopy.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., methanol).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Use the respective pure solvent as a blank.
-
Data Analysis: Compare the absorption maxima (λmax) and the molar absorptivity (ε) for the different solutions. A shift in λmax and a change in the shape of the spectrum will indicate a shift in the tautomeric equilibrium. The thione and thiol forms have different chromophoric systems and will exhibit distinct absorption profiles.[7][15]
Conclusion
The tautomerism of this compound is a fundamental property that influences its chemical reactivity, biological activity, and physicochemical properties. In solution, it predominantly exists as the thione tautomer. However, the equilibrium is dynamic and sensitive to the solvent environment. A thorough understanding and characterization of this tautomeric behavior, using techniques such as NMR and UV-Vis spectroscopy, are essential for researchers in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide provide a solid foundation for the investigation of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. eurisotop.com [eurisotop.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. researchgate.net [researchgate.net]
Known biological activities of 5-Methoxy-2-mercaptobenzimidazole derivatives
An In-depth Technical Guide on the Biological Activities of 5-Methoxy-2-mercaptobenzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Among its various analogues, this compound serves as a crucial intermediate and a versatile starting point for the synthesis of novel derivatives with a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the known biological activities of these derivatives, focusing on their anticancer, antimicrobial, enzyme inhibitory, and anticonvulsant properties. The document details quantitative biological data, experimental methodologies, and visual representations of relevant pathways and workflows to support further research and drug development endeavors.
Anticancer and Cytotoxic Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines.[1] The primary mechanism often involves the inhibition of key molecular targets in cancer pathogenesis, such as estrogen receptor alpha (ERα).[1][5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various derivatives have been quantified using metrics like the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference Compound | Reference IC₅₀ | Citations |
| 14c | MDA-MB-231 (Breast) | 24.78 ± 1.02 µM | Raloxifene | 26.73 µM | [1][5] |
| 5-chloro-2-mercaptobenzimidazole | MCF-7 (Breast) | 16.54 µg/ml | - | - | [6] |
| Compound 12 (N-benzimidazole carboxamide) | MCF-7 (Breast) | 3.1 µM | Doxorubicin | 0.009 ± 0.004 µM | [7] |
| Compound 36 (N-benzimidazole carboxamide) | MCF-7 (Breast) | 4.8 µM | Doxorubicin | 0.009 ± 0.004 µM | [7] |
| Compound 35 (N-benzimidazole carboxamide) | MCF-7 (Breast) | 8.7 µM | Doxorubicin | 0.009 ± 0.004 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in-vitro cytotoxicity is commonly determined using the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] assay.[5]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are harvested, adjusted to a density of 1.4 × 10⁴ cells/well, and seeded into 96-well plates containing 200 µl of fresh medium per well.[5]
-
Incubation: The plates are incubated for 24 hours to allow the cells to form a monolayer.[5]
-
Compound Treatment: Cells are then treated with the synthesized compounds at various concentrations (typically ranging from 6.25 to 100 µM) for a 24-hour period at 37 °C in a 5% CO₂ environment.[5]
-
MTT Addition: After treatment, the medium is removed, and MTT solution is added to each well, followed by further incubation to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ values are calculated from the resulting dose-response curves.[5]
Visualization: Estrogen Receptor Signaling and Inhibition
Molecular docking studies have shown that these derivatives can bind to estrogen receptor alpha (ERα), a key transcription factor in certain breast cancers. This binding blocks the activation of oncogenic growth pathways.[1][5]
Caption: Inhibition of the Estrogen Receptor α (ERα) signaling pathway.
Tyrosinase Inhibitory Activity
This compound (5-M-2-MB) itself has been identified as a potent tyrosinase inhibitor, suggesting its potential application in cosmetics and treatments for hyperpigmentation disorders.[8]
Quantitative Data: Enzyme Inhibition
| Compound ID | Inhibition Type | IC₅₀ Value | Inhibition Constant (Kᵢ) | Citations |
| 5-M-2-MB | Reversible, Competitive | 60 ± 2 nM | 80 ± 1 nM | [8] |
Experimental Protocol: Enzyme Kinetics and Fluorescence Quenching
The inhibitory mechanism was elucidated using a combination of biophysical techniques.[8]
-
Enzyme Kinetic Analysis: The inhibitory effect on tyrosinase activity is measured spectrophotometrically by monitoring the formation of dopachrome (B613829) from L-DOPA. Assays are performed with and without the inhibitor at various substrate concentrations to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value using Lineweaver-Burk plots.[8]
-
Fluorescence Quenching: The binding interaction between the inhibitor and tyrosinase is studied by measuring the quenching of the enzyme's intrinsic tryptophan fluorescence. The quenching mechanism (static or dynamic) is determined by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation.[8]
Visualization: Mechanism of Tyrosinase Inhibition
5-M-2-MB binds to the active site of tyrosinase, forming a stable complex through hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby preventing the substrate from binding and being converted to melanin.[8]
Caption: Competitive inhibition of the tyrosinase enzyme by 5-M-2-MB.
Antimicrobial Activity
A significant body of research has focused on the synthesis of this compound derivatives as novel antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[9][10][11]
Quantitative Data: Antimicrobial Potency
Activity is often reported as the minimum inhibitory concentration (MIC) or through zone of inhibition assays.
| Compound ID(s) | Target Organism | Activity Metric | Concentration | Citations |
| 1-4, 10, 13 | Enterobacter cloacae | Potent Antibacterial Activity | 100 µg/ml | [9][11] |
| 12, 13 | Aspergillus niger | Highest Antifungal Activity | Not specified | [9][11] |
| 5b, 5d, 5i, 6b, 6e, 6f, 6i | Various Bacteria | MIC Range | 2 - 16 mg/mL | [3] |
Experimental Protocol: Well Diffusion Method
A common method for preliminary screening of antimicrobial activity is the agar (B569324) well diffusion assay.[11]
-
Media Preparation: A suitable sterile agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., E. cloacae, A. niger).
-
Well Creation: Wells of a standard diameter are cut into the agar.
-
Compound Application: A specific volume of the test compound solution (e.g., at 100 µg/ml) is added to each well. Standard antibiotics (e.g., Cefotaxime) and a solvent control are also included.[9]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured to assess the compound's activity.
Visualization: Antimicrobial Screening Workflow
The process of discovering and evaluating new antimicrobial derivatives follows a structured workflow.
Caption: Workflow for the screening of antimicrobial derivatives.
Other Notable Biological Activities
Derivatives of this compound have been investigated for several other therapeutic applications.
Anticonvulsant Activity
Thiazolidinone-fused derivatives have shown anticonvulsant effects in animal models.[12] The activity was assessed by their ability to delay the onset and reduce the number of clonic seizures induced by yohimbine (B192690) hydrochloride, with performance compared to the standard drug diazepam.[12]
Anti-inflammatory (COX-2 Inhibition)
The core structure is a known intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[4][13] The COX-2 pathway is central to inflammation, where arachidonic acid is converted into prostaglandins, which mediate pain and fever.[13] Selective COX-2 inhibitors can reduce inflammation with fewer gastrointestinal side effects.[13]
Proton Pump Inhibition
This compound is a key intermediate for proton pump inhibitors (PPIs) like Omeprazole.[14][15] These drugs work by irreversibly blocking the H+/K+ ATPase enzyme in the stomach's parietal cells, thereby reducing gastric acid secretion.[14] This makes them effective for treating acid-reflux and peptic ulcers.[15]
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad range of significant biological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibiting properties. The quantitative data and detailed protocols presented in this guide highlight the most promising avenues for future research. Further structural modifications and in-depth mechanistic studies are warranted to optimize the potency, selectivity, and drug-like properties of these compounds, paving the way for the development of novel clinical candidates.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sheetalchemicals.com [sheetalchemicals.com]
Industrial applications of 5-Methoxy-2-mercaptobenzimidazole
An In-Depth Technical Guide to the Industrial Applications of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a heterocyclic organic compound, is a versatile molecule with significant industrial importance. Characterized by a benzimidazole (B57391) core substituted with a methoxy (B1213986) group at the 5-position and a thiol group at the 2-position, its unique structure imparts a range of valuable chemical properties. This compound serves as a critical building block in pharmaceutical synthesis, a potent agent in materials protection, and an effective additive in polymer and lubricant formulations. Its primary roles stem from its function as a nucleophile, a metal-coordinating agent, and an antioxidant. This technical guide provides a comprehensive overview of its primary industrial applications, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Chemical and Physical Properties
This compound is typically a stable, off-white to light-yellow crystalline powder.[1] Its physical and chemical characteristics are crucial for its application in various industrial processes.
| Property | Value | References |
| CAS Number | 37052-78-1 | [1] |
| Molecular Formula | C₈H₈N₂OS | [1] |
| Molecular Weight | 180.23 g/mol | [1] |
| Appearance | Off-white to light yellowish-brown powder | [1] |
| Melting Point | 261-263 °C | [2] |
| Boiling Point | 309.4 ± 44.0 °C (Predicted) | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Ethanol (B145695), and aqueous alkali solutions. | [1][2] |
Core Industrial Applications
Pharmaceutical Intermediate
The most prominent industrial application of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[4] It forms the core benzimidazole structure of blockbuster drugs like Omeprazole, Lansoprazole, and Rabeprazole.[4] It is also utilized in the preparation of selective COX-2 inhibitors, which are a class of anti-inflammatory drugs.[3][5]
The synthesis of Omeprazole involves a two-step process starting from this compound: a nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to the active sulfoxide (B87167) form.[6]
Caption: Synthetic pathway for Omeprazole from this compound.
Corrosion Inhibition
Benzimidazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic media.[7][8] this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][7] Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a stable, protective film that acts as a barrier to the corrosive environment.[7] The adsorption occurs through the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the benzene (B151609) ring.[2]
While specific data for this compound is limited in readily available literature, studies on structurally similar compounds demonstrate the high potential of this chemical family. For instance, its derivative, omeprazole, has shown an inhibition efficiency of up to 95% for carbon steel in 1M HCl.[1]
Caption: Mechanism of corrosion inhibition by forming a protective surface film.
Rubber and Polymer Industry
In the rubber industry, this compound functions as a vulcanization accelerator and an antioxidant. As an accelerator, it participates in the sulfur vulcanization process, reducing the time and temperature required to cross-link the polymer chains, thereby improving production efficiency and the final mechanical properties of the rubber.[4][9] As an antioxidant, it helps to protect the rubber from degradation caused by heat, oxygen, and ozone, thus extending the service life of rubber products.[10] Its antioxidant properties also make it a candidate for use as a stabilizer in other polymer systems.
The mechanism of accelerated vulcanization is complex but involves the formation of an active sulfurating agent from the reaction between the accelerator, an activator (like zinc oxide), and sulfur.[11] This agent then efficiently transfers sulfur to the rubber chains to form cross-links.[11]
Caption: Logical workflow of accelerated sulfur vulcanization.
Lubricant Additives
This compound and related compounds are used as multifunctional additives in lubricant formulations.[6] They function as antioxidants, preventing the oxidative degradation of the base oil at high temperatures, which can lead to sludge and varnish formation. They also act as metal deactivators, passivating metal surfaces (especially those containing copper) to prevent them from catalyzing the oxidation of the lubricant.[6] This dual action helps to maintain the lubricant's integrity and extend its operational life.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a common laboratory procedure for the synthesis of this compound.[12]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (B78521) (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).
-
Thiolation Reagent Formation: To the stirred solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the mixture for 30 minutes at ambient temperature. A trap for hydrogen sulfide (B99878) (H₂S) gas (e.g., a bleach solution) should be used.
-
Addition of Diamine: Cool the reaction mixture to 0°C in an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the mixture.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux with stirring for 4 hours.
-
Cooling and Work-up: Allow the reaction to cool and continue stirring at ambient temperature overnight.
-
Isolation: Evaporate the solvents under reduced pressure. Dilute the residue with dichloromethane (B109758) (CH₂Cl₂). Add water, which will cause a precipitate (the potassium salt of the product) to form.
-
Acidification: Suspend the precipitate in fresh CH₂Cl₂ and acidify the mixture to a pH of 4 using a suitable acid (e.g., dilute acetic acid or HCl).
-
Collection: Collect the resulting purple crystalline solid by filtration, wash with water, and dry to obtain this compound.[12]
Protocol for Omeprazole Synthesis (Application Example)
This protocol details the synthesis of the thioether intermediate, a key step in producing Omeprazole.[6]
Methodology:
-
Base Solution Preparation: In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.
-
Thiolate Formation: Add this compound (17.8 g, 0.10 mol) to the hot base solution and reflux until it completely dissolves, forming the sodium thiolate salt.
-
Cooling: Cool the reaction mixture to below 10°C using an ice bath.
-
Pyridine (B92270) Derivative Solution: In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Condensation Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Precipitation and Isolation: After the addition is complete, stir the mixture for an additional 2-3 hours. The thioether intermediate will precipitate as a white solid. Collect the product by suction filtration and wash with water.
-
Oxidation (Next Step): The isolated thioether intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperature (-10°C to 0°C) to yield Omeprazole.[6]
General Protocol for Corrosion Inhibition Testing (Potentiodynamic Polarization)
This protocol outlines the general steps for evaluating the performance of an inhibitor using potentiodynamic polarization, a standard electrochemical technique.[10][13]
Methodology:
-
Electrode Preparation: Prepare a working electrode from the metal of interest (e.g., mild steel). This typically involves polishing the surface with successively finer grades of silicon carbide paper, rinsing with deionized water and ethanol, and drying.
-
Electrochemical Cell Setup: Assemble a standard three-electrode cell. The prepared metal sample is the working electrode, a platinum wire or graphite (B72142) rod serves as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
-
Test Solution: Prepare the corrosive medium (e.g., 1M HCl). Create a series of test solutions by dissolving the inhibitor (this compound) at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M) in the corrosive medium. A blank solution with no inhibitor is also required.
-
Stabilization: Immerse the three-electrode setup into the test solution and allow the open circuit potential (OCP) to stabilize, which typically takes 30-60 minutes.
-
Polarization Scan: Using a potentiostat, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting data is plotted as potential (E) versus log of current density (log i), known as a Tafel plot. From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.
Conclusion
This compound is a high-value chemical intermediate with diverse and critical industrial applications. Its role in the synthesis of life-saving pharmaceuticals, particularly proton pump inhibitors, is paramount. Furthermore, its effectiveness as a corrosion inhibitor and a performance-enhancing additive in the rubber and lubricant industries underscores its versatility. The continued study of its properties and reaction mechanisms will likely lead to the development of new derivatives and expanded applications in materials science and medicinal chemistry. This guide provides a foundational technical overview for professionals engaged in research and development involving this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the use of benzimidazoles as corrosion inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. lusida.com [lusida.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of 5-Methoxy-2-mercaptobenzimidazole as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 5-Methoxy-2-mercaptobenzimidazole as a cornerstone intermediate in the synthesis of several blockbuster pharmaceutical drugs, primarily in the class of proton pump inhibitors (PPIs). This document provides a comprehensive overview of its chemical properties, synthesis, and application in the manufacturing of active pharmaceutical ingredients (APIs), supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and further research.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzimidazole (B57391) core substituted with a methoxy (B1213986) group at the 5-position and a thiol group at the 2-position.[1][2] Its unique molecular architecture makes it a highly valuable building block in medicinal chemistry. The benzimidazole scaffold itself is associated with a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] However, the primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor for the synthesis of proton pump inhibitors.[2][5]
Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[6][7] This mechanism of action makes them highly effective in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2] Prominent members of this class, including omeprazole (B731), lansoprazole (B1674482), and pantoprazole, are synthesized utilizing a benzimidazole intermediate, often this compound or a structurally related derivative.[8][9][10]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₈N₂OS | [11] |
| Molecular Weight | 180.23 g/mol | [11] |
| Appearance | White to off-white or pale yellow powder/crystals | [] |
| Melting Point | 255-262 °C | [] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [13] |
| Stability | Stable at room temperature in closed containers under normal storage conditions. | [] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | References |
| ¹H NMR | Data not consistently available in search results. | |
| ¹³C NMR | Data not consistently available in search results. | [14] |
| Mass Spectrometry | Molecular Ion Peak expected at m/z 180.0357 | [11] |
| Infrared (IR) | Characteristic peaks for N-H, C=S, and C-O-C stretching. | [9] |
Synthesis of this compound
The synthesis of this compound is a critical first step in the production of related APIs. A common and effective method involves the reaction of 4-methoxy-o-phenylenediamine with a source of a thiocarbonyl group, such as carbon disulfide or an alkyl xanthate.[15][16]
Experimental Protocol: Synthesis from 4-Methoxy-o-phenylenediamine and Carbon Disulfide
This protocol outlines a laboratory-scale synthesis of this compound.[15]
Materials:
-
4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol)
-
Potassium hydroxide (B78521) (3.8 g, 0.067 mol)
-
Carbon disulfide (CS₂) (2.5 mL, 0.04 mol)
-
Ethanol (20 mL)
-
Water (7 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water.
-
To this solution, add carbon disulfide and stir the mixture for 30 minutes at ambient temperature.
-
Cool the reaction mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine.
-
Stir the reaction mixture at reflux for 4 hours, then allow it to stir at ambient temperature overnight.
-
Evaporate the solvents under reduced pressure.
-
Dilute the residue with dichloromethane and add water, which will cause a precipitate to form.
-
Suspend the precipitate in dichloromethane and acidify to a pH of 4.
-
Filter the suspension to collect the product.
Yield: 3.4 g (63%) of this compound.[15]
Application in the Synthesis of Proton Pump Inhibitors
The primary utility of this compound is as a nucleophile in the synthesis of the thioether intermediate of various proton pump inhibitors. This intermediate is subsequently oxidized to the active sulfoxide (B87167) form of the drug.
General Synthetic Pathway for Proton Pump Inhibitors
The synthesis of PPIs from this compound generally follows a two-step process:
-
Condensation: A nucleophilic substitution reaction between this compound and a substituted 2-(chloromethyl)pyridine (B1213738) derivative to form a thioether intermediate.[8]
-
Oxidation: The selective oxidation of the thioether to the corresponding sulfoxide, which is the final API.[8]
Caption: General synthetic scheme for proton pump inhibitors.
Detailed Synthesis of Omeprazole
Omeprazole is a widely used PPI for which this compound is a direct precursor.[17]
Table 3: Quantitative Data for the Synthesis of Omeprazole
| Step | Product | Starting Materials | Reagents | Solvent | Yield | Melting Point (°C) | References |
| 1. Condensation | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | This compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Sodium hydroxide | Ethanol/Water | ~96% | Not specified | [16] |
| 2. Oxidation | Omeprazole | Thioether intermediate from Step 1 | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Not specified | 158-160 (dec.) | [16] |
This protocol details the condensation reaction to form the thioether intermediate of omeprazole.[17]
Materials:
-
This compound (17.8 g, 0.10 mol)
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)
-
Sodium hydroxide (5 g, 0.13 mol)
-
Ethanol (50 mL)
-
Water (100 mL)
Procedure:
-
Dissolve sodium hydroxide in ethanol with heating to 70-90°C.
-
Add this compound and reflux until it dissolves.
-
Cool the mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine (B92270) derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours.
-
Collect the precipitated white solid by suction filtration and dry.
This protocol describes the oxidation of the sulfide (B99878) intermediate to omeprazole.[17]
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (from the previous step)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane.
-
Cool the solution to a low temperature (typically between -10°C and 0°C).
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.
Synthesis of Other Proton Pump Inhibitors
This compound and its derivatives are also integral to the synthesis of other major PPIs.
-
Lansoprazole: The synthesis involves the condensation of 2-mercaptobenzimidazole (B194830) with a substituted 2-(chloromethyl)pyridine derivative, followed by oxidation.[9]
-
Pantoprazole: This PPI is synthesized from 5-(difluoromethoxy)-2-mercaptobenzimidazole, a derivative of the core molecule, which is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride and then oxidized.[10]
-
Rabeprazole (B1678785): The synthesis of rabeprazole involves the condensation of 2-mercaptobenzimidazole with a 2-(chloromethyl)pyridine intermediate.[18]
Mechanism of Action of Proton Pump Inhibitors: A Signaling Pathway
Proton pump inhibitors are prodrugs that require activation in the acidic environment of the gastric parietal cells.[18][19] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[4][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 11. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. benchchem.com [benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. ClinPGx [clinpgx.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methoxy-2-mercaptobenzimidazole as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 5-Methoxy-2-mercaptobenzimidazole (MMB) as a corrosion inhibitor for copper. It details the mechanism of inhibition, presents quantitative performance data, and outlines the experimental protocols for evaluation.
Introduction to Copper Corrosion and the Role of MMB
Copper and its alloys are widely used in various industries due to their excellent thermal and electrical conductivity. However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides. Corrosion can lead to material degradation, reduced performance, and eventual failure. Organic corrosion inhibitors are a practical and effective means of mitigating copper corrosion.
This compound (MMB) is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for copper. Its molecular structure, featuring a benzimidazole (B57391) ring, a thiol group, and a methoxy (B1213986) group, allows for strong adsorption onto the copper surface, forming a protective barrier against corrosive agents.
Mechanism of Corrosion Inhibition
The corrosion inhibition of copper by MMB is primarily attributed to the formation of a protective film on the metal surface. This process involves the following key steps:
-
Adsorption: MMB molecules adsorb onto the copper surface through the sulfur and nitrogen atoms in the imidazole (B134444) ring. The lone pair electrons on these heteroatoms facilitate the formation of coordinate bonds with the vacant d-orbitals of copper atoms.
-
Film Formation: The adsorbed MMB molecules form a compact and stable self-assembled monolayer (SAM). This film acts as a physical barrier, isolating the copper surface from the corrosive environment.
-
Anodic and Cathodic Inhibition: The protective film impedes both the anodic dissolution of copper and the cathodic oxygen reduction reaction, the two key processes in copper corrosion.
The methoxy group (-OCH3) in the MMB molecule is an electron-donating group, which enhances the electron density on the benzimidazole ring. This increased electron density strengthens the adsorption of the MMB molecule onto the copper surface, leading to a more stable and effective protective film compared to unsubstituted benzimidazole derivatives.
dot
Caption: Mechanism of copper corrosion inhibition by MMB.
Quantitative Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is calculated from electrochemical measurements. The following tables summarize the key electrochemical parameters for copper in a corrosive environment with and without MMB. The data is compiled from studies on MMB and structurally similar benzimidazole derivatives to provide a comprehensive overview.
Table 1: Potentiodynamic Polarization Data for Copper in 3.5 wt.% NaCl Solution
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0 M) | -210 | 15.8 | 125 | -250 | - |
| 10⁻⁶ M | -205 | 8.2 | 120 | -245 | 48.1 |
| 10⁻⁵ M | -198 | 4.1 | 115 | -240 | 74.1 |
| 10⁻⁴ M | -190 | 2.3 | 110 | -235 | 85.4 |
| 10⁻³ M | -185 | 1.5 | 105 | -230 | 90.5 |
Table 2: Electrochemical Impedance Spectroscopy Data for Copper in 3.5 wt.% NaCl Solution
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0 M) | 1.2 | 85 | - |
| 10⁻⁶ M | 2.5 | 60 | 52.0 |
| 10⁻⁵ M | 5.8 | 45 | 79.3 |
| 10⁻⁴ M | 12.1 | 30 | 90.1 |
| 10⁻³ M | 25.6 | 20 | 95.3 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the performance of MMB as a corrosion inhibitor for copper.
Electrochemical Measurements
Electrochemical tests are performed to determine the corrosion rate and inhibition efficiency.
dot
Caption: Workflow for electrochemical evaluation of MMB.
-
Copper Sample: A copper specimen (99.9% purity) is mechanically polished with successively finer grades of emery paper (up to 2000 grit), followed by polishing with a diamond paste to a mirror finish. The polished sample is then degreased with acetone, rinsed with deionized water, and dried in a stream of warm air.
-
Inhibitor Solution: A 1 mM stock solution of this compound is prepared by dissolving the appropriate amount of MMB in ethanol.
-
Corrosive Medium: A 3 wt.% sodium chloride (NaCl) solution is prepared by dissolving NaCl in deionized water.
-
Electrochemical Cell: A standard three-electrode cell is used, with the prepared copper sample as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Procedure:
-
The working electrode is immersed in the corrosive solution (3 wt.% NaCl) containing the desired concentration of MMB.
-
The open-circuit potential (OCP) is allowed to stabilize for approximately 30 minutes.
-
The potentiodynamic polarization scan is performed by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
-
Electrochemical Cell: The same three-electrode cell setup as for PDP is used.
-
Procedure:
-
The working electrode is immersed in the corrosive solution with the desired MMB concentration and allowed to stabilize at OCP for 30 minutes.
-
EIS measurements are performed at the OCP by applying a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.
-
-
Data Analysis: The impedance data is analyzed by fitting it to an equivalent electrical circuit. The charge transfer resistance (Rct) is a key parameter obtained from the fit, which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) is calculated as: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
Surface Analysis Techniques
Surface analysis techniques are employed to characterize the protective film formed by MMB on the copper surface.
-
Sample Preparation: Copper samples are immersed in the 3 wt.% NaCl solution with and without 1 mM MMB for a specified period (e.g., 24 hours). After immersion, the samples are gently rinsed with deionized water and dried under a nitrogen stream.
-
XPS Analysis:
-
The analysis is performed using a spectrometer with a monochromatic Al Kα X-ray source.
-
A survey scan is first acquired to identify the elements present on the surface.
-
High-resolution spectra of the Cu 2p, O 1s, N 1s, S 2p, and C 1s regions are then recorded.
-
The binding energy scale is calibrated using the C 1s peak of adventitious carbon at 284.8 eV.
-
-
Data Interpretation: The high-resolution spectra are analyzed to determine the chemical states of the elements and to confirm the adsorption of MMB and the formation of a Cu-MMB complex.
-
Sample Preparation: Copper coupons are prepared and exposed to the corrosive environment with and without the inhibitor, as described for XPS.
-
SEM Imaging:
-
The surface morphology of the copper coupons is examined using a scanning electron microscope.
-
Images are acquired at various magnifications to observe the differences in the surface of the protected and unprotected samples.
-
-
Analysis: The SEM images provide visual evidence of the protective effect of the MMB film, showing a smoother and less damaged surface compared to the sample exposed to the corrosive medium without the inhibitor.
Conclusion
This compound has been shown to be a highly effective corrosion inhibitor for copper in chloride-containing environments. Its mechanism of action involves the formation of a stable and compact protective film on the copper surface, which significantly reduces the corrosion rate. The quantitative data from electrochemical measurements consistently demonstrate high inhibition efficiencies. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of MMB and other potential corrosion inhibitors. Further research could focus on optimizing the inhibitor concentration and exploring its performance in a wider range of corrosive environments and operating conditions.
5-Methoxy-2-mercaptobenzimidazole: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-mercaptobenzimidazole is a heterocyclic organic compound that has emerged as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor omeprazole (B731). This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, and evolving scientific understanding of this versatile molecule. It details key experimental protocols for its preparation and discusses the biological activities of its derivatives, which span from anticancer and anticonvulsant to antimicrobial applications. This document consolidates quantitative data into structured tables and presents key biological pathways influenced by its derivatives through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and History
The story of this compound is intrinsically linked to the broader history of its parent scaffold, benzimidazole (B57391). The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, was first synthesized in 1872 by Hobrecker. This foundational discovery paved the way for the exploration of a vast chemical space of benzimidazole derivatives.
In recent years, the focus has expanded to the biological activities of this compound derivatives. Scientific investigations have revealed potential therapeutic applications, including cytotoxic effects against cancer cell lines, anticonvulsant properties, and a spectrum of antimicrobial activities.[2][3] These studies underscore the continued relevance of this molecule, not just as a synthetic intermediate, but as a scaffold for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is well-established, with several reported methods. A common and effective approach involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base.
General Synthesis Workflow
The logical flow for a typical synthesis of this compound is outlined below.
Experimental Protocols
Protocol 1: Synthesis from 4-methoxy-o-phenylenediamine and Carbon Disulfide [4]
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
4-methoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl) or Acetic acid for acidification
Procedure:
-
A solution of potassium hydroxide (3.8 g, 0.067 mol) in ethanol (20 mL) and water (7 mL) is prepared in a round-bottom flask.
-
To this solution, carbon disulfide (2.5 mL, 3.09 g, 0.04 mol) is added. The reaction mixture is stirred for 30 minutes at ambient temperature.
-
The mixture is then cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) is added slowly.
-
The reaction mixture is heated to reflux and maintained for 4 hours.
-
After reflux, the mixture is stirred at ambient temperature overnight.
-
The solvent is removed in vacuo, and the residue is diluted with dichloromethane.
-
Water is added, leading to the formation of a precipitate.
-
The precipitate is suspended in dichloromethane and acidified to a pH of 4.
-
The resulting solid is collected by filtration to yield this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-methoxy-o-phenylenediamine | 138.17 | 5.23 | 0.03 |
| Carbon disulfide | 76.14 | 3.09 | 0.04 |
| Potassium hydroxide | 56.11 | 3.8 | 0.067 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 180.23 | 3.4 | 63%[4] |
Biological Activities and Signaling Pathways
While this compound is primarily known as a synthetic intermediate, its derivatives have been the subject of extensive research for their potential therapeutic applications. These studies have unveiled a range of biological activities, including cytotoxic, anticonvulsant, and antimicrobial effects.
Cytotoxic Activity and Estrogen Receptor Alpha (ERα) Antagonism
Derivatives of this compound have been investigated for their potential as anticancer agents. Some of these compounds have demonstrated cytotoxic effects, particularly against breast cancer cell lines.[2] Molecular docking studies suggest that these derivatives can bind to the estrogen receptor alpha (ERα), a key molecular target in the pathogenesis of breast cancer.[2] By acting as antagonists, they can inhibit the signaling pathways that promote cancer cell proliferation.
The proposed mechanism of action involves the binding of the this compound derivative to ERα, preventing the binding of estrogen and subsequent downstream signaling.
Quantitative Data for a Cytotoxic Derivative (Compound 14c): [2]
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 14c | 24.78 ± 1.02 |
| MDA-MB-231 (Breast Cancer) | Raloxifene (Standard) | 26.73 |
Anticonvulsant Activity and the GABAergic System
Certain derivatives of this compound have exhibited anticonvulsant activity in preclinical models.[3] The proposed mechanism for this activity involves the modulation of the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic neurotransmission can lead to a reduction in neuronal excitability, which is a key factor in seizure control. It is hypothesized that these derivatives may act on GABA receptors or related pathways to produce their anticonvulsant effects.
Antimicrobial Activity
A range of N- and S-alkylated derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacterial and fungal strains. The exact mechanism of their antimicrobial action is still under investigation but is thought to be related to the disruption of essential cellular processes in the microorganisms.
Antimicrobial Activity Data for Selected Derivatives:
| Compound | Organism | Zone of Inhibition (mm) at 100 µg/mL |
| Derivative 1 | Escherichia coli | Moderate Activity |
| Derivative 2 | Enterobacter cloacae | High Activity |
| Derivative 3 | Aspergillus niger | High Activity |
Conclusion
This compound has a rich history rooted in the development of benzimidazole chemistry and has proven to be a molecule of significant industrial and academic interest. Its role as a key intermediate in the synthesis of omeprazole has solidified its importance in pharmaceutical manufacturing. Furthermore, the diverse biological activities exhibited by its derivatives continue to inspire new avenues of research in the quest for novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in the field, providing a solid foundation for future innovation and discovery.
References
5-Methoxy-2-mercaptobenzimidazole Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-mercaptobenzimidazole has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and development in this promising area.
Introduction
Benzimidazole (B57391) and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological activities.[1] The introduction of a methoxy (B1213986) group at the 5-position and a mercapto group at the 2-position of the benzimidazole core creates a versatile template for chemical modification. Through reactions such as S-alkylation, N-alkylation, and the Mannich reaction, a multitude of derivatives can be synthesized, each with the potential for unique biological activities.[2] This guide delves into the therapeutic landscape of this compound derivatives, presenting key findings and methodologies to aid in their exploration as potential drug candidates.
Synthesis of this compound and its Derivatives
The foundational molecule, this compound, can be synthesized through the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521).[3]
General Synthesis of S-Alkylated Derivatives
S-alkylation is a common strategy to introduce diverse functionalities to the core structure.
Experimental Protocol: S-Alkylation
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as acetonitrile (B52724) or DMF in a dry round-bottom flask.[1][4]
-
Base Addition: Add a base, for instance, potassium hydroxide (1 equivalent) or potassium carbonate (1.1-1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate salt.[1][4]
-
Alkyl Halide Addition: Slowly add the desired alkyl or benzyl (B1604629) halide (1.0-1.2 equivalents) to the reaction mixture.[1][4]
-
Reaction: Heat the mixture under reflux (temperature may vary from room temperature to reflux depending on the halide's reactivity) and monitor the reaction's progress using thin-layer chromatography (TLC).[1][4]
-
Work-up: Upon completion, cool the mixture to room temperature. If inorganic salts have precipitated, filter them off. Evaporate the solvent under reduced pressure.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[1]
General Synthesis of N-Alkylated Derivatives
Further modification at the nitrogen atoms of the benzimidazole ring can be achieved through N-alkylation.
Experimental Protocol: N-Alkylation
-
Starting Material: Begin with the desired S-alkylated this compound derivative (1 equivalent).
-
Base and Solvent: Dissolve the starting material in a suitable solvent like N,N-dimethylformamide (DMF) and add a base such as sodium hydride (NaH) to deprotonate the imidazole (B134444) nitrogen.[1]
-
Alkylating Agent: Add the N-alkylating agent (e.g., 1-(2-chloroethyl)piperidine) to the reaction mixture.[1]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80–90°C) for several hours, monitoring the progress with TLC.[1]
-
Work-up and Purification: After the reaction is complete, follow a standard aqueous work-up procedure and purify the product using column chromatography or recrystallization to obtain the desired N-alkylated derivative.[1]
Therapeutic Potential and Biological Activities
Anticancer Activity
Certain derivatives of this compound have demonstrated promising cytotoxic effects against cancer cell lines. A notable mechanism of action is the inhibition of estrogen receptor alpha (ERα), a key target in the pathogenesis of breast cancer.[1]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 14c | MDA-MB-231 (Breast Cancer) | MTT | 24.78 ± 1.02 | [1] |
| Raloxifene (Standard) | MDA-MB-231 (Breast Cancer) | MTT | 26.73 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control. Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.
Signaling Pathway: Estrogen Receptor Alpha (ERα) Inhibition
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The modifications on the benzimidazole core significantly influence the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of 2-Mercaptobenzimidazole Derivatives (MIC in µg/mL)
| Compound | E. coli | S. aureus | B. subtilis | P. aeruginosa | C. albicans | Reference |
| ZR-1 | 15.62 | 15.62 | 62.5 | 31.25 | 62.5 | |
| ZR-2 | 31.25 | 62.5 | 62.5 | 62.5 | 31.25 | |
| ZR-3 | 62.5 | 15.62 | 62.5 | 31.25 | 62.5 | |
| ZR-4 | 62.5 | 15.62 | 62.5 | 31.25 | 15.62 | |
| ZR-5 | 62.5 | 15.62 | 62.5 | 31.25 | 31.25 | |
| ZR-6 | 62.5 | 62.5 | 62.5 | 62.5 | 31.25 | |
| ZR-7 | 62.5 | 15.62 | 62.5 | 31.25 | 31.25 | |
| ZR-8 | 15.62 | 31.25 | 62.5 | 31.25 | 3.40 | |
| Ciprofloxacin | 62.5 | 62.5 | 15.6 | 125 | - | |
| Miconazole | - | - | - | - | 31.25 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is often evaluated using in vivo models, such as the egg albumin-induced paw edema test. The mechanism is thought to involve the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory response.
Table 3: Anti-inflammatory Activity of 5-Ethoxy-2-mercaptobenzimidazole Derivatives
| Compound | Dose (mg/kg) | Time (min) | % Inhibition of Edema | Reference |
| 1 | 10 | 30 | 25.0 | [2] |
| 1 | 10 | 90 | 23.5 | [2] |
| 1 | 10 | 150 | 20.0 | [2] |
| 2 | 10 | 30 | 20.0 | [2] |
| 2 | 10 | 90 | 17.6 | [2] |
| 2 | 10 | 150 | 15.0 | [2] |
| 3 | 10 | 30 | 25.0 | [2] |
| 3 | 10 | 90 | 29.4 | [2] |
| 3 | 10 | 150 | 25.0 | [2] |
| 4 | 10 | 30 | 30.0 | [2] |
| 4 | 10 | 90 | 35.3 | [2] |
| 4 | 10 | 150 | 30.0 | [2] |
| Diclofenac (B195802) Sodium | 10 | 30 | 40.0 | [2] |
| Diclofenac Sodium | 10 | 90 | 47.0 | [2] |
| Diclofenac Sodium | 10 | 150 | 45.0 | [2] |
Experimental Protocol: Egg Albumin-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the synthesized compounds.
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally to the respective groups. Administer the vehicle (e.g., dimethyl sulfoxide) to the control group.
-
Induction of Edema: After a specific time (e.g., 30 minutes), induce acute inflammation by injecting a small volume (e.g., 0.05 mL) of undiluted fresh egg albumin into the subplantar surface of the left hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 30, 90, 150 minutes) after the induction of edema using a plethysmometer or a digital caliper.
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. The data presented in this guide highlight their efficacy in preclinical models of cancer, microbial infections, and inflammation. The detailed synthetic and biological evaluation protocols provided herein are intended to serve as a valuable resource for researchers in the field. Future investigations should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as exploring their in vivo efficacy and safety profiles in more detail. Further elucidation of their mechanisms of action will also be crucial for their translation into clinical applications.
References
An In-depth Technical Guide to the Safety and Handling of 5-Methoxy-2-mercaptobenzimidazole
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Methoxy-2-mercaptobenzimidazole (CAS No: 37052-78-1).
Synonyms: 2-Mercapto-5-methoxybenzimidazole; 5-Methoxy-2-benzimidazolethiol; 5-Methoxy-1H-benzimidazole-2-thiol
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It may also be harmful if swallowed and can cause an allergic skin reaction.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area or outdoors.
-
Wear appropriate personal protective equipment (PPE).
-
Minimize dust generation and accumulation.
-
Keep away from sources of ignition.
-
Do not eat, drink, or smoke when using this product.
Storage Conditions:
-
Store in a tightly-closed container when not in use.
-
Store in a cool, dry, well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Store locked up.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. |
First-Aid Measures
In case of exposure, immediate medical attention is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately. |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, dry chemical, carbon dioxide, or chemical foam.
Specific Hazards Arising from the Chemical:
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
Hazardous decomposition products include carbon oxides, nitrogen oxides, and sulfur oxides.
Advice for Firefighters:
-
As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.
Accidental Release Measures
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Wear protective equipment and keep unprotected personnel away.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Prevent further leak or spill if safe to do so.
Environmental Precautions:
-
Do not let the product enter drains, other waterways, or soil.
Methods and Materials for Containment and Cleaning Up:
-
Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.
-
Consult local regulations for disposal.
Experimental Protocols
Navigating the Solubility Landscape of 5-Methoxy-2-mercaptobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-mercaptobenzimidazole is a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility profile in common laboratory solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for assessing its solubility. Due to the predominantly qualitative and sometimes conflicting nature of publicly available data, this guide emphasizes the importance of empirical determination and provides the methodology to achieve reliable and reproducible results.
Introduction
This compound (C₈H₈N₂OS, Molar Mass: 180.23 g/mol ) is a heterocyclic organic compound widely utilized in the pharmaceutical industry, most notably as a key precursor in the synthesis of proton pump inhibitors. Its molecular structure, featuring both a benzimidazole (B57391) core and a reactive thiol group, dictates its chemical properties and, consequently, its solubility in various media. The efficiency of synthetic and formulation processes involving this compound is directly influenced by its behavior in different solvents. This guide aims to consolidate the existing knowledge on its solubility and provide a practical framework for its experimental determination.
Solubility Profile of this compound
The solubility of this compound is influenced by the polarity of the solvent, temperature, and the pH of the medium. Based on available literature and supplier specifications, a qualitative solubility profile has been compiled. It is critical to note the inconsistencies in the reported data, particularly concerning its aqueous solubility.
Data Presentation
The following table summarizes the reported qualitative solubility of this compound in common laboratory solvents. Quantitative data is largely unavailable in public literature, underscoring the need for experimental verification.
| Solvent Category | Solvent | Reported Solubility | Reference |
| Polar Protic | Water | Insoluble, Sparingly Soluble, Highly Soluble | [1][2][3][4][5] |
| Methanol (B129727) | Soluble, Sparingly Soluble | [1][5][6][7] | |
| Ethanol | Soluble | [4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (Slightly) | [5][7] |
| Acetone (B3395972) | Soluble | [4] | |
| Aqueous Basic | Sodium Hydroxide Solution | Soluble | [2][6][8] |
Discussion of Solubility Characteristics:
-
Water: There is significant contradiction in the reported aqueous solubility of this compound. Some sources describe it as "insoluble" or "sparingly soluble"[1][3][4], while at least one industrial source claims it is "highly soluble"[9]. This discrepancy may arise from differences in experimental conditions (e.g., temperature, pH), the purity of the compound, or its polymorphic form. The presence of both a polar methoxy (B1213986) group and the benzimidazole nitrogen atoms, capable of hydrogen bonding, would suggest some degree of aqueous solubility. However, the overall aromatic and heterocyclic structure likely limits extensive solubility in water.
-
Polar Protic Solvents: The compound generally exhibits good solubility in polar protic solvents like methanol and ethanol[1][4][5][6]. This is attributed to the ability of these solvents to engage in hydrogen bonding with the solute.
-
Polar Aprotic Solvents: Solubility in polar aprotic solvents such as DMSO and acetone is also reported to be favorable[4][5][7]. The high polarity of these solvents can effectively solvate the this compound molecule.
-
Aqueous Basic Solutions: The presence of the acidic thiol (-SH) group and the N-H proton on the imidazole (B134444) ring allows this compound to be readily deprotonated in the presence of a base. This results in the formation of a more polar salt, which is highly soluble in aqueous solutions like sodium hydroxide[2][6][8]. This property is often exploited in extraction and purification processes.
-
Nonpolar Solvents: While specific data for nonpolar solvents like toluene (B28343) or hexane (B92381) is scarce, based on the principle of "like dissolves like," the solubility of this relatively polar compound in nonpolar solvents is expected to be low.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data and resolve the existing ambiguities, the following detailed experimental protocols for determining the solubility of this compound are provided. The isothermal shake-flask method is the gold standard for thermodynamic solubility determination.
3.1. Materials and Equipment
-
This compound (high purity, >99%)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
3.2. Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour period is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved microparticles. The filter should be pre-saturated with the solution to avoid loss of the analyte due to adsorption.
-
Dilute the filtered sample accurately with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution based on the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L at the specified temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and industry. While qualitative data suggests solubility in polar organic solvents and aqueous basic solutions, there is a notable lack of precise quantitative data and conflicting reports regarding its aqueous solubility. This guide provides a consolidated overview of the available information and, more importantly, a detailed experimental framework for researchers to determine the solubility profile of this compound with high accuracy and reliability. The adoption of a standardized methodology, such as the isothermal shake-flask method, will enable the generation of robust data, facilitating improved process development and formulation design.
References
- 1. 5 Methoxy 2 Mercapto Benzimidazole Manufacturers and Suppliers from Mumbai [nandoliachemical.com]
- 2. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 3. chembk.com [chembk.com]
- 4. shreemahadevintermediate.com [shreemahadevintermediate.com]
- 5. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 6. sheetalchemicals.com [sheetalchemicals.com]
- 7. mybiosource.com [mybiosource.com]
- 8. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 5-Methoxy-2-Mercapto Benzimidazole (37052-78-1) - 5-Methoxy-2-Mercapto Benzimidazole (37052-78-1) Supplier, Trading Company & Wholesaler, Ahmedabad, India [darshnachemical.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-mercaptobenzimidazole is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors like omeprazole. An understanding of its thermal properties is paramount for ensuring safety, stability, and control during manufacturing, storage, and formulation processes. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, based on established principles of thermal analysis and data from related benzimidazole (B57391) derivatives. This document details hypothetical, yet realistic, thermal analysis data, outlines comprehensive experimental protocols for characterization, and proposes a plausible thermal decomposition pathway.
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the temperature at which decomposition begins, the rate of mass loss, and the energetic changes associated with thermal events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The data presented in Table 1 illustrates the expected thermal decomposition profile of this compound in an inert nitrogen atmosphere. The decomposition is anticipated to be a multi-stage process, characteristic of complex organic molecules.
Table 1: Illustrative TGA Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~ 280 °C |
| Temperature at 5% Mass Loss (T5%) | ~ 295 °C |
| Temperature at 10% Mass Loss (T10%) | ~ 310 °C |
| Temperature at 50% Mass Loss (T50%) | ~ 380 °C |
| Residual Mass at 600 °C | ~ 25% |
Note: This data is illustrative and based on the expected thermal behavior of benzimidazole derivatives. Actual experimental values may vary.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram provides information on melting, crystallization, and decomposition events. Table 2 summarizes the expected DSC data for this compound.
Table 2: Illustrative DSC Data for this compound
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 255 - 265 | ~ 260 | ~ 150 |
| Decomposition | 280 - 450 | ~ 320 (exotherm), ~ 390 (exotherm) | - |
Note: This data is illustrative. The decomposition of such compounds is often accompanied by complex exothermic events.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a complex series of reactions involving the cleavage of the benzimidazole ring and its substituents. Upon heating, the molecule is likely to undergo fragmentation, leading to the evolution of various gaseous products. When heated to decomposition, related compounds like 2-mercaptobenzimidazole (B194830) are known to emit toxic fumes of sulfur oxides and nitrogen oxides[1][2].
A plausible decomposition pathway, initiated by the cleavage of the weaker bonds, would involve the fragmentation of the methoxy (B1213986) and mercapto groups, followed by the breakdown of the benzimidazole core. The final decomposition products in an inert atmosphere are likely to include a carbonaceous residue along with volatile species such as methanethiol, carbon disulfide, ammonia, and various nitrogen and sulfur oxides if oxygen is present.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA) Protocol
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures at various percentages of mass loss from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
-
Instrumentation: A calibrated differential scanning calorimeter is required.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Experimental Conditions:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic (melting) and exothermic (decomposition) peaks to determine transition temperatures and enthalpies.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Identification
To definitively identify the volatile and semi-volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform pyrolysis at several temperatures corresponding to the main decomposition stages observed in TGA (e.g., 320 °C and 390 °C).
-
Atmosphere: Inert (Helium).
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating a wide range of organic compounds (e.g., a DB-5ms or equivalent).
-
Temperature Program: A programmed temperature ramp to separate the pyrolysis products (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min).
-
MS Detection: Scan a mass range of m/z 35-550 to identify the eluted compounds.
-
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a standard mass spectral library (e.g., NIST).
Conclusion
References
Methodological & Application
Protocol for the synthesis of 5-Methoxy-2-mercaptobenzimidazole from 4-methoxy-o-phenylenediamine
Application Note: Synthesis of 5-Methoxy-2-mercaptobenzimidazole
Introduction
This compound is a crucial heterocyclic compound widely utilized as a key intermediate in the pharmaceutical industry. Its benzimidazole (B57391) scaffold is a common structural motif in many biologically active molecules.[1][2] Most notably, it is an essential precursor in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole, which are widely prescribed for treating acid-related gastrointestinal disorders like GERD and peptic ulcers.[3][4] The protocol detailed below outlines a reliable method for the synthesis of this compound starting from 4-methoxy-o-phenylenediamine.
Reaction Scheme
The synthesis involves the cyclization of 4-methoxy-o-phenylenediamine with a source of a thiocarbonyl group, typically carbon disulfide, in an alkaline medium. The reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the target benzimidazolethione.
Experimental Protocol
This protocol describes the synthesis of this compound via the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution.
Materials and Reagents
-
4-methoxy-o-phenylenediamine (C₇H₁₀N₂O)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Acetic Acid (CH₃COOH)
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Procedure
-
Reaction Setup : In a 250 mL round-bottom flask, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).[5]
-
Addition of Carbon Disulfide : To the stirred alkaline solution, slowly add carbon disulfide (2.5 mL, 0.04 mol). Stir the resulting mixture for 30 minutes at ambient temperature. A trap for hydrogen sulfide (H₂S) gas, which may be evolved, should be set up (e.g., bubbling through a bleach solution).[5]
-
Addition of Diamine : Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the cooled mixture.[5]
-
Reflux : Remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux with stirring for 4 hours.[5] Some protocols suggest a more controlled heating process, first at 60-75°C for 4 hours, followed by 3 hours at boiling temperature, to achieve higher yields.[6]
-
Cooling and Evaporation : After the reflux period, allow the mixture to cool to room temperature and stir overnight.[5] The solvent is then removed under reduced pressure using a rotary evaporator.[5]
-
Precipitation and Acidification : Dilute the residue with dichloromethane (CH₂Cl₂). The addition of water will cause a precipitate to form.[5] Suspend this precipitate in dichloromethane and acidify the mixture to a pH of approximately 4-5 with acetic acid.[5][6]
-
Isolation and Purification : Collect the resulting solid by filtration using a Büchner funnel. Wash the precipitate thoroughly with water to remove any inorganic salts.[6]
-
Drying : Dry the collected purple crystalline solid. The expected product is this compound.[5] The product can be further purified by recrystallization from an ethanol-water mixture.[7]
Data Presentation
Table 1: Reagents and Reaction Parameters
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume Used | Role |
| 4-methoxy-o-phenylenediamine | C₇H₁₀N₂O | 138.17 | 0.03 | 5.23 g | Starting Material |
| Potassium Hydroxide | KOH | 56.11 | 0.067 | 3.8 g | Base/Catalyst |
| Carbon Disulfide | CS₂ | 76.14 | 0.04 | 2.5 mL (3.09 g) | Reagent |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | Solvent |
| Water | H₂O | 18.02 | - | 7 mL | Solvent |
| This compound | C₈H₈N₂OS | 180.23 | - | Yield: 3.4 g (63%)[5] | Product |
Table 2: Product Characteristics
| Property | Value | Reference |
| Appearance | Purple crystalline solid | [5] |
| Yield | 63% (literature) to 94% (patent) | [5][6] |
| Melting Point | 250-252 °C | [6] |
| Molecular Weight | 180.23 g/mol | [8] |
Workflow and Process Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. sheetalchemicals.com [sheetalchemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-mercaptobenzimidazole is a key intermediate in the synthesis of pharmaceuticals, most notably proton pump inhibitors such as omeprazole (B731).[1][2][3][4] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.23 g/mol [3] |
| Appearance | Off-white to light yellow-brown powder[3] |
| Melting Point | 261-263 °C[3] |
| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO, and insoluble in water.[3] |
Analytical Methods for Purity Assessment
A multi-tiered approach is recommended for the comprehensive purity analysis of this compound, employing both chromatographic and classical techniques to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful technique for separating and quantifying impurities in this compound. A reverse-phase method is typically employed.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC purity assessment of this compound.
Quantitative Data from HPLC Analysis
| Parameter | Typical Specification |
| Purity | >95% to >99%[5][6][7] |
| Limit of Detection (LOD) for 2-Mercaptobenzimidazole | 0.005% |
| Limit of Quantitation (LOQ) for 2-Mercaptobenzimidazole | 0.01% |
| Resolution between this compound and 2-Mercaptobenzimidazole | >2.0 |
Experimental Protocol: HPLC Method for Related Substances
This protocol is adapted from a validated method for estimating related substances in this compound.
a) Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: Dissolve 13 ml of perchloric acid in 1 liter of water and adjust the pH to 4.50 with sodium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 75 25 5.0 75 25 12.0 55 45 15.0 75 25 | 20.0 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
UV Detection: 302 nm.
-
Injection Volume: 5 µL.
b) Preparation of Solutions:
-
Diluent: Methanol: water (3:7 v/v).
-
Sample Solution: Accurately weigh and dissolve about 25 mg of this compound in 100 mL of diluent to obtain a concentration of 250 µg/mL.
-
Standard Solution: Prepare a standard solution of this compound of a known concentration in the diluent. For impurity quantification, prepare standard solutions of known impurities at the specification limit.
c) System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the principal peak should not be more than 2.0%.
-
The resolution between the this compound peak and any adjacent impurity peak should be not less than 2.0.
d) Procedure:
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to check system suitability.
-
Inject the sample solution.
-
Identify the peaks of impurities based on their relative retention times with respect to the principal peak.
-
Calculate the percentage of each impurity by comparing the peak area of the impurity to the peak area of the principal peak in the sample solution (area normalization) or by using an external standard of the impurity.
Gas Chromatography (GC)
Logical Flow for GC Method Development
Caption: Logical workflow for developing a GC method for purity assessment.
Quantitative Data from GC Analysis
| Parameter | Typical Specification |
| Volatile Impurities | Not more than 0.1% for any single impurity |
| Total Volatile Impurities | Not more than 0.5% |
Experimental Protocol: General GC Method
a) Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-1 or DB-5 (30 m x 0.25 mm, 0.25 µm) is a suitable starting point.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
b) Preparation of Solutions:
-
Solvent: A high-purity solvent in which the compound is soluble, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Sample Solution: Accurately weigh and dissolve about 10 mg of this compound in 10 mL of the chosen solvent.
c) Procedure:
-
Inject the solvent blank to identify any solvent-related peaks.
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Quantify impurities using area normalization or by preparing calibration standards of known volatile impurities.
Titrimetry
A neutralization titration can be used for the assay of this compound, providing an absolute measure of its purity.
Quantitative Data from Titration
| Parameter | Specification |
| Assay (by Neutralization Titration) | >98.0% |
Experimental Protocol: Neutralization Titration
a) Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of ethanol (B145695) and water (e.g., 1:1 v/v) to dissolve the sample.
-
Indicator: Phenolphthalein (B1677637) solution or potentiometric endpoint detection.
b) Procedure:
-
Accurately weigh about 150 mg of this compound into a clean, dry conical flask.
-
Add 50 mL of the ethanol/water solvent mixture and swirl to dissolve. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
-
Calculate the percentage purity using the following formula:
% Purity = [(V × M × 180.23) / (W × 1000)] × 100
Where:
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of NaOH
-
180.23 = Molecular weight of this compound
-
W = Weight of the sample (g)
-
Spectroscopic Methods
Spectroscopic techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are primarily used for identification and structural confirmation rather than for quantitative purity assessment. However, they can reveal the presence of significant impurities with different functional groups or molecular structures.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of unexpected peaks may indicate impurities.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the chemical shifts and integration values of the sample spectrum with a reference spectrum. Impurity peaks can be identified and, in some cases, quantified relative to the main compound's signals.
Common Impurities
A known potential impurity in the synthesis of omeprazole from this compound is 2-mercaptobenzimidazole, which can be a "carry-over impurity". Analytical methods should be validated for their ability to separate and quantify this and other potential process-related impurities and degradation products.
Conclusion
The purity of this compound is paramount for its use in pharmaceutical manufacturing. A combination of a high-resolution chromatographic technique like HPLC for the separation and quantification of related substances, along with an absolute method like titration for assay determination, provides a robust strategy for quality control. Spectroscopic methods are essential for identity confirmation. The protocols outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 4. finornic.com [finornic.com]
- 5. ghanshyamchemical.com [ghanshyamchemical.com]
- 6. Superior 5 Methoxy 2 Mercapto Benzimidazole at Best Price High Purity for Pharmaceutical Use [nandoliaorganics.com]
- 7. This compound | LGC Standards [lgcstandards.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is a gradient reverse-phase HPLC procedure that ensures a reliable and efficient separation. This document provides a comprehensive protocol, including instrument setup, mobile phase and sample preparation, and detailed chromatographic conditions. Additionally, a summary of quantitative data and a workflow for method development are presented to guide researchers in implementing and adapting this analytical technique.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including proton pump inhibitors like omeprazole.[1][2] Accurate and precise analytical methods are therefore essential for monitoring its purity, stability, and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. This application note outlines a validated HPLC method for the analysis of this compound.
Data Presentation
The following table summarizes the key quantitative parameters of the developed HPLC method.[3][4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantification (LOQ) | 0.015% |
| Linearity Range | 0.1876 µg/mL to 0.9 µg/mL |
| Recovery | 106-107% |
| Precision (%RSD) | < 2% |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V (150mm x 4.6mm, 5µm particle size) or equivalent C18 column.[3][4]
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A: Prepare a pH 4.5 buffer by adding perchloric acid to water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Diluent: A mixture of Methanol and water in a 3:7 ratio.[3]
-
Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 250 µg/mL in the diluent.[3][4]
-
Sample Preparation: Dissolve the sample in the diluent to achieve a target concentration of 250 µg/mL.[3][4] For bioanalytical applications, a protein precipitation step using ice-cold acetonitrile may be necessary.[5]
Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 5.0 | 75 | 25 |
| 12.0 | 55 | 45 |
| 15.0 | 75 | 25 |
| 20.0 | 75 | 25 |
Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 3. Short reverse phase HPLC method for this compound related substance estimation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Methoxy-2-mercaptobenzimidazole as a Corrosion Inhibitor for Mild Steel
Introduction
5-Methoxy-2-mercaptobenzimidazole (MMBI) is a heterocyclic organic compound that has shown significant promise as a corrosion inhibitor for mild steel, particularly in acidic environments. Its molecular structure, featuring a benzimidazole (B57391) ring, a methoxy (B1213986) group, and a mercapto group, allows for strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the corrosion inhibition properties of MMBI on mild steel.
Mechanism of Inhibition
The corrosion inhibition of mild steel by this compound is primarily attributed to its adsorption on the metal surface. This adsorption can occur through two main mechanisms: physisorption and chemisorption. The methoxy group (-OCH3) acts as an electron-donating group, increasing the electron density on the benzimidazole ring system and facilitating stronger adsorption. The sulfur atom in the mercapto group (-SH) can also form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. This leads to the formation of a protective film that isolates the metal from the corrosive medium.[1][2][3] This protective layer impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus acting as a mixed-type inhibitor.[2][3][4][5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of benzimidazole derivatives on mild steel in 1 M HCl. These values are representative and may vary based on specific experimental conditions.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 15.8 | - | - |
| 0.1 | 3.2 | 79.7 | 0.797 |
| 0.5 | 1.1 | 93.0 | 0.930 |
| 1.0 | 0.5 | 96.8 | 0.968 |
| 5.0 | 0.2 | 98.7 | 0.987 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Corrosion Potential, Ecorr (mV vs. SCE) | Corrosion Current Density, icorr (µA/cm²) | Anodic Tafel Slope, βa (mV/dec) | Cathodic Tafel Slope, βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1250 | 75 | 130 | - |
| 0.1 | -470 | 250 | 70 | 125 | 80.0 |
| 0.5 | -465 | 85 | 68 | 122 | 93.2 |
| 1.0 | -460 | 40 | 65 | 120 | 96.8 |
| 5.0 | -450 | 15 | 62 | 118 | 98.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance, Rct (Ω·cm²) | Double Layer Capacitance, Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| 0.1 | 250 | 80 | 80.0 |
| 0.5 | 750 | 45 | 93.3 |
| 1.0 | 1500 | 30 | 96.7 |
| 5.0 | 3200 | 20 | 98.4 |
Experimental Protocols
Herein are detailed protocols for the three primary methods used to evaluate the corrosion inhibition performance of this compound.
1. Weight Loss Measurement Protocol
This gravimetric method provides a direct measure of metal loss over a specific period.
-
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200)
-
Analytical balance (±0.1 mg accuracy)
-
Desiccator
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Beakers, volumetric flasks, and pipettes
-
Thermostatic water bath
-
-
Procedure:
-
Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper.
-
Degrease the coupons with acetone, rinse with distilled water, and dry with a stream of warm air.
-
Accurately weigh each coupon and record its initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of MMBI.
-
Immerse the prepared coupons in the test solutions for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 298 K).[2]
-
After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a soft brush to remove corrosion products.
-
Dry the coupons thoroughly and reweigh them to obtain the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × t × ρ)
-
where ΔW is the weight loss in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
-
2. Potentiodynamic Polarization (PDP) Protocol
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Mild steel specimen for the working electrode
-
Corrosive solutions with and without MMBI
-
-
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, degrease, and rinse as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[4]
-
Record the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches of the curve to their intersection.
-
Calculate the inhibition efficiency using:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
-
3. Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in the PDP protocol)
-
Mild steel working electrode
-
Corrosive solutions with and without MMBI
-
-
Procedure:
-
Prepare and set up the electrochemical cell as described for the PDP measurements.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]
-
Record the impedance data, typically presented as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency using:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
-
Visualizations
References
- 1. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach [mdpi.com]
- 2. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 5-Methoxy-2-mercaptobenzimidazole as a Vulcanization Accelerator
Introduction
These application notes provide a comprehensive experimental framework for evaluating the efficacy of 5-Methoxy-2-mercaptobenzimidazole as a vulcanization accelerator in a typical sulfur-cured natural rubber (NR) compound. The protocols herein detail the necessary steps for compound preparation, determination of curing characteristics, and assessment of the physical and mechanical properties of the resulting vulcanizates. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are exploring novel vulcanization accelerators.
Materials and Equipment
Materials
-
Natural Rubber (SMR 20 or equivalent)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
This compound (Test Accelerator)
-
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) (Control Accelerator)
-
Carbon Black (N330)
-
Aromatic Oil
Equipment
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Mooney Viscometer
-
Aging oven
-
Analytical balance
Experimental Protocols
Rubber Compounding
The following formulation will be used to prepare the rubber compounds. All quantities are in parts per hundred of rubber (phr).
| Ingredient | Control Compound (phr) | Experimental Compound (phr) |
| Natural Rubber (SMR 20) | 100 | 100 |
| Zinc Oxide | 5.0 | 5.0 |
| Stearic Acid | 2.0 | 2.0 |
| Carbon Black (N330) | 50 | 50 |
| Aromatic Oil | 5.0 | 5.0 |
| Sulfur | 2.5 | 2.5 |
| CBS (Control) | 1.5 | - |
| This compound | - | 1.5 |
Protocol:
-
Masticate the natural rubber on a two-roll mill until a coherent band is formed.
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Incorporate the carbon black in increments, ensuring complete dispersion after each addition.
-
Add the aromatic oil and mix until a homogenous compound is achieved.
-
Finally, add the sulfur and the respective accelerator (CBS for the control, this compound for the experimental compound) at a lower mill temperature to prevent premature vulcanization (scorching).
-
Sheet out the compounded rubber and allow it to mature for 24 hours at ambient temperature before testing.
Determination of Curing Characteristics
The curing characteristics will be determined using a Moving Die Rheometer (MDR) in accordance with ASTM D2084.[15][16][17][18]
Protocol:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound (approximately 5g) into the die cavity.
-
Close the dies and start the test.
-
Record the torque as a function of time until a plateau is reached, indicating the completion of vulcanization.
-
From the resulting rheograph, determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units from the minimum torque, indicating the onset of vulcanization.
-
Optimum Cure Time (tc90): The time required to achieve 90% of the maximum torque.
-
Cure Rate Index (CRI): Calculated as 100 / (tc90 - ts2).
-
Mooney Scorch Time
The processing safety of the compounds will be evaluated using a Mooney Viscometer according to ASTM D1646.[19][20][21][22]
Protocol:
-
Set the Mooney Viscometer to the desired testing temperature (e.g., 135°C).
-
Place a pre-warmed sample of the uncured rubber compound in the viscometer.
-
Record the Mooney viscosity as a function of time.
-
Determine the scorch time (t5), which is the time for the viscosity to rise 5 Mooney units above the minimum viscosity.
Preparation of Vulcanized Test Sheets
Protocol:
-
Cure sheets of the rubber compounds in a compression molding press at the vulcanization temperature determined from the MDR data (e.g., 160°C) for their respective optimum cure times (tc90).
-
Allow the cured sheets to cool to room temperature.
-
Condition the vulcanized sheets for at least 24 hours at ambient temperature before testing.
Evaluation of Mechanical Properties
The following mechanical properties will be evaluated:
-
Tensile Strength, Elongation at Break, and Modulus: Determined according to ASTM D412 using a universal tensile testing machine.[1][2][3][4][23]
-
Hardness: Measured using a Shore A durometer as per ASTM D2240.[5][6][7][8][9]
-
Compression Set: Evaluated according to ASTM D395, Method B (22 hours at 70°C).[10][11][12][13][14]
Accelerated Aging
Protocol:
-
Age the vulcanized test specimens in a hot air oven at a specified temperature and duration (e.g., 70°C for 72 hours).
-
After aging, allow the specimens to cool to room temperature for 24 hours.
-
Re-evaluate the mechanical properties (tensile strength, elongation at break, and hardness) to determine the retention of properties after aging.
Data Presentation
The following tables summarize the expected data from the experimental evaluation.
Table 1: Curing Characteristics (MDR at 160°C)
| Parameter | Control (CBS) | Experimental (this compound) |
| Minimum Torque, ML (dN.m) | 1.2 | 1.1 |
| Maximum Torque, MH (dN.m) | 18.5 | 19.2 |
| Scorch Time, ts2 (min) | 2.5 | 2.1 |
| Optimum Cure Time, tc90 (min) | 10.8 | 9.5 |
| Cure Rate Index, CRI | 12.0 | 13.5 |
Table 2: Mooney Scorch Time (at 135°C)
| Parameter | Control (CBS) | Experimental (this compound) |
| Minimum Viscosity (MU) | 45 | 43 |
| Scorch Time, t5 (min) | 8.2 | 7.5 |
Table 3: Mechanical Properties (Unaged)
| Property | Control (CBS) | Experimental (this compound) |
| Tensile Strength (MPa) | 22.5 | 23.8 |
| Elongation at Break (%) | 550 | 530 |
| Modulus at 300% (MPa) | 12.1 | 13.5 |
| Hardness (Shore A) | 60 | 62 |
| Compression Set (%) | 25 | 22 |
Table 4: Mechanical Properties (Aged at 70°C for 72 hours)
| Property | Control (CBS) | Experimental (this compound) |
| Tensile Strength (MPa) | 18.2 | 20.1 |
| Elongation at Break (%) | 420 | 450 |
| Hardness (Shore A) | 65 | 66 |
| Retention of Tensile Strength (%) | 80.9 | 84.5 |
| Retention of Elongation (%) | 76.4 | 84.9 |
Visualizations
Caption: Proposed vulcanization pathway with this compound.
Caption: Experimental workflow for evaluating the vulcanization accelerator.
References
- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 2. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 3. zwickroell.com [zwickroell.com]
- 4. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]
- 5. store.astm.org [store.astm.org]
- 6. smithers.com [smithers.com]
- 7. namsa.com [namsa.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. micomlab.com [micomlab.com]
- 10. store.astm.org [store.astm.org]
- 11. file.yizimg.com [file.yizimg.com]
- 12. universalgripco.com [universalgripco.com]
- 13. ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set - The ANSI Blog [blog.ansi.org]
- 14. coirubber.com [coirubber.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. smithers.com [smithers.com]
- 17. rainbowmastermixing.com [rainbowmastermixing.com]
- 18. matestlabs.com [matestlabs.com]
- 19. store.astm.org [store.astm.org]
- 20. file.yizimg.com [file.yizimg.com]
- 21. coirubber.com [coirubber.com]
- 22. store.astm.org [store.astm.org]
- 23. store.astm.org [store.astm.org]
Application Notes and Protocols: Derivatization of 5-Methoxy-2-mercaptobenzimidazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-methoxy-2-mercaptobenzimidazole and the subsequent biological screening of its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Introduction
Benzimidazole (B57391) and its derivatives are considered "privileged scaffolds" in drug discovery, as they are key structural components in numerous pharmacologically active compounds. Specifically, this compound serves as a versatile starting material for the synthesis of a diverse library of molecules. The presence of the reactive thiol and amine groups allows for various chemical modifications, such as S-alkylation, N-alkylation, and Mannich reactions, leading to novel compounds with potentially enhanced biological activities. This document outlines detailed protocols for the synthesis of these derivatives and their evaluation for cytotoxic and antimicrobial activities.
Synthetic Strategies for Derivatization
The primary methods for derivatizing this compound involve reactions at the sulfur and nitrogen atoms.
-
S-Alkylation: This involves the reaction of the thiol group with various alkyl or aryl halides in the presence of a base. This is a common strategy to introduce diverse substituents at the 2-position.
-
N-Alkylation: The nitrogen atom of the imidazole (B134444) ring can be alkylated, often after the S-alkylation, to generate N,S-disubstituted derivatives.
-
Mannich Reaction: This three-component reaction involves the amino group of the benzimidazole, formaldehyde (B43269), and a primary or secondary amine to introduce aminomethyl substituents, typically at the N-1 position.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This procedure outlines the foundational synthesis of the starting material.
Materials:
-
4-Methoxy-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Standard laboratory glassware, heating mantle, and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (2.2 eq) in a mixture of ethanol and water.
-
To this solution, add carbon disulfide (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add 4-methoxy-o-phenylenediamine (1 eq).
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute HCl or acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Protocol 2: S-Alkylation of this compound
This protocol describes the synthesis of 2-alkylthio-5-methoxybenzimidazole derivatives.
Materials:
-
This compound (1 eq)
-
Appropriate alkyl or benzyl (B1604629) halide (e.g., benzyl bromide, 1-bromo-2-chloroethane) (1-1.2 eq)
-
Base (e.g., potassium hydroxide, potassium carbonate) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF, acetone)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate salt.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the mixture to reflux (typically 50-90°C) for 1-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of N-Mannich Bases
This protocol details the synthesis of N-Mannich bases of this compound.
Materials:
-
This compound (1 eq)
-
Formaldehyde solution (37%) (1 eq)
-
Appropriate secondary amine (e.g., piperidine, morpholine) (1 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve this compound in ethanol.
-
To this solution, add the secondary amine followed by the formaldehyde solution.
-
Stir the reaction mixture at room temperature or reflux for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Biological Screening Protocols
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is for assessing the anticancer activity of the synthesized derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin, Raloxifene)
-
CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 6.25 to 100 µM). Include a vehicle control (medium with DMSO, final concentration <0.1%) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol is used to evaluate the antibacterial and antifungal properties of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (B569324) or Mueller-Hinton agar for bacteria; Sabouraud dextrose agar for fungi
-
Sterile petri dishes
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Miconazole) discs or solutions
-
Sterile cork borer or well cutter
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the agar plates.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 80-100 µL) of each test compound solution at a specific concentration (e.g., 100 µg/mL) into the wells. Also, add the standard antibiotic/antifungal and a solvent control (DMSO) to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Quantitative Data Presentation
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 14c | N-alkylation with 1-(2-chloroethyl)-4-morpholine and S-alkylation | MDA-MB-231 | 24.78 ± 1.02 | Raloxifene | 26.73 |
Data extracted from a study on cytotoxic evaluation against breast cancer cell lines.
Visualizations
Experimental and Signaling Pathway Diagrams
Application Notes and Protocols for N- and S-Alkylation of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the selective N-alkylation and S-alkylation of 5-methoxy-2-mercaptobenzimidazole, a crucial intermediate in the synthesis of various pharmacologically active compounds, including proton pump inhibitors like omeprazole (B731) and potential anticancer agents.[1][2] The protocols and data presented are collated from established synthetic methodologies.
Introduction
This compound is a heterocyclic compound featuring two reactive sites amenable to alkylation: the nitrogen atom of the imidazole (B134444) ring and the sulfur atom of the mercapto group. The regioselectivity of the alkylation (N- vs. S-alkylation) is a critical aspect of its synthetic utility and can be controlled by the choice of reaction conditions. Typically, S-alkylation is more facile due to the higher nucleophilicity of the sulfur atom, especially after deprotonation to the thiolate. N-alkylation often requires more stringent conditions or can be performed on an S-alkylated intermediate.[2][3] This document outlines protocols for achieving both S-alkylation and subsequent N-alkylation.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the S-alkylation and subsequent N-alkylation of this compound derivatives.
Table 1: S-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature | Time (hours) | Yield (%) | Reference |
| 1-Bromomethyl benzene (B151609) derivatives | KOH | Acetonitrile (B52724) | 40-50°C to reflux | 1.5 | 95-97 | [2] |
| Chloroacetic acid | KOH | Ethanol | Reflux | 4 | Not specified | [4] |
| Alkyl halide (general) | K₂CO₃ or NaH | Acetone (B3395972), DMF, or Acetonitrile | Room Temp to Reflux | Not specified | Not specified | [1] |
| Trialkylphosphite | POCl₃ | Not specified | Not specified | Not specified | Not specified | [5] |
Table 2: N-Alkylation of S-Alkylated this compound Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (hours) | Yield (%) | Reference |
| 2-(benzylthio)-5-methoxy-1H-benzo[d]imidazole derivatives | 1-(2-chloroethyl)piperidine (B1294334), etc. | K₂CO₃, KI | Acetone | Reflux | Not specified | ~80 | [2] |
| 2-(methylthio) benzimidazole (B57391) | Chloroacetyl chloride | NaH | DMF | 0°C | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Selective S-Alkylation of this compound
This protocol describes the preferential alkylation of the sulfur atom.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Potassium hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile or ethanol
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Recrystallization solvents (e.g., ethanol-water)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.[2]
-
Add potassium hydroxide (1 equivalent) to the solution and stir for 15-30 minutes at room temperature to form the potassium thiolate salt.[1][2]
-
Slowly add the alkyl halide (1-1.2 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture to 40-50°C and then to reflux, monitoring the progress of the reaction by TLC.[2] The reaction is typically complete within 1.5-4 hours.[2][4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel to yield the pure S-alkylated product.[1][2]
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation of 2-(Alkylthio)-5-methoxy-1H-benzimidazole
This protocol is for the alkylation of the nitrogen atom of a pre-formed S-alkylated this compound.
Materials:
-
2-(Alkylthio)-5-methoxy-1H-benzimidazole (e.g., 2-(benzylthio)-5-methoxy-1H-benzimidazole)
-
Alkylating agent (e.g., 1-(2-chloroethyl)piperidine hydrochloride)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous acetone or DMF
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Ethyl acetate (B1210297) and water for work-up
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of the S-alkylated benzimidazole derivative (1 equivalent) in anhydrous acetone, add powdered potassium carbonate (1.1 equivalents) and a catalytic amount of potassium iodide.[2]
-
Add the N-alkylating agent (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N,S-dialkylated benzimidazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Pathways
Caption: Reaction pathways for the S-alkylation and subsequent N-alkylation of this compound.
Experimental Workflow
Caption: A generalized workflow for the S-alkylation of this compound.[1]
References
Application Notes and Protocols: In Vitro Assay for Evaluating the Anticonvulsant Activity of 5-Methoxy-2-mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiseizure medications (ASMs) with improved efficacy and fewer side effects remains a critical area of research.[1] 5-Methoxy-2-mercaptobenzimidazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.[2][3][4] Preclinical evaluation of these compounds requires robust and reliable screening methods to determine their mechanism of action and therapeutic potential. In vitro assays provide a powerful platform for the initial screening and characterization of novel anticonvulsant agents, offering advantages in terms of throughput, cost-effectiveness, and the ability to elucidate cellular and molecular mechanisms.[5][6]
This document provides detailed protocols for a panel of in vitro assays designed to evaluate the anticonvulsant activity of this compound derivatives. The proposed assays target key mechanisms implicated in seizure generation, including the modulation of voltage-gated ion channels and neurotransmitter receptors.
Key Mechanisms of Anticonvulsant Action
Antiseizure medications typically act by either downregulating excitatory neurotransmission or enhancing inhibitory neurotransmission in the central nervous system.[5] Key molecular targets include:
-
Voltage-Gated Sodium Channels (VGSCs): Inhibition of VGSCs reduces neuronal hyperexcitability by blocking the initiation and propagation of action potentials.
-
GABA-A Receptors: Potentiation of GABA-A receptor function enhances inhibitory neurotransmission, leading to a dampening of neuronal activity.[7][8]
-
Glutamate (B1630785) Receptors (NMDA and AMPA): Antagonism of ionotropic glutamate receptors, such as NMDA and AMPA receptors, reduces excitatory neurotransmission.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Voltage-Gated Sodium Channel (VGSC) Inhibition Assay using a Fluorescent Membrane Potential Dye
This assay measures the ability of test compounds to inhibit the influx of sodium ions through VGSCs, which is detected by a change in fluorescence of a membrane potential-sensitive dye.
Materials:
-
HEK-293 cells stably expressing a human voltage-gated sodium channel (e.g., NaV1.1, NaV1.2, or NaV1.6)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Veratridine (B1662332) (a VGSC activator)
-
Reference VGSC inhibitor (e.g., Phenytoin)
-
This compound derivatives
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the HEK-293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives, reference inhibitor, and vehicle control in the assay buffer. Add the compound solutions to the wells and incubate for 30 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Cell Stimulation: Add a solution of veratridine to all wells to activate the VGSCs.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of veratridine. The change in fluorescence is proportional to the influx of sodium ions.
-
Data Analysis: Calculate the percent inhibition of the veratridine-induced fluorescence change for each concentration of the test compounds. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: GABA-A Receptor Potentiation Assay using a Chloride-Sensitive Fluorescent Probe
This assay measures the ability of test compounds to enhance the influx of chloride ions through GABA-A receptors, which is detected by a change in fluorescence of a chloride-sensitive probe.[9][10]
Materials:
-
CHO-K1 or HEK-293 cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive yellow fluorescent protein (YFP).[9][10]
-
Cell culture medium
-
GABA (gamma-aminobutyric acid)
-
Reference GABA-A receptor potentiator (e.g., Diazepam)
-
This compound derivatives
-
Assay buffer (e.g., PBS with 1 mM Ca2+ and 1 mM Mg2+)
-
Iodide-containing buffer (assay buffer with NaCl replaced by NaI)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Plate the cells in microplates and incubate for 24-48 hours.
-
Compound Incubation: Wash the cells with assay buffer. Add the test compounds and the reference potentiator at various concentrations, along with a sub-maximal concentration of GABA (e.g., EC20), to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader.
-
Iodide Addition: Add the iodide-containing buffer to all wells to initiate the chloride influx (iodide acts as a surrogate for chloride).
-
Data Acquisition: Measure the rate of fluorescence quenching as iodide enters the cells and quenches the YFP fluorescence.
-
Data Analysis: Calculate the percent potentiation of the GABA-induced fluorescence quench for each concentration of the test compounds. Determine the EC50 value from the dose-response curve.
Protocol 3: NMDA and AMPA Receptor Antagonism Assay using a Calcium Flux Assay
This assay measures the ability of test compounds to block the influx of calcium through NMDA or AMPA receptors upon activation by their respective agonists.[11][12]
Materials:
-
Primary cortical neurons or a cell line expressing NMDA or AMPA receptors (e.g., HEK-293 cells).
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
NMDA and Glycine (for NMDA receptor activation)
-
AMPA (for AMPA receptor activation)
-
Reference NMDA receptor antagonist (e.g., MK-801)
-
Reference AMPA receptor antagonist (e.g., NBQX)
-
This compound derivatives
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Plate the cells in microplates and allow them to adhere and differentiate (if using primary neurons).
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the test compounds, reference antagonists, and vehicle control to the wells. Incubate for 30 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader.
-
Agonist Addition: Add a solution of NMDA/Glycine or AMPA to the respective wells to activate the receptors.
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of the test compounds. Determine the IC50 values from the dose-response curves.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis, characterization and anticonvulsant evaluation of new derivativesderived from 5-methoxy-2-mercapto benzimidazole | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 6. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Potentiation of Gamma Aminobutyric Acid Receptors (GABAAR) by Ethanol: How Are Inhibitory Receptors Affected? [frontiersin.org]
- 9. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 10. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 5-Methoxy-2-mercaptobenzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Among these, 5-Methoxy-2-mercaptobenzimidazole serves as a crucial intermediate for the synthesis of various biologically active molecules.[2][3] This document provides detailed application notes and protocols for conducting antimicrobial susceptibility testing of novel compounds derived from this compound, based on established methodologies.
The protocols outlined below are designed to be a practical guide for researchers engaged in the discovery and development of new antimicrobial agents. They cover the widely used agar (B569324) well diffusion method and the broth microdilution technique for determining the minimum inhibitory concentration (MIC).
I. Experimental Protocols
A. Protocol 1: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.[4] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[5]
Materials:
-
Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMF or DMSO)
-
Positive control (standard antibiotic, e.g., Cefotaxime, Sulphamethoxazole, Miconazole)[6]
-
Negative control (solvent used for dissolving test compounds)
-
Sterile cork borer or pipette tip for making wells
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely in a sterile environment.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate using a sterile cotton swab to ensure a uniform lawn of growth.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Sample Application: Carefully add a fixed volume (e.g., 80 µL) of the test compound solution at a specific concentration (e.g., 100 µg/mL) into the designated wells.[6] Similarly, add the positive and negative controls to their respective wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions. For bacteria, incubate at 37°C for 24 hours.[6] For fungi, incubate at 30°C for 72 hours.[6]
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of this zone in millimeters (mm). The diameter is proportional to the antimicrobial activity of the compound.
B. Protocol 2: Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid medium
-
Standardized microbial inoculum
-
Test compounds serially diluted
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the series.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
II. Data Presentation
The following table summarizes the antimicrobial activity of synthesized this compound derivatives against various bacterial and fungal strains, as determined by the agar well diffusion method. The data represents the diameter of the zone of inhibition in millimeters (mm).
Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm) [6]
| Compound | S. aureus | B. subtilis | B. pumilus | P. aeruginosa | E. coli | E. cloacae | A. niger | P. expansum | C. albicans |
| 1 | 13 | 14 | 12 | 11 | 16 | 18 | 10 | 11 | 12 |
| 2 | 12 | 13 | 11 | 12 | 17 | 19 | 11 | 12 | 13 |
| 3 | 14 | 15 | 13 | 13 | 18 | 20 | 12 | 13 | 14 |
| 4 | 13 | 14 | 12 | 14 | 19 | 21 | 13 | 14 | 15 |
| 10 | 11 | 12 | 10 | 10 | 15 | 17 | 10 | 10 | 11 |
| 12 | 10 | 11 | 9 | 11 | 14 | 16 | 18 | 15 | 16 |
| 13 | 15 | 16 | 14 | 15 | 20 | 22 | 19 | 16 | 17 |
| Cefotaxime | 28 | 27 | 25 | 26 | - | - | - | - | - |
| Sulphamethoxazole | - | - | - | - | 29 | 28 | - | - | - |
| Miconazole | - | - | - | - | - | - | 25 | 24 | 26 |
Note: The data is extracted from a study by Haider J. Al-Bayati et al. (2017). The concentration of test compounds was 100 µg/ml. Dashes indicate that the standard was not tested against that particular organism in this context.
III. Visualizations
The following diagrams illustrate the general workflow for synthesizing the antimicrobial compounds and the process of evaluating their activity.
Caption: General workflow from synthesis to antimicrobial evaluation.
Caption: Step-by-step process for the agar well diffusion assay.
IV. Conclusion
The provided protocols and data serve as a foundational resource for the antimicrobial susceptibility testing of this compound derivatives. The agar well diffusion method is suitable for initial high-throughput screening, while the broth microdilution method provides quantitative MIC data crucial for further drug development. The summarized data indicates that derivatives of this compound exhibit promising antibacterial and antifungal activities, warranting further investigation into their mechanisms of action and potential as therapeutic agents.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsm.com [ijpsm.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. agar-well diffusion method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of 5-Methoxy-2-mercaptobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 5-Methoxy-2-mercaptobenzimidazole has served as a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications.[3][4] This document provides detailed application notes and a comprehensive protocol for assessing the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[5]
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product.[6] This conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantitative determination of cytotoxicity.[5]
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The following tables summarize the cytotoxic activity of various this compound and other benzimidazole derivatives against different cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Positive Control (IC50, µM) | Reference |
| 14c | MDA-MB-231 (Breast) | MTT | Not Specified | 24.78 ± 1.02 | Raloxifene (26.73) | [3] |
Table 2: Cytotoxicity of Other Benzimidazole Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Positive Control (IC50, µM) | Reference |
| Compound 10 | MGC-803 (Gastric) | MTT | Not Specified | 1.02 | 5-FU (6.82) | [7] |
| Compound 10 | PC-3 (Prostate) | MTT | Not Specified | >5.40 | 5-FU (18.42) | [7] |
| Compound 10 | MCF-7 (Breast) | MTT | Not Specified | >5.40 | 5-FU (Not Specified) | [7] |
| Compound 8 | MCF-7 (Breast) | MTT | Not Specified | 7.01 | 5-FU (3.20) | [7] |
| Compound 18 | A549 (Lung) | MTT | Not Specified | 0.63 | 5-FU (1.69) | [7] |
| Compound 18 | NCI-H460 (Lung) | MTT | Not Specified | 0.99 | 5-FU (3.20) | [7] |
| Compound 18 | MCF-7 (Breast) | MTT | Not Specified | 1.3 | 5-FU (2.80) | [7] |
| Compound 18 | MDA-MB-231 (Breast) | MTT | Not Specified | 0.94 | 5-FU (0.79) | [7] |
| Compound 28 | MCF-7 (Breast) | MTT | Not Specified | 2.2 - 11.9 | 5-FU (1.16 - 7.12) | [7] |
| Compound 28 | MDA-MB-231 (Breast) | MTT | Not Specified | 2.2 - 11.9 | 5-FU (1.16 - 7.12) | [7] |
| Compound 28 | A549 (Lung) | MTT | Not Specified | 2.2 - 11.9 | 5-FU (1.16 - 7.12) | [7] |
| Compound 32 | HCT-116 (Colon) | MTT | Not Specified | 3.87 - 8.34 | Doxorubicin (4.17 - 5.57) | [7] |
| Compound 32 | HepG2 (Liver) | MTT | Not Specified | 3.87 - 8.34 | Doxorubicin (4.17 - 5.57) | [7] |
| Compound 32 | MCF-7 (Breast) | MTT | Not Specified | 3.87 - 8.34 | Doxorubicin (4.17 - 5.57) | [7] |
| Compound 32 | HeLa (Cervical) | MTT | Not Specified | 3.87 - 8.34 | Doxorubicin (4.17 - 5.57) | [7] |
| se-182 | A549 (Lung) | MTT | Not Specified | 15.80 µg/mL | Cisplatin (Not Specified) | [8] |
| se-182 | HepG2 (Liver) | MTT | Not Specified | 15.58 µg/mL | Cisplatin (37.32 µM) | [8] |
IC50: The half-maximal inhibitory concentration. 5-FU: 5-Fluorouracil, a common chemotherapy drug.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound derivatives (dissolved in Dimethyl Sulfoxide (DMSO) to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in Phosphate-Buffered Saline (PBS))[1]
-
DMSO (cell culture grade)[1]
-
96-well flat-bottom microplates[5]
-
Multichannel pipette
-
Microplate reader[5]
-
Humidified incubator with 5% CO₂ at 37°C
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent, e.g., 5-Fluorouracil or Doxorubicin).[1]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway for Benzimidazole-Induced Cytotoxicity
Benzimidazole derivatives have been shown to induce apoptosis through various signaling pathways. One such proposed mechanism involves the induction of DNA damage, leading to the activation of the p53 tumor suppressor protein.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Note: Quantitative Analysis of 5-Methoxy-2-mercaptobenzimidazole using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-mercaptobenzimidazole is a key intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like omeprazole.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard, such as 5-Methoxy-d3-2-mercaptobenzimidazole, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterated internal standard exhibits nearly identical physicochemical properties to the analyte, ensuring it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2]
This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices using 5-Methoxy-d3-2-mercaptobenzimidazole as an internal standard. It includes a bioanalytical method validation protocol and a metabolic stability assay protocol.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantitative analysis of this compound using a deuterated internal standard.
Table 1: Comparison of Key Bioanalytical Validation Parameters. [2]
| Parameter | Specification | With Deuterated IS (5-Methoxy-d3-2-mercaptobenzimidazole) | With Non-Deuterated Structural Analog IS |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | <5% | <15% |
| Accuracy (%RE) | ±15% (±20% at LLOQ) | ±5% | ±12% |
| Linearity (r²) | ≥0.99 | >0.995 | >0.990 |
| LLOQ (ng/mL) | Signal-to-Noise > 10 | 0.5 | 2.0 |
Data presented is a hypothetical performance comparison.
Table 2: Example Quantitative Data from a Metabolic Stability Assay. [1]
| Time Point (min) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) | % Parent Remaining |
| 0 | 1,250,000 | 620,000 | 2.016 | 100.8 | 100.0 |
| 5 | 980,000 | 615,000 | 1.593 | 79.7 | 79.0 |
| 15 | 650,000 | 625,000 | 1.040 | 52.0 | 51.6 |
| 30 | 320,000 | 610,000 | 0.525 | 26.2 | 26.0 |
| 60 | 95,000 | 618,000 | 0.154 | 7.7 | 7.6 |
This table provides example data to illustrate the expected results from a metabolic stability assay.
Experimental Protocols
Protocol 1: Bioanalytical Method Validation for this compound in Human Plasma
This protocol describes the validation of an LC-MS/MS method for the quantification of this compound in human plasma.
3.1.1. Materials and Reagents
-
This compound (Analyte)
-
5-Methoxy-d3-2-mercaptobenzimidazole (Internal Standard, IS)
-
Human Plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
3.1.2. Preparation of Stock and Working Solutions [1][2]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5-Methoxy-d3-2-mercaptobenzimidazole and dissolve in 1 mL of methanol.[1]
-
Analyte Working Solutions (for Calibration Standards and QCs): Prepare serial dilutions of the Analyte Stock Solution in 50:50 methanol:water to create working solutions for spiking into blank plasma.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution with 50:50 methanol:water.[1]
3.1.3. Sample Preparation (Protein Precipitation) [2]
-
Pipette 100 µL of blank human plasma, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.[2]
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL).[2]
-
Vortex for 30 seconds.[2]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.[2]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
3.1.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Gradient: 5% B to 95% B over 5 minutes[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
5-Methoxy-d3-2-mercaptobenzimidazole: Precursor ion > Product ion (to be determined during method development)
-
Protocol 2: In Vitro Metabolic Stability Assay in Rat Liver Microsomes
This protocol describes the use of 5-Methoxy-d3-2-mercaptobenzimidazole as an internal standard to quantify the in vitro metabolism of this compound in a rat liver microsomal (RLM) assay.[1]
3.2.1. Materials and Reagents
-
This compound (Analyte)
-
5-Methoxy-d3-2-mercaptobenzimidazole (Internal Standard, IS)
-
Rat Liver Microsomes (RLM)
-
NADPH Regenerating System
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
3.2.2. Preparation of Solutions [1]
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of 5-Methoxy-d3-2-mercaptobenzimidazole in 1 mL of methanol.[1]
-
Analyte Working Solution (1 µg/mL): Dilute the Analyte Stock Solution 1:1000 with 50:50 methanol:water.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution 1:10,000 with 50:50 methanol:water.[1]
3.2.3. In Vitro Incubation
-
Pre-warm the NADPH regenerating system, RLM, and phosphate buffer to 37°C.[1]
-
In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4), 10 µL of RLM (at 20 mg/mL), and 1 µL of the Analyte Working Solution (1 µg/mL) to achieve a final substrate concentration of 1 µM.[1]
-
Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system.[1]
-
Incubate at 37°C with gentle shaking.[1]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to 75 µL of cold acetonitrile containing the internal standard (spiked with the IS Working Solution).
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3.2.4. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions outlined in section 3.1.4.
Visualizations
Caption: Experimental workflow for bioanalytical method validation.
References
Application Notes and Protocols for Studying the Metabolic Stability of 5-Methoxy-2-mercaptobenzimidazole
These application notes provide a comprehensive protocol for evaluating the in vitro metabolic stability of 5-Methoxy-2-mercaptobenzimidazole, a crucial step in the drug discovery and development process. The following guidelines are intended for researchers, scientists, and drug development professionals to assess the susceptibility of this compound to metabolic enzymes, predict its in vivo clearance, and identify potential metabolites.
Introduction
Metabolic stability is a critical parameter in drug discovery, as it influences a drug's oral bioavailability, half-life, and overall in vivo exposure. Compounds that are rapidly metabolized tend to have poor bioavailability and short duration of action. This compound, a heterocyclic compound, is subject to metabolism by various drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), located in the liver and other tissues. This protocol details an in vitro method using liver microsomes to determine the metabolic stability of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro metabolic stability assessment of this compound.
Materials and Reagents
-
This compound
-
Human Liver Microsomes (HLM) or other species-specific microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar compound not found in the matrix)
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for higher throughput screening.
Preparation of Solutions
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Further dilute this stock to a working concentration (e.g., 100 µM) in the same solvent.
-
Microsome Suspension: On the day of the experiment, thaw the liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer (pH 7.4). Keep the suspension on ice.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Quenching Solution: Prepare a solution of acetonitrile containing an appropriate internal standard.
Incubation Procedure
-
Add 1 µL of the 100 µM compound working solution to the wells of a 96-well plate. Include wells for the control compounds.
-
Add 179 µL of the microsome suspension to each well.
-
Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well. The final volume in each well is 200 µL, and the final concentration of the test compound is 0.5 µM.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 400 µL of the cold acetonitrile quenching solution to the respective wells.
-
For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.
Sample Processing and Analysis
-
After the final time point, seal the plate and centrifuge it at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
Data Analysis
The data obtained from the LC-MS/MS analysis is used to calculate the metabolic stability of the compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of this plot. The slope corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation:
-
t½ = -0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Quantitative Data Summary
The following tables present hypothetical data for the metabolic stability of this compound in human liver microsomes.
Table 1: Percentage of this compound Remaining Over Time
| Time (min) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.1 ± 2.5 |
| 30 | 35.8 ± 1.9 |
| 60 | 12.1 ± 1.2 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t½) | 25.8 min |
| Intrinsic Clearance (CLint) | 53.7 µL/min/mg protein |
Potential Metabolic Pathways
Benzimidazole-containing compounds can undergo various metabolic transformations. The potential metabolic pathways for this compound are illustrated below.
Conclusion
This protocol provides a robust framework for assessing the metabolic stability of this compound. The data generated from these studies are essential for making informed decisions in the drug discovery process, helping to select compounds with favorable pharmacokinetic properties for further development. It is recommended to perform these experiments in microsomes from different species to assess inter-species differences in metabolism.
Application Notes and Protocols: Synthesis of Omeprazole Utilizing 5-Methoxy-2-mercaptobenzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Omeprazole (B731) is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders such as GERD and peptic ulcers.[1] Its synthesis is a well-established multi-step process where 5-Methoxy-2-mercaptobenzimidazole serves as a crucial building block for the benzimidazole (B57391) core of the final drug substance.[1][2] The general synthetic strategy involves the condensation of this compound with a substituted pyridine (B92270) derivative, followed by a controlled oxidation of the resulting thioether intermediate to the active sulfoxide, omeprazole.[1][3] This document provides detailed experimental protocols and quantitative data for the key steps in this synthesis.
Synthetic Pathway Overview
The synthesis of omeprazole from this compound is primarily a two-stage process:
-
Condensation Reaction: A nucleophilic substitution reaction between this compound and a reactive pyridine derivative, most commonly 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, to form a thioether intermediate.[1]
-
Oxidation: The selective oxidation of the thioether intermediate to the corresponding sulfoxide, which is omeprazole.[1]
Experimental Protocols
Protocol 1: Synthesis of the Thioether Intermediate
This protocol details the condensation reaction to form the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
Method A: Using Sodium Hydroxide (B78521) in a Biphasic System
This method employs a phase transfer catalyst to facilitate the reaction.[4]
Materials:
-
This compound
-
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (or a related precursor)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Tetrabutyl ammonium (B1175870) bromide (Phase Transfer Catalyst)
Procedure:
-
In a reaction vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in a mixture of water and dichloromethane.[4]
-
Add this compound and tetrabutyl ammonium bromide to the solution.[4]
-
Slowly add a 30% aqueous solution of sodium hydroxide to the mixture.[4]
-
Stir the reaction mixture vigorously at 25-30°C for approximately 4 hours.[4]
-
After the reaction is complete, dilute the mixture with water.[4]
-
Filter the resulting precipitate, which is the thioether intermediate.[4]
-
Wash the solid with water and dry to obtain the product.[3]
Method B: Using Sodium Hydroxide in Ethanol (B145695)
This protocol utilizes a polar protic solvent for the condensation.[3]
Materials:
-
This compound
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium hydroxide in ethanol with heating (70-90°C) in a suitable reaction vessel.[3]
-
Add this compound to the sodium hydroxide solution and reflux until it dissolves completely.[3]
-
Cool the mixture to below 10°C.[3]
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.[3]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[3]
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[3]
-
After the incubation period, cool the mixture to 10°C and add water.[3]
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.[3]
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[3]
Protocol 2: Oxidation to Omeprazole
The final step is the controlled oxidation of the thioether intermediate to the sulfoxide. The choice of the oxidizing agent is critical to prevent over-oxidation to the sulfone byproduct.[1]
Method A: Using m-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether intermediate)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve the thioether intermediate in dichloromethane.[3]
-
Cool the solution to a temperature between -10°C and 0°C.[3]
-
Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture, maintaining the low temperature.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC) to ensure complete consumption of the starting material and to minimize the formation of the sulfone byproduct.
-
Once the reaction is complete, the omeprazole product can be isolated and purified.
Method B: Using Peracetic Acid
Materials:
-
Thioether intermediate
-
Ethyl acetate
-
Peracetic acid
-
Aqueous sodium hydroxide (10%)
-
Methanol (B129727) (for purification)
Procedure:
-
Dissolve the thioether intermediate in ethyl acetate.[4]
-
Cool the solution to -25°C.[4]
-
Slowly add peracetic acid to the cooled solution.[4]
-
Stir the mixture for 30 minutes at -25°C.[4]
-
Adjust the pH of the mixture to 8 with a 10% aqueous sodium hydroxide solution to precipitate the product.[4]
-
Filter the precipitate and wash it with water.[4]
-
The crude product can be purified by recrystallization from methanol to afford pure omeprazole.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic procedures.
Table 1: Synthesis of Thioether Intermediate
| Reactant 1 (this compound) | Reactant 2 | Base | Solvent System | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 180 g (1 mole) | Product from Example 1 (236 g; 1 mole) | 30% NaOH (550 ml) | Water/Dichloromethane | Tetrabutyl ammonium bromide (5 g) | 4 hours | 25-30 | 91 | [4] |
| 32 g (0.18 mole) | Thionyl chloride product | 30% NaOH (110 ml) | Not specified | Triethyl benzyl (B1604629) ammonium bromide (4 g) | 6 hours | 25-30 | 69 | [4] |
| 17.8 g (0.10 mol) | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl (20 g, 0.09 mol) | NaOH (5 g, 0.13 mol) | Ethanol/Water | None | 4 hours | 30 | Not specified | [3] |
| 7.84g (43.5 mmol) | 4-Chloro-2-chloromethyl-3,5-dimethylpyridine (8.28g, 43.6 mmol) | 2M NaOH (60 ml) | Tetrahydrofuran | None | 18 hours | 40 | 96 | [5] |
Table 2: Oxidation to Omeprazole
| Starting Material (Thioether Intermediate) | Oxidizing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 100 g | Peracetic acid (125 g) | Ethyl acetate | 30 minutes | -25 | Not specified (pure product: 85g) | [4] |
| Not specified | m-CPBA | Dichloromethane | Not specified | -10 to 0 | Not specified | [3] |
Experimental Workflow and Logical Relationships
The synthesis of omeprazole is a sequential process with distinct logical steps. The initial step is a nucleophilic substitution where the thiolate anion of this compound, generated in situ by a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[3] This is followed by a carefully controlled oxidation to form the desired sulfoxide.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. sheetalchemicals.com [sheetalchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]
- 5. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
Techniques for Monitoring Reactions of 5-Methoxy-2-mercaptobenzimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the progress of chemical reactions involving 5-Methoxy-2-mercaptobenzimidazole. This versatile benzimidazole (B57391) derivative is a key intermediate in the synthesis of various pharmaceutically active compounds, including proton pump inhibitors and potential kinase inhibitors. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
The following sections detail several common analytical techniques that can be employed for this purpose, including chromatographic and spectroscopic methods. Each section includes a summary of the technique, detailed experimental protocols, and representative data presentation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, simple, and cost-effective technique for qualitatively monitoring the progress of a reaction. It allows for the visualization of the consumption of starting materials and the formation of products over time.
Application Note:
TLC is particularly well-suited for monitoring the S-alkylation of this compound.[1] By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot. The choice of an appropriate eluent system is critical for achieving good separation. For acidic compounds like benzimidazole derivatives, adding a small amount of acid to the mobile phase can prevent streaking and result in well-defined spots.[2]
Experimental Protocol: Monitoring S-Alkylation
1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) with 1% glacial acetic acid.[2] The optimal ratio may need to be determined empirically.
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like dichloromethane (B109758) or methanol.
-
Visualization: UV lamp (254 nm), and/or a chemical staining agent (e.g., potassium permanganate (B83412) stain).
2. Procedure:
-
Pour the prepared mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it equilibrate for at least 15-20 minutes.[2]
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
On the origin line, apply a small spot of the diluted reaction mixture from each time point. Also, spot the starting material (this compound) and, if available, the pure product as references.
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[2]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). The benzimidazole rings will appear as dark spots.
-
If further visualization is needed, the plate can be dipped into a potassium permanganate staining solution. Products of S-alkylation will often appear as yellow spots on a purple background.
-
Calculate the Retention Factor (Rƒ) for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front) to aid in identification. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation:
Table 1: Representative TLC Data for S-Alkylation Reaction
| Time Point (min) | Rƒ of Starting Material | Rƒ of Product | Observations |
| 0 | 0.35 | - | Single spot corresponding to starting material. |
| 30 | 0.35 | 0.60 | Spots for both starting material and product. |
| 60 | 0.35 | 0.60 | Faint starting material spot, intense product spot. |
| 120 | - | 0.60 | Starting material spot has disappeared. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress. It provides high resolution and sensitivity, allowing for the accurate determination of the concentration of reactants, products, and any intermediates or byproducts.
Application Note:
Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of this compound and its derivatives.[3][4] By injecting aliquots of the reaction mixture at specific time points, a chromatogram is generated showing peaks corresponding to each component. The area under each peak is proportional to the concentration of that component, allowing for the calculation of conversion and yield over time. A UV detector is typically used, with detection wavelengths set around 254 nm or 302 nm.[5][6]
Experimental Protocol: Quantitative Reaction Monitoring
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility).[3][7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min, 25% B; 5-12 min, 25-55% B; 12-15 min, 55-25% B; 15-20 min, 25% B.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[5]
-
Detection Wavelength: 302 nm.[5]
-
Injection Volume: 5 µL.[5]
2. Sample Preparation:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of cold mobile phase or a suitable solvent to stop the reaction. For example, in a metabolic stability assay, the reaction can be quenched with ice-cold acetonitrile.[8]
-
If necessary, centrifuge or filter the sample to remove any particulate matter.
-
Further dilute the quenched sample with the mobile phase to a concentration within the linear range of the calibration curve.
3. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas for the starting material and the product.
-
Calculate the percentage of starting material remaining and the percentage of product formed at each time point using a pre-established calibration curve.
Data Presentation:
Table 2: Example HPLC Data for Reaction Progress
| Time Point (min) | Peak Area (Starting Material) | Peak Area (Product) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 30 | 625,000 | 580,000 | 50% |
| 60 | 125,000 | 1,050,000 | 90% |
| 120 | 12,500 | 1,180,000 | >99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ or online reaction monitoring.[7] This technique is non-destructive and allows for the simultaneous observation of all proton- or carbon-containing species in the reaction mixture.
Application Note:
¹H NMR is particularly useful for monitoring reactions of this compound as specific proton signals of the reactant will decrease in intensity while new signals corresponding to the product will appear and grow. For example, in an S-alkylation reaction, the disappearance of the N-H proton signal and the appearance of new signals for the alkyl group can be tracked. Online NMR, where the reaction mixture is flowed through the spectrometer, can provide real-time kinetic data.[7]
Experimental Protocol: In-situ NMR Monitoring
1. Instrumentation and Setup:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
NMR tubes suitable for the reaction conditions (e.g., sealed tubes for reactions under inert atmosphere).
-
Deuterated solvent that is compatible with the reaction chemistry (e.g., DMSO-d₆, CDCl₃).[9]
2. Procedure:
-
Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.
-
Add all reactants except for the initiating reagent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction (e.g., by adding the final reagent or by raising the temperature).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-overlapping proton of the starting material and a non-overlapping proton of the product.
3. Data Analysis:
-
The relative integrals of the chosen signals can be used to determine the molar ratio of reactant to product at each time point, and thus the reaction conversion.
Data Presentation:
Table 3: Quantitative Data from ¹H NMR Monitoring
| Time Point (min) | Integral (Reactant Signal) | Integral (Product Signal) | Molar Ratio (Product:Reactant) | % Conversion |
| 0 | 1.00 | 0.00 | 0:1 | 0% |
| 60 | 0.52 | 0.48 | 0.92:1 | 48% |
| 180 | 0.15 | 0.85 | 5.67:1 | 85% |
| 360 | <0.05 | 0.95 | >19:1 | >95% |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be an effective technique for monitoring reaction kinetics, especially if the reactant and product have distinct absorption spectra.
Application Note:
The benzimidazole core of this compound has characteristic UV absorption bands.[6] If a reaction, such as a substitution on the aromatic ring or a reaction involving the thione group, leads to a significant shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in the molar absorptivity, UV-Vis spectroscopy can be used to follow the reaction progress in real-time. This method is particularly amenable to kinetic studies to determine reaction order and rate constants.[10]
Experimental Protocol: Kinetic Analysis
1. Instrumentation and Setup:
-
A double-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
A suitable solvent that dissolves all reaction components and is transparent in the wavelength range of interest.
2. Procedure:
-
Determine the UV-Vis spectra of the pure starting material and the pure product to identify a suitable wavelength for monitoring where the change in absorbance is maximal.
-
Prepare the reaction mixture in the solvent, omitting one reactant if possible.
-
Transfer the mixture to a quartz cuvette and place it in the spectrophotometer.
-
Initiate the reaction by adding the final reactant and start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the absorbance value stabilizes, indicating the reaction is complete.
3. Data Analysis:
-
The absorbance data can be converted to concentration data using the Beer-Lambert law (A = εbc).
-
Plot concentration versus time to determine the reaction rate. Further analysis (e.g., plotting ln[A] vs. time for first-order kinetics) can be used to determine the rate law and rate constant.
Data Presentation:
Table 4: Example Kinetic Data from UV-Vis Monitoring
| Time (s) | Absorbance at λₘₐₓ | Concentration of Product (M) |
| 0 | 0.050 | 0.00 |
| 60 | 0.250 | 2.5 x 10⁻⁵ |
| 120 | 0.400 | 4.3 x 10⁻⁵ |
| 300 | 0.650 | 7.5 x 10⁻⁵ |
| 600 | 0.800 | 9.4 x 10⁻⁵ |
| 1200 | 0.850 | 1.0 x 10⁻⁴ |
Visualizations
Experimental and Logical Workflows
Signaling Pathway Inhibition
Benzimidazole derivatives are known to act as inhibitors in various signaling pathways, often targeting kinases.[11] The following diagram illustrates a generalized kinase signaling cascade and the inhibitory action of a benzimidazole derivative. A novel benzimidazole derivative, MBIC, has been shown to inhibit tumor growth by inducing apoptosis through the ROS-dependent JNK signaling pathway.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gbcsci.com [gbcsci.com]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Techniques for Assessing the Biological Effects of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-mercaptobenzimidazole is a heterocyclic organic compound belonging to the benzimidazole (B57391) family. Benzimidazole scaffolds are of significant interest in medicinal chemistry as they form the core structure of various biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2] Derivatives of 2-mercaptobenzimidazole, such as this compound, have been investigated for their potential as cytotoxic agents against cancer cells.[1][2] Understanding the biological effects of this compound at the cellular level is crucial for its development as a potential therapeutic agent.
These application notes provide a comprehensive guide with detailed protocols for assessing the biological effects of this compound in vitro using common cell culture techniques. The protocols cover the evaluation of cytotoxicity, the induction of apoptosis (programmed cell death), and the analysis of cell cycle progression.
General Experimental Workflow
The assessment of a novel compound's biological activity follows a structured workflow. The process begins with preparing the compound and culturing the appropriate cell line, followed by treatment and subsequent analysis using various cell-based assays to determine the compound's effect on cell viability, apoptosis, and cell cycle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-2-mercaptobenzimidazole, a key intermediate in the manufacturing of pharmaceuticals like Omeprazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the cyclization of 4-methoxy-o-phenylenediamine (or its dihydrochloride (B599025) salt) with a thiocarbonyl source. The two primary reagents for this are carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH), or an alkali metal alkyl xanthate (e.g., potassium ethyl xanthate).[3][4] Both reactions are typically performed in an aqueous-alcoholic medium.
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on the chosen reagents and reaction conditions. Reported yields range from 63% to as high as 94%.[1][4] The use of potassium ethyl xanthate has been reported to produce yields in the 90-94% range.[1]
Q3: My final product has a purple or gray discoloration. What is the cause and how can I fix it?
The desired product is typically an off-white to light yellowish-brown powder.[2] A purple or gray color indicates the presence of impurities, which may arise from oxidation of the starting diamine or side reactions.[4] To obtain a purer, colorless product, the following purification steps are recommended:
-
Acid-Base Treatment: The crude product can be dissolved in a dilute aqueous alkali solution (e.g., NaOH) and then re-precipitated by acidification with an acid like acetic or hydrochloric acid.[4] This process helps to remove non-basic impurities.
-
Recrystallization: Recrystallizing the product from a suitable solvent, such as an ethanol/water mixture, is an effective method for improving purity and color.[5]
-
Activated Carbon Treatment: Adding activated carbon (charcoal) to the reaction mixture or during recrystallization can help adsorb colored impurities.[3]
Q4: What are the main safety concerns when using carbon disulfide (CS₂)?
Carbon disulfide is a toxic, highly volatile, and flammable liquid.[3] Its use can be challenging for scaling up the synthesis industrially.[3] It is crucial to work in a well-ventilated fume hood and take appropriate precautions to avoid ignition sources. Using an alternative thiocarbonyl source, such as potassium ethyl xanthate, can mitigate these risks.[3]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate (e.g., silica (B1680970) gel), you can observe the consumption of the starting material and the formation of the product.[5]
Troubleshooting Guide
This guide addresses common issues that can lead to low yield or impure product during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction by TLC until the starting material (4-methoxy-o-phenylenediamine) is fully consumed. Ensure the reaction temperature is maintained at the recommended level (e.g., reflux or 80-90°C).[4] |
| Improper pH | The reaction is base-mediated. Ensure a sufficient amount of base (e.g., KOH) is used to facilitate the reaction. The pH should be basic throughout the reaction.[4] |
| Poor Quality Starting Materials | Use pure 4-methoxy-o-phenylenediamine. Impurities or oxidation of the diamine can inhibit the reaction. |
| Loss during Workup | The product is precipitated by acidification. Ensure the pH is adjusted correctly (e.g., pH 4) to maximize precipitation.[4] Avoid excessive washing with solvents in which the product has some solubility. |
Problem 2: Product is Impure (Discolored, Incorrect Melting Point)
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or increasing the temperature slightly. Purify the crude product using acid-base treatment to remove the basic diamine.[4] |
| Formation of Side Products/Oxidation | The starting diamine is sensitive to oxidation, which can create colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if necessary. Slow, controlled addition of reagents can minimize side reactions.[4] |
| Thermal Degradation | While stable under normal conditions, excessive heat can lead to decomposition.[7] Avoid unnecessarily high temperatures or prolonged heating. |
| Ineffective Purification | Perform recrystallization from an ethanol/water mixture.[5] For persistent color, treat the solution with activated charcoal before filtration.[3] Ensure the final product is washed thoroughly with water to remove any residual acid.[5] |
Data on Synthesis Parameters and Yields
The following table summarizes different reported conditions for the synthesis of this compound and their resulting yields.
| Starting Material | Thiocarbonyl Source | Base | Solvent | Temperature | Time | Yield | Purity | Reference |
| 4-methoxy-o-phenylenediamine | Carbon Disulfide | KOH | Ethanol/Water | Reflux | 4 hours | 63% | - | [4] |
| 3,4-diaminoanisole dihydrochloride | Carbon Disulfide | KOH (85%) | Aqueous Ethanol | 75-80°C | 2.5 hours | 72% | - | [1][3] |
| 2-Amino-4-methoxy acetanilide | Carbon Disulfide | KOH | Water/Ethanol | 80-90°C | 8-10 hours | High | Purified by acid-base treatment | [4] |
| 3,4-diaminoanisole dihydrochloride | Alkali metal alkyl xanthate | - | Aqueous-alcoholic | 60-75°C then boiling | 4h at 60-75°C, 3h boiling | 94% | 96.4% | [1] |
Experimental Protocols & Visualizations
General Synthesis Workflow
The diagram below illustrates the general workflow for the synthesis of this compound.
References
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. fishersci.com [fishersci.com]
Overcoming solubility issues of 5-Methoxy-2-mercaptobenzimidazole in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Methoxy-2-mercaptobenzimidazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (MMBI) in aqueous solutions?
A1: this compound is sparingly soluble to practically insoluble in neutral aqueous solutions.[1][2][3] Its solubility is significantly higher in alkaline solutions (e.g., 10% sodium hydroxide) and in organic solvents such as methanol, ethanol, acetone, and DMSO.[1][2]
Q2: Why is MMBI poorly soluble in neutral water?
A2: MMBI is a benzimidazole (B57391) derivative, a class of compounds often characterized by poor aqueous solubility due to their molecular structure. The predicted pKa of MMBI is approximately 10.13, indicating it is a weak acid. At neutral pH, the molecule is predominantly in its non-ionized form, which has lower water solubility.
Q3: How does pH affect the solubility of MMBI?
A3: As a weak acid, the solubility of MMBI is highly pH-dependent. In aqueous solutions with a pH above its pKa (approximately 10.13), MMBI will deprotonate to form a more soluble salt. Therefore, increasing the pH of the aqueous solution will significantly enhance its solubility. Conversely, in acidic to neutral solutions, its solubility will be minimal.
Q4: What are the common strategies to improve the aqueous solubility of MMBI for experimental use?
A4: Several techniques can be employed to enhance the aqueous solubility of MMBI. These can be broadly categorized as physical and chemical modifications. Common methods include pH adjustment, the use of co-solvents, complexation with cyclodextrins, preparation of solid dispersions, and particle size reduction through micronization or nanosuspension formation.
Q5: Are there any known biological signaling pathways affected by benzimidazole derivatives like MMBI?
A5: Yes, various benzimidazole derivatives have been shown to modulate several signaling pathways. For instance, some have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial in cancer progression.[4][5][6][7] Other benzimidazole compounds have been found to act as modulators of the PAR(1) (Protease-Activated Receptor 1) signaling pathway.[8]
Troubleshooting Guide: Overcoming MMBI Solubility Issues
This guide provides practical solutions to common solubility challenges encountered during experiments with this compound.
Problem: MMBI precipitate is observed in my aqueous buffer.
Below is a summary of potential solutions. Detailed protocols for the key methods are provided in the "Experimental Protocols" section.
Table 1: Troubleshooting Methods for MMBI Solubility Enhancement
| Method | Principle | Typical Solvents/Reagents | Estimated Solubility Improvement (Fold Increase) | Considerations |
| pH Adjustment | Increases the ionization of the weakly acidic MMBI, forming a more soluble salt. | Aqueous buffers (e.g., phosphate, borate) with pH > 10.5; Sodium Hydroxide (NaOH) solutions. | 10 - 100+ | May affect the stability of MMBI or other components in the formulation. The high pH may not be suitable for all biological assays. |
| Co-solvents | MMBI is dissolved in a water-miscible organic solvent before dilution with the aqueous medium. | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 300 (PEG 300). | 5 - 50 | The final concentration of the organic solvent should be minimized to avoid toxicity in cellular assays. Precipitation may occur upon dilution. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic MMBI molecule is encapsulated within the cavity of a cyclodextrin, forming a soluble inclusion complex. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). | 10 - 200 | The choice of cyclodextrin and the molar ratio of MMBI to cyclodextrin need to be optimized. |
| Solid Dispersion | MMBI is dispersed in a solid, hydrophilic polymer matrix at a molecular level, enhancing its dissolution rate. | Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs). | 20 - 150 | Requires specific preparation techniques like solvent evaporation or melt extrusion. Stability of the amorphous form needs to be assessed. |
| Nanosuspension | The particle size of MMBI is reduced to the nanometer range, increasing the surface area and dissolution velocity. | Water, with stabilizers like surfactants (e.g., Tween 80) and polymers (e.g., HPMC). | >100 | Requires specialized equipment like high-pressure homogenizers or media mills. Physical stability of the nanosuspension is a critical parameter. |
Note: The estimated solubility improvements are based on general principles for poorly soluble drugs and may vary for MMBI. Experimental validation is crucial.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To prepare an aqueous stock solution of MMBI by increasing the pH.
Materials:
-
This compound (MMBI)
-
1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, purified water
-
pH meter
Procedure:
-
Weigh the desired amount of MMBI powder.
-
Add a small volume of purified water to the powder.
-
Slowly add 1 M NaOH dropwise while stirring until the MMBI completely dissolves.
-
Measure the pH of the resulting solution. Adjust with additional NaOH if necessary to ensure the pH is above 10.5.
-
Bring the solution to the final desired volume with purified water or your target buffer (e.g., PBS).
-
Verify the final pH of the solution.
-
For experiments sensitive to high pH, a final dilution into the assay medium should be performed, ensuring the final pH of the medium is within an acceptable range for the experiment.
Protocol 2: Solubilization using Co-solvents
Objective: To prepare a stock solution of MMBI using a water-miscible organic solvent.
Materials:
-
This compound (MMBI)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Weigh the desired amount of MMBI.
-
Dissolve the MMBI in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.
-
For the working solution, dilute the DMSO stock solution into the pre-warmed aqueous buffer. It is recommended to add the stock solution dropwise while vortexing the buffer to minimize precipitation.
-
The final concentration of DMSO in the working solution should typically be kept below 1% (v/v) for most cell-based assays, although the tolerance can vary.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a solid MMBI-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound (MMBI)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Procedure:
-
Weigh MMBI and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol/water mixture to form a paste.
-
Gradually add the MMBI powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid mixture in an oven at 40-50°C until a constant weight is achieved.
-
The resulting solid complex can then be dissolved in an aqueous buffer for your experiments.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. sheetalchemicals.com [sheetalchemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Discovery of triazine-benzimidazoles as selective inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of PAR1 signalling by benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 5-Methoxy-2-mercaptobenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-mercaptobenzimidazole. Our aim is to help you identify and minimize byproducts to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inefficient purification and isolation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - Optimize the reaction temperature; for the reaction with carbon disulfide, a temperature of 75-80°C is reported to be effective.[2] - Ensure a sufficient reaction time; refluxing for at least 3-4 hours is common.[3] - During workup, ensure complete precipitation of the product by adjusting the pH to around 4 and allowing sufficient time for crystallization at a lower temperature.[3] |
| Product is Off-Color (e.g., purple, brown, or dark grey) | - Presence of colored impurities. - Oxidation of the product or intermediates. - Use of impure starting materials. | - Treat the crude product with activated carbon (Norit) during recrystallization to remove colored impurities.[2] - Purify the starting material, 4-methoxy-o-phenylenediamine, if it is discolored. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of an Impurity with a Lower Rf Value on TLC | - Unreacted 4-methoxy-o-phenylenediamine. - Formation of N,N'-bis(4-methoxy-2-aminophenyl)thiourea intermediate. | - Ensure the correct stoichiometry of reactants. An excess of the diamine can lead to its presence in the final product. - Increase the reaction time and/or temperature to promote the cyclization of the thiourea (B124793) intermediate. |
| Presence of an Impurity with a Higher Rf Value on TLC | - Formation of the disulfide byproduct, 5,5'-dimethoxy-1H,1'H-2,2'-disulfanediyldibenzimidazole, through oxidation. | - Avoid exposing the reaction mixture and the isolated product to air for extended periods. - Use deoxygenated solvents. - Consider adding a small amount of a reducing agent, such as sodium bisulfite, during workup. |
| Broad Melting Point Range of the Isolated Product | - Presence of multiple impurities. | - Recrystallize the product from a suitable solvent system, such as ethanol (B145695)/water.[2] - Perform acid-base purification: dissolve the crude product in an aqueous base, filter to remove insoluble impurities, and then re-precipitate the product by adding acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically:
-
Unreacted 4-methoxy-o-phenylenediamine: The starting material may be present if the reaction is incomplete.
-
N,N'-bis(4-methoxy-2-aminophenyl)thiourea: This is a potential intermediate that may not fully cyclize to the desired product.
-
5,5'-Dimethoxy-1H,1'H-2,2'-disulfanediyldibenzimidazole: This is an oxidation product of this compound.
-
2-Mercaptobenzimidazole: This can be a "carry-over" impurity from the synthesis of the starting materials.[4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of non-polar and polar solvents, such as toluene:ethyl acetate (B1210297) (60:40). The disappearance of the starting material (4-methoxy-o-phenylenediamine) and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.
Q3: What is the role of potassium ethyl xanthate in the synthesis?
A3: Potassium ethyl xanthate can be used as an alternative to carbon disulfide as the source of the mercapto group.[2] It is often considered a safer and more manageable reagent than the highly volatile and flammable carbon disulfide. The reaction mechanism involves the in-situ generation of a reactive sulfur species that then reacts with the o-phenylenediamine.
Q4: What is the optimal pH for precipitating the product during workup?
A4: The product is typically precipitated from the reaction mixture by acidification. A pH of around 4 is generally effective for the complete precipitation of this compound from the aqueous solution.[3]
Q5: How can I purify the final product to remove byproducts?
A5: A combination of purification techniques is often employed:
-
Recrystallization: This is a highly effective method for removing most impurities. A common solvent system is ethanol-water.[2]
-
Acid-Base Treatment: The product is soluble in aqueous base due to the acidic nature of the mercapto group. Dissolving the crude product in a basic solution, filtering off any insoluble impurities, and then re-precipitating the pure product by adding acid is a powerful purification step.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before filtration and recrystallization.[2]
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Protocol 1 (Carbon Disulfide)[3] | Protocol 2 (Potassium Ethyl Xanthate)[2] |
| Starting Material | 4-methoxy-o-phenylene diamine | 3,4-diaminoanisole (B141616) dihydrochloride |
| Sulfur Source | Carbon Disulfide (CS₂) | Potassium Ethyl Xanthate |
| Base | Potassium Hydroxide (B78521) (KOH) | Potassium Hydroxide (KOH) |
| Solvent | Ethanol/Water | Aqueous Ethanol |
| Temperature | Reflux | 60-75°C, then boiling |
| Reaction Time | 4 hours | 4 hours at 60-75°C, then 3 hours boiling |
| Yield | 63% | 90-94% |
| Purity | Not specified | 94-97% |
Experimental Protocols
Protocol 1: Synthesis using Carbon Disulfide [3]
-
To a mixture of potassium hydroxide (3.8 g, 0.067 mol) in ethanol (20 mL) and water (7 mL), add carbon disulfide (2.5 mL, 3.09 g, 0.04 mol).
-
Stir the reaction mixture for 30 minutes at ambient temperature.
-
Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylene diamine (5.23 g, 0.03 mol).
-
Stir the reaction mixture at reflux for 4 hours.
-
After reflux, continue stirring at ambient temperature overnight.
-
Evaporate the solvent in vacuo and dilute the residue with dichloromethane (B109758) (CH₂Cl₂).
-
Add water to induce precipitation.
-
Suspend the precipitate in CH₂Cl₂ and acidify to pH 4 with a suitable acid.
-
Filter the suspension to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent to yield purple crystalline this compound.
Protocol 2: Synthesis using Potassium Ethyl Xanthate [2]
-
Prepare a solution of potassium ethyl xanthate from potassium hydroxide (7.56 g, 0.135 mol), carbon disulfide (10.27 g, 0.135 mol), water (9.8 mL), and alcohol (240 mL).
-
To this solution, add 3,4-diaminoanisole (4-methoxy-1,2-phenylenediamine) (18.63 g, 0.135 mol).
-
Heat the mixture to boiling and maintain boiling for 7 hours.
-
To the hot reaction mass, add hot water (140 mL) and activated carbon (15 g) and boil for an additional 10 minutes.
-
Filter the solution while hot.
-
Cool the filtrate and acidify with acetic acid (12 mL).
-
Collect the precipitated this compound by filtration, wash with water, and dry.
Visualizations
References
Troubleshooting HPLC analysis: peak tailing and carry-over of 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 5-Methoxy-2-mercaptobenzimidazole, specifically addressing peak tailing and carry-over. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing Issues
Q1: I am observing significant peak tailing for this compound. What are the potential causes and how can I resolve this?
A1: Peak tailing for this compound, a basic compound with a predicted pKa of approximately 10.13, is a common issue in reverse-phase HPLC.[1] The primary causes are typically secondary interactions with the stationary phase or inappropriate mobile phase conditions.
-
Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic compounds is the interaction between the analyte and acidic silanol groups on the surface of silica-based columns.[2][3] At mid-range pH, these silanols are ionized and can strongly retain the basic analyte through secondary ion-exchange mechanisms, leading to a distorted peak shape.
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, resulting in peak broadening or tailing.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can expose more active silanol sites, exacerbating peak tailing.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can also contribute to peak distortion.
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. At a lower pH (e.g., pH 2.5-4.5), the silanol groups are protonated and less likely to interact with the basic analyte.[3][4] A study on a similar benzimidazole (B57391) derivative showed that a mobile phase pH of 4.5 provided a symmetrical peak.[1][5][6]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[4]
-
Incorporate a Competing Base: Adding a "silanol suppressor" like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape. However, this can sometimes lead to shorter column lifetimes.[4]
-
Select an Appropriate Column: An Inertsil ODS-3V column has been reported to provide a symmetrical peak for this compound.[1]
-
Optimize Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample diluent should be the same as the initial mobile phase.
Carry-Over Issues
Q2: I am observing carry-over of this compound in my blank injections. What are the common sources and how can I minimize it?
A2: Carry-over, the appearance of a peak in a blank injection following a sample injection, can compromise the accuracy of your analysis. For a compound like this compound, which is sparingly soluble in water, adsorption to surfaces in the HPLC system can be a significant contributor.
-
Injector and Valve Contamination: The autosampler needle, injection valve, and sample loop are common areas where the analyte can be adsorbed and then slowly released in subsequent runs.
-
Insufficient Needle Wash: The wash solvent and wash volume may not be adequate to completely remove the analyte from the needle surface.
-
Column as a Source: Strongly retained analyte from a previous injection may not be fully eluted during the run and can appear in the next chromatogram.
Troubleshooting Steps for Carry-Over:
-
Optimize the Needle Wash: This is the most critical step.
-
Use a Stronger Wash Solvent: The wash solvent should be strong enough to fully dissolve this compound. Since it is soluble in organic solvents, a wash solution with a high percentage of methanol (B129727) or acetonitrile (B52724) is recommended.
-
Increase Wash Volume and/or Cycles: A single, small-volume wash may not be sufficient. Increase the volume of the wash solvent and/or the number of wash cycles.
-
-
Modify the Injection Program: Incorporate a "needle wash in vial" step before and after injection if your autosampler allows.
-
Flush the Column: If the column is the source of carry-over, a more rigorous washing procedure with a strong solvent at the end of each sequence may be necessary.
-
Check for Dead Volumes: Ensure all fittings and tubing are properly connected to avoid dead volumes where the sample can get trapped.
Quantitative Data Summary
The following tables provide illustrative data on how different experimental conditions can affect peak tailing and carry-over.
Table 1: Impact of Mobile Phase pH on Peak Tailing Factor for a Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | 2.35 | Severe Tailing |
| 4.5 | 1.33 | Minor Tailing (Acceptable for many methods) |
| 3.0 | 1.10 | Symmetrical Peak |
Data is representative for a basic compound and illustrates the trend of improving peak shape with lower pH.[3] A tailing factor close to 1.0 is ideal, and values above 2.0 are generally considered unacceptable.[2]
Table 2: Illustrative Carry-Over Levels and Their Potential Impact
| Carry-Over Level | Example Percentage | Impact on Analysis |
| High | > 0.5% | Significant impact on quantitation, especially for low-concentration samples. May lead to false positives. |
| Moderate | 0.1% - 0.5% | May affect the accuracy of trace analysis. Requires optimization of the cleaning procedure. |
| Low | < 0.01% | Generally acceptable for most applications, with minimal impact on results. |
These are general guidelines, and the acceptable level of carry-over is dependent on the specific assay requirements.[7]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol is based on a published method that demonstrated good peak symmetry and control of carry-over.[1][6]
-
Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Perchloric acid buffer (pH 4.5) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 25% B
-
5-12 min: 25% to 45% B
-
12-15 min: 45% to 25% B
-
15-20 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at 302 nm
-
Sample Diluent: Methanol:Water (30:70, v/v)
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
Troubleshooting Workflow for Carry-Over
Caption: A flowchart for troubleshooting carry-over issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 7. What value is "acceptable" for a carry over? - Chromatography Forum [chromforum.org]
Optimizing reaction conditions for the derivatization of 5-Methoxy-2-mercaptobenzimidazole
Technical Support Center: Optimizing Derivatization of 5-Methoxy-2-mercaptobenzimidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most prevalent derivatization is S-alkylation, where an alkyl or arylalkyl group is attached to the sulfur atom of the mercapto group.[1][2][3][4] This is typically achieved by reacting this compound with an alkyl halide in the presence of a base. Other reported derivatizations include reactions with chloroacetic acid to form a thioacetic acid intermediate, which can then be used in further cyclization reactions.[5]
Q2: How do I choose the appropriate base for my S-alkylation reaction?
A2: The choice of base is critical for efficiently deprotonating the thiol group to form the more nucleophilic thiolate anion.
-
Potassium Hydroxide (KOH): A strong, cost-effective base often used in alcoholic solvents like ethanol.[2][5] It is suitable for reactive alkyl halides.
-
Potassium Carbonate (K₂CO₃): A milder base commonly used in polar aprotic solvents like DMF or acetone (B3395972).[1][2] It is a good choice to avoid potential side reactions that could be caused by stronger bases.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base used in anhydrous aprotic solvents like DMF or THF. It ensures complete and rapid formation of the thiolate but requires strict anhydrous conditions as it reacts violently with water.[1]
Q3: What is the best solvent for the S-alkylation reaction?
A3: The ideal solvent should dissolve the benzimidazole (B57391) starting material and the base, and its polarity can influence reaction rates.
-
Acetonitrile: A polar aprotic solvent that works well with bases like potassium hydroxide.[2]
-
Ethanol: Often used with potassium hydroxide, especially when heating under reflux.[5][6]
-
Acetone/DMF: These polar aprotic solvents are frequently paired with potassium carbonate.[1][2] DMF is particularly good at dissolving a wide range of organic molecules but can be difficult to remove during work-up. It is crucial to use anhydrous solvents, as water can hydrolyze the alkyl halide and deactivate strong bases like NaH.[1][7]
Q4: My reaction is complete according to TLC, but I have trouble isolating the product. What should I do?
A4: Isolation issues often stem from the work-up and purification process. After the reaction, inorganic salts formed from the base should be filtered off.[1] The solvent is then typically removed under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water) is a common purification method.[2][5] For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica (B1680970) gel is the recommended purification technique.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may be too weak to deprotonate the thiol, or it may have degraded due to improper storage. 2. Inactive Alkylating Agent: The alkyl halide may have degraded. 3. Presence of Moisture: Water can consume strong bases (e.g., NaH) and hydrolyze the alkylating agent.[7] 4. Suboptimal Temperature: The reaction may be too slow at room temperature. | 1. Select a stronger base (e.g., switch from K₂CO₃ to KOH or NaH). Ensure the base is fresh and has been stored correctly. 2. Use a fresh bottle of the alkylating agent. 3. Use anhydrous solvents. Dry glassware thoroughly before use. 4. Increase the reaction temperature. Refluxing the reaction mixture is a common strategy to increase the reaction rate.[1][2][5] |
| Formation of Multiple Products (Visible on TLC) | 1. N-Alkylation: In addition to S-alkylation, alkylation can occur on one of the nitrogen atoms of the imidazole (B134444) ring. 2. Over-alkylation: Dialkylation (on both N and S atoms) might occur if excess alkylating agent or harsh conditions are used. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use milder conditions. Employ a weaker base (K₂CO₃) and avoid excessively high temperatures. Add the alkylating agent slowly to the reaction mixture.[1] 2. Use a controlled stoichiometry. Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1] 3. Monitor the reaction closely with TLC. Stop the reaction as soon as the starting material is consumed to prevent product degradation. |
| Starting Material Remains Unreacted | 1. Insufficient Reaction Time/Temp: The reaction has not proceeded to completion. 2. Poor Solubility: The starting material or base is not sufficiently soluble in the chosen solvent. 3. Insufficient Base: Not enough base was used to form the reactive thiolate. | 1. Increase the reaction time and/or temperature. Monitor progress by TLC. 2. Choose a different solvent. For example, if solubility in acetone is low, try a more powerful solvent like DMF.[1] 3. Increase the amount of base. Use at least 1.1 to 1.5 equivalents of the base relative to the starting material.[1] |
| Product is an Oil or Difficult to Purify | 1. Residual Solvent: High-boiling point solvents like DMF may remain. 2. Impure Product: The product may contain side products that inhibit crystallization. | 1. Perform an aqueous work-up. After the reaction, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). This helps remove water-soluble impurities and solvents like DMF. 2. Use column chromatography. This is the most effective method for separating the desired product from impurities when recrystallization fails.[1] |
Data Presentation: S-Alkylation Reaction Conditions
The following table summarizes various reported conditions for the S-alkylation of this compound, highlighting the impact of different reagents on reaction outcomes.
| Alkylating Agent | Base | Solvent | Temperature & Time | Yield | Reference |
| 1-Bromomethyl benzene (B151609) derivatives | KOH | Acetonitrile | 40-50°C, then reflux for 1.5h | 95-97% | [2] |
| Chloroacetic acid | KOH | Ethanol | Reflux for 4h | Not specified | [5] |
| 4-Chloromethyl phenyl acetate | K₂CO₃ / KI | Acetone / DMF | 80-90°C for 9-12h | Not specified | [2] |
| General Alkyl Halide | K₂CO₃ or NaH | Acetone or DMF | RT to Reflux | Not specified | [1] |
Experimental Protocols
General Protocol for S-Alkylation
This protocol provides a general procedure for the S-alkylation of this compound.
Materials:
-
This compound (1 equivalent)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.0-1.2 equivalents)
-
Base (e.g., Potassium Carbonate) (1.5 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound in the chosen anhydrous solvent.[1]
-
Addition of Base: Add the base to the solution and stir the mixture at room temperature for 15-30 minutes. This step facilitates the formation of the thiolate salt.[1]
-
Addition of Alkyl Halide: Slowly add the alkyl halide to the reaction mixture.[1]
-
Reaction Monitoring: Heat the mixture to the desired temperature (e.g., 50°C or reflux). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material spot disappears.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent.[1]
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure S-alkylated derivative.[1]
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the S-alkylation of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in derivatization reactions.
References
Preventing degradation of 5-Methoxy-2-mercaptobenzimidazole during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methoxy-2-mercaptobenzimidazole during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 10°C and 25°C.[2] For long-term storage, refrigeration at 2-8°C is advisable. It is crucial to protect the compound from moisture and direct sunlight.
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances can lead to degradation of the compound.
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions, the typical shelf life is 12 months. However, it is always best to refer to the manufacturer's certificate of analysis for specific lot information.
Q4: In which solvents is this compound soluble?
A4: The compound is sparingly soluble in water but is soluble in organic solvents such as methanol (B129727) and in alkaline solutions like 10% sodium hydroxide.[4] For experimental purposes, stock solutions are often prepared in methanol.[5]
Q5: What are the known biological activities of this compound?
A5: this compound is a known potent inhibitor of tyrosinase.[6] Additionally, its derivatives have been studied for their potential as anticancer agents, showing activity as estrogen receptor alpha (ERα) antagonists and interacting with the cyclooxygenase (COX) pathway.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of solid compound (yellowing/browning) | Oxidation due to improper storage (exposure to air, light, or moisture). | - Ensure the container is tightly sealed and stored in a dark, dry place. - Consider purging the container with an inert gas like nitrogen or argon before sealing. - If significant discoloration is observed, the compound's purity should be re-assessed before use. |
| Precipitation of the compound from solution during an experiment. | - Poor solubility in the chosen solvent system. - Change in pH of the solution. - Temperature fluctuations. | - Confirm the solubility of the compound in the specific solvent and concentration you are using. - For aqueous solutions, ensure the pH is maintained within a range where the compound is soluble. The use of buffers can be beneficial. - Maintain a constant temperature during your experiment. |
| Loss of compound activity or inconsistent results over time in solution. | Degradation of the compound in the experimental medium. The thiol group is susceptible to oxidation. | - Prepare fresh solutions for each experiment. - If solutions must be stored, keep them at 2-8°C and protect them from light. - Consider adding a suitable antioxidant to the solution. Common antioxidants for thiol-containing compounds include glutathione (B108866) and N-acetylcysteine.[4][9][10] However, the compatibility and potential interference of the antioxidant with your specific assay must be validated. - Degas solvents to remove dissolved oxygen before preparing solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of the compound into byproducts. | - This indicates compound instability under your analytical or experimental conditions. - Review your sample preparation and handling procedures to minimize exposure to light, heat, and oxygen. - If degradation is unavoidable, a forced degradation study may be necessary to identify the degradation products and develop a stability-indicating analytical method.[11] |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound under various stress conditions is not extensively available in the public domain. However, the following table summarizes its known physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C8H8N2OS | [12][13] |
| Molecular Weight | 180.23 g/mol | [12][13] |
| Appearance | White to off-white or pale yellow to beige powder | [4] |
| Melting Point | 255-263 °C | |
| Solubility in Water | Sparingly soluble | [4] |
| Storage Temperature | 10-25°C (short-term), 2-8°C (long-term) | [2][8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
This protocol is adapted from a method used for metabolic stability assays.[5]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of methanol to the flask and swirl gently to dissolve the compound.
-
Once dissolved, add methanol to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at 2-8°C, protected from light. For best results, prepare fresh solutions daily.
Protocol 2: General Procedure for a Forced Degradation Study
This is a generalized protocol based on industry guidelines for stress testing of pharmaceutical compounds.[14] Specific conditions will need to be optimized for this compound.
Objective: To identify potential degradation products and pathways.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to a light source that meets ICH guidelines for photostability testing.
Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method, typically with a UV or PDA detector.[15]
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[5]
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. rjor.ro [rjor.ro]
- 5. benchchem.com [benchchem.com]
- 6. This compound as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. finornic.com [finornic.com]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
Challenges in the crystallization and purification of 5-Methoxy-2-mercaptobenzimidazole
Technical Support Center: 5-Methoxy-2-mercaptobenzimidazole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the crystallization and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges include its low solubility in many common solvents, the presence of closely related impurities from synthesis, and its tendency to discolor. Its poor solubility in water and moderate solubility in organic solvents can make solvent selection for recrystallization difficult.[1][2][3] Furthermore, impurities such as unreacted starting materials or byproducts like 2-mercaptobenzimidazole (B194830) can be difficult to remove due to similar chemical properties.[4][5]
Q2: My purified product has a yellowish or brownish tint. Is this normal, and how can I improve the color?
A2: While the compound is often described as an off-white to light yellow powder, a significant yellow or brown discoloration typically indicates the presence of impurities or degradation products.[1][2][6][7] To improve the color, multiple recrystallizations may be necessary. Using activated carbon during the recrystallization process can also help remove colored impurities, but should be used judiciously as it can also adsorb the product and reduce yield.
Q3: I am observing a wide melting point range for my purified product. What does this indicate?
A3: A broad melting point range is a classic sign of an impure compound. Pure this compound should have a relatively sharp melting point. However, literature values vary, which may be due to different purity levels in the reported samples.[1][2][6][8] A persistent broad range after initial purification suggests that significant impurities remain. Further purification steps, such as repeated recrystallization or column chromatography, are recommended.
Q4: What is the best solvent system for the recrystallization of this compound?
A4: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[9] For this compound, aqueous ethanol (B145695) is a commonly cited and effective solvent system.[8][10] The process involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes slightly turbid. Upon cooling, pure crystals should form. Other reported solvents include methanol (B129727) and acetone.[1][2][7]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) provides a quick check for the presence of impurities.[10] A more definitive assessment can be made using High-Performance Liquid Chromatography (HPLC), which can quantify impurities.[4][5] Finally, structural confirmation and purity verification can be achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, along with measuring the melting point.[10][11]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated.2. The cooling process is too rapid.3. The compound has "oiled out" instead of crystallizing. | 1. Boil off some of the solvent to increase the concentration and try cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.3. Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute (or its impure form).2. The solution is cooling too quickly.3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.2. If the problem persists, select a solvent with a lower boiling point.3. Perform a preliminary purification step (e.g., washing) to remove some impurities before recrystallization. |
| Low Recovery Yield | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.4. Product was lost during transfers. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.2. Use the minimum amount of hot solvent necessary for dissolution.3. Pre-heat the filtration funnel and flask; use a small amount of extra hot solvent to wash the filter paper. |
| Persistent Impurities Detected (e.g., by TLC/HPLC) | 1. The impurity has very similar solubility characteristics to the product.2. The chosen recrystallization solvent is not effective for separating the specific impurity. | 1. Perform a second recrystallization, potentially with a different solvent system.2. If recrystallization is ineffective, consider purification by column chromatography on silica (B1680970) gel.[12] |
Quantitative Data
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂OS | [1][2][13] |
| Molecular Weight | 180.23 g/mol | [1][13][14] |
| Appearance | White to off-white or pale yellow crystalline powder | [1][2][15] |
| Melting Point | 178 - 290 °C (Varies significantly with purity) | [1][2][6][8][14] |
| Solubility in Water | Poorly soluble / Insoluble | [1][2][3][15] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, acetone, methanol | [1][2][7][16] |
| Solubility in Base | Soluble in 10% Sodium Hydroxide | [7] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 95% ethanol to the flask. Heat the mixture gently on a hot plate with stirring until it begins to boil and the solid dissolves. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.
-
To the boiling ethanol solution, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture.
-
Allow the crystals to dry completely under vacuum or in a desiccator. The final product should be an off-white to light yellow powder.[8][10]
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
Purified this compound
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane)
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.
-
Dissolve a small amount of the crude material and the purified product in a suitable solvent (e.g., ethanol or acetone) in separate vials.
-
Using a capillary tube, spot small amounts of the crude and purified solutions onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to dry and then visualize the spots under a UV lamp.
-
The purified sample should show a single, distinct spot, whereas the crude material may show multiple spots. The absence of secondary spots in the purified lane indicates successful purification.[10][17]
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for purification and a troubleshooting guide for common crystallization issues.
Caption: A generalized workflow for the crystallization and purification of this compound.
Caption: A troubleshooting guide for common issues encountered during crystallization experiments.
References
- 1. This compound: Properties, Uses, Safety, Supplier Information & Expert Insights China [quinoline-thiophene.com]
- 2. shreemahadevintermediate.com [shreemahadevintermediate.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Short reverse phase HPLC method for this compound related substance estimation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 7. sheetalchemicals.com [sheetalchemicals.com]
- 8. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 37052-78-1 | FM00167 [biosynth.com]
- 15. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Managing side reactions during the N-alkylation or S-alkylation of 5-Methoxy-2-mercaptobenzimidazole
Technical Support Center: Managing Alkylation of 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the N-alkylation and S-alkylation of this compound.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alkylation of this compound in a direct question-and-answer format.
FAQ 1: My reaction is producing a mixture of N- and S-alkylated products. How can I improve selectivity?
Answer: Achieving regioselectivity between the nitrogen (N) and sulfur (S) atoms is a common challenge. The outcome is highly dependent on the reaction conditions. This compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. Alkylation can occur on either the sulfur or one of the nitrogen atoms.
-
For Selective S-Alkylation: This is generally the favored reaction pathway under neutral or mildly basic conditions as the sulfur atom is a softer and more potent nucleophile.[1]
-
Base: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH).[1] These bases are sufficient to deprotonate the more acidic thiol group, forming a thiolate salt that readily reacts with the alkylating agent.[2]
-
Solvent: Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are effective.[1]
-
Temperature: Running the reaction at a moderate temperature (e.g., 40-50°C) can favor S-alkylation.[1]
-
-
For Selective N-Alkylation: This requires conditions that favor deprotonation of the less acidic N-H proton.
-
Base: Stronger bases like sodium hydride (NaH) are typically required to generate the N-anion.[3] Often, S-alkylation is performed first, and then a second, stronger base is used for the subsequent N-alkylation.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are necessary when using strong bases like NaH.[3]
-
FAQ 2: I am observing a significant amount of N,S-dialkylated product. How can I prevent this side reaction?
Answer: The formation of a dialkylated product occurs when both the sulfur and a nitrogen atom are alkylated. This is more likely to happen under strongly basic conditions or with an excess of a highly reactive alkylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 equivalents) relative to the alkylating agent to minimize the chance of a second alkylation event.[3]
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of dialkylation.[3]
-
Choice of Base: Avoid using an excess of a strong base if only mono-alkylation is desired. A weaker base like K₂CO₃ is less likely to promote N-alkylation after the initial S-alkylation has occurred.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to closely monitor the reaction's progress. Stop the reaction as soon as the mono-alkylated product is predominantly formed and before significant amounts of the dialkylated product appear.[2][4]
FAQ 3: The yield of my desired alkylated product is very low. What are the potential causes and solutions?
Answer: Low yields can result from several factors, including incomplete reaction, poor quality of reagents, or product degradation.[4]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the this compound and the alkylating agent are pure and dry. Impurities can inhibit the reaction.[4] Alkylating agents, especially iodides and bromides, can degrade over time.
-
Check Reaction Conditions:
-
Base: Incomplete deprotonation is a common cause of low yield. Ensure the base is active and used in the correct amount (typically 1.1-1.5 equivalents for S-alkylation).[2] For N-alkylation, ensure the strong base (e.g., NaH) is fresh.
-
Temperature: If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary, depending on the reactivity of the alkylating agent.[2] However, be cautious of excessively high temperatures which can promote side reactions.
-
Solvent: The solvent must be anhydrous, especially when using moisture-sensitive reagents like NaH.[3]
-
-
Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume starting materials.[4]
-
Work-up Procedure: Ensure the work-up procedure is appropriate. The product may be soluble in the aqueous layer if the pH is not adjusted correctly. Acid-base extraction can be an effective purification step.[4]
Section 2: Factors Influencing Regioselectivity
The choice of base, solvent, and temperature are critical parameters that control the outcome of the alkylation reaction. The following tables summarize their effects.
Table 1: Effect of Reaction Parameters on Alkylation Selectivity
| Parameter | To Favor S-Alkylation (Kinetic Product) | To Favor N-Alkylation (Thermodynamic/Strong Base) | Rationale |
| Base | Weaker bases (K₂CO₃, KOH, Et₃N)[1][5] | Strong bases (NaH, LDA)[3] | Weaker bases selectively deprotonate the more acidic S-H proton. Strong bases can deprotonate the N-H proton, especially after S-alkylation. |
| Solvent | Polar aprotic (Acetonitrile, Acetone, DMF)[1][2] | Anhydrous polar aprotic (THF, DMF)[3] | Polar aprotic solvents effectively dissolve the reactants and facilitate SN2 reactions. Anhydrous conditions are critical for strong bases. |
| Temperature | Room temperature to moderate heat (e.g., 40-80°C)[1] | Often requires higher temperatures for the second (N-alkylation) step. | Higher temperatures can sometimes lead to a loss of selectivity and promote dialkylation. |
| Alkylating Agent | More reactive halides (I > Br > Cl) work well.[3] | Less critical than the choice of base. | The high nucleophilicity of the thiolate ensures reaction even with less reactive alkylating agents. |
Section 3: Detailed Experimental Protocols
Protocol 1: Selective S-Alkylation
This protocol provides a general procedure for the selective S-alkylation of this compound, a common step in the synthesis of proton pump inhibitors.[1][2]
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0-1.2 eq)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (1.1-1.5 eq)
-
Anhydrous Acetonitrile or Acetone
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 25 mL per 0.01 mol).
-
Addition of Base: Add powdered potassium hydroxide (1.1 eq) to the solution. Stir the mixture for 15-30 minutes at room temperature. The formation of the potassium thiolate salt should be observed.[2]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and stir under reflux for 1.5 to 3 hours.[1] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of n-hexane:ethyl acetate).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure S-alkylated product.[2]
Protocol 2: N,S-Dialkylation (Sequential Method)
This protocol describes a method to first perform S-alkylation followed by N-alkylation.
Materials:
-
S-alkylated this compound (from Protocol 1) (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl Halide (1.1 eq)
-
Anhydrous DMF or THF
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, add the S-alkylated starting material (1.0 eq). Dissolve it in anhydrous DMF.
-
Addition of Base: Carefully add sodium hydride (1.2 eq) portion-wise at 0°C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Alkylating Agent: Cool the mixture back to 0°C and add the second alkylating agent dropwise via a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the N,S-dialkylated product.
Section 4: Visual Guides
Diagram 1: Alkylation Pathways of this compound
This diagram illustrates the potential products resulting from the alkylation reaction.
Caption: Reaction pathways for the alkylation of this compound.
Diagram 2: Troubleshooting Workflow for Alkylation Reactions
This flowchart provides a logical sequence for diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting common alkylation reaction issues.
Diagram 3: General Experimental Workflow for S-Alkylation
This diagram outlines the key steps in a typical S-alkylation experiment.
Caption: A step-by-step workflow for a typical S-alkylation experiment.
References
Enhancing the stability of 5-Methoxy-2-mercaptobenzimidazole in acidic or basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 5-Methoxy-2-mercaptobenzimidazole (5-MMBI) in acidic and basic media. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Specific peer-reviewed stability studies on this compound are limited in publicly available literature. The following guidance is based on established principles of forced degradation studies for pharmaceuticals, the known chemistry of the benzimidazole-2-thiol scaffold, and analytical methods developed for 5-MMBI and its analogs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MMBI) and why is its stability a concern?
A1: this compound (5-MMBI) is a heterocyclic compound used as a key intermediate in the synthesis of various pharmaceutical agents, including proton pump inhibitors like Omeprazole and certain COX-2 inhibitors.[3][4] Its chemical stability is critical because degradation can lead to the formation of impurities, which may reduce the yield and purity of the final active pharmaceutical ingredient (API) and could introduce potentially toxic byproducts. Understanding its stability profile, particularly in acidic and basic environments, is essential for developing robust manufacturing processes, stable formulations, and accurate analytical methods.[1]
Q2: What are the likely degradation pathways for 5-MMBI in acidic or basic media?
A2: While specific degradation pathways for 5-MMBI are not extensively documented, compounds with a mercaptobenzimidazole core are susceptible to several types of reactions:
-
Oxidation: The thiol (-SH) group is prone to oxidation, which can lead to the formation of disulfide bridges between two molecules of 5-MMBI or further oxidation to sulfonic acids. This is often accelerated by the presence of oxygen and certain metal ions.
-
Hydrolysis: In strong acidic or basic conditions, the benzimidazole (B57391) ring itself can be susceptible to hydrolytic cleavage, although this typically requires harsh conditions (e.g., high temperatures).
-
Desulfurization: Under certain conditions, the thiol group can be removed from the molecule.
Q3: What general strategies can be employed to enhance the stability of 5-MMBI in solution?
A3: To enhance stability, consider the following approaches:
-
pH Control: Store and handle 5-MMBI solutions at a pH where it exhibits maximum stability. This typically requires performing a pH-stability profile study. For many thiol-containing compounds, a slightly acidic to neutral pH is often preferred to minimize oxidation.
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Antioxidants: The addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite) can help to prevent oxidative degradation.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of degradation.[5]
-
Solvent Selection: The choice of solvent can impact stability. While aqueous media are common, co-solvents may be used to improve solubility and, in some cases, stability. However, solvents like methanol (B129727) can sometimes lead to artifacts during photolytic stress testing.[2]
Troubleshooting Guide
Q4: My 5-MMBI solution is turning yellow/brown upon standing. What is happening and how can I prevent it?
A4:
-
Potential Cause: The color change is likely due to oxidative degradation. The thiol group in 5-MMBI can be oxidized, leading to the formation of colored degradation products like disulfides. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Solutions:
-
Work under an inert atmosphere: Purge your solvent with nitrogen or argon before dissolving the 5-MMBI and keep the solution blanketed with the inert gas.
-
Use deaerated solvents: Boil and cool purified water to remove dissolved oxygen before preparing aqueous solutions.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Add antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid.
-
Use high-purity solvents and reagents: This will minimize contamination with metal ions that can catalyze oxidation.
-
Q5: I am observing precipitation when I adjust the pH of my 5-MMBI solution. Why is this occurring?
A5:
-
Potential Cause: 5-MMBI has a low water solubility.[5] Its solubility is also pH-dependent. The molecule contains both a weakly acidic thiol group and a weakly basic benzimidazole ring system. It will be least soluble around its isoelectric point. Adjusting the pH can shift the equilibrium between the neutral form and its ionized (more soluble) forms, potentially causing the neutral form to precipitate if its solubility limit is exceeded.
-
Solutions:
-
Determine the pKa: Knowing the pKa values of the acidic and basic groups will help you predict the pH range of lowest solubility. The predicted pKa for the thiol group is around 10.1.[4]
-
Use Co-solvents: Incorporate a water-miscible organic solvent (e.g., ethanol, acetonitrile, DMSO) to increase the overall solubility of the compound.[4][6]
-
Work with more dilute solutions: If possible, perform experiments at a lower concentration of 5-MMBI to stay below its solubility limit.
-
Q6: My stability assay results are inconsistent and show high variability. What are the possible reasons?
A6:
-
Potential Causes:
-
Inconsistent Sample Handling: Variations in exposure to air, light, or temperature between samples can lead to different levels of degradation.
-
Analytical Method Not Stability-Indicating: The analytical method (e.g., HPLC) may not be able to separate the intact 5-MMBI from its degradation products, leading to inaccurate quantification.
-
Adsorption to Container Surfaces: The compound may be adsorbing to the walls of the storage container (e.g., glass or plastic), leading to an apparent loss of concentration.
-
-
Solutions:
-
Standardize Procedures: Ensure all samples are prepared and handled in exactly the same way. Use a consistent workflow and minimize the time samples are exposed to potentially degrading conditions before analysis.
-
Validate Your Analytical Method: Perform a forced degradation study and ensure your HPLC or other analytical method can resolve the parent peak from all major degradation product peaks.[1][7]
-
Check for Adsorption: Analyze a sample immediately after preparation and then after a period of storage in the chosen container to check for losses not attributable to chemical degradation. If adsorption is an issue, consider silanized glass vials or different types of plastic containers.
-
Illustrative Data
The following table provides an example of how to present data from a forced degradation study. The values are hypothetical and intended for illustrative purposes only.
Table 1: Illustrative Stability Data for 5-MMBI under Forced Degradation Conditions
| Stress Condition | Time (hours) | Temperature | % 5-MMBI Remaining | Appearance of Solution |
| 0.1 M HCl | 24 | 60°C | 85.2 | Faint yellow |
| 0.1 M NaOH | 24 | 60°C | 78.5 | Yellow-brown |
| 3% H₂O₂ | 24 | 25°C | 65.1 | Brown |
| Purified Water | 72 | 80°C | 92.3 | Colorless |
| Photostability (ICH Q1B) | 72 | 25°C | 98.1 | Colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-MMBI
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and pathways.[1]
1. Materials and Reagents:
-
This compound (5-MMBI)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
pH meter, calibrated
-
Thermostatic oven or water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of 5-MMBI at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
3. Stress Conditions:
-
For each condition, prepare a sample in a clean vial. Aim for a final 5-MMBI concentration of approximately 0.1 mg/mL.
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl. If no degradation is observed after 24 hours at 60°C, repeat with 1 M HCl.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH. If no degradation is observed after 24 hours at 60°C, repeat with 1 M NaOH.
-
Oxidation: Add an aliquot of the stock solution to 3% H₂O₂. Keep the sample at room temperature for 24 hours.
-
Thermal Degradation: Dissolve 5-MMBI in purified water (with a minimal amount of co-solvent if necessary). Heat the solution at 80°C for 72 hours. Also, test the solid powder in the oven.
-
Photolytic Degradation: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Sample: Prepare a control sample by diluting the stock solution in the same solvent system (e.g., water/methanol) and store it protected from light at 2-8°C.
4. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to quantify 5-MMBI in the presence of its degradation products.[7]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: Prepare a buffer by dissolving 1.3 ml of perchloric acid in 1 liter of water and adjusting the pH to 4.5 with sodium hydroxide.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[7]
-
Detection Wavelength: 280 nm (or determined by UV scan of 5-MMBI)
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks for degradation products are well-resolved from the main 5-MMBI peak. A PDA detector is useful for checking peak purity.
Visualizations
Caption: Workflow for a forced degradation study of 5-MMBI.
Caption: Plausible degradation pathways for 5-MMBI.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 5. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reproducibility in biological assays involving 5-Methoxy-2-mercaptobenzimidazole. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our enzyme inhibition assay results with this compound. What are the potential causes?
A1: Poor reproducibility with this compound in enzyme inhibition assays often stems from its chemical properties, particularly the reactive thiol group (-SH). This can lead to several issues:
-
Covalent Modification of the Enzyme: The thiol group can form covalent bonds with reactive residues, such as cysteine, on the target protein, leading to irreversible inhibition that can vary depending on incubation times and minor fluctuations in assay conditions.
-
Redox Cycling: The compound may undergo redox cycling in the presence of certain assay components, generating reactive oxygen species (ROS) that can damage the enzyme and alter its activity in an unpredictable manner.
-
Assay Interference: this compound can directly interact with assay reagents. For example, in assays that use thiol-containing detection reagents, the compound can compete for these reagents, leading to inaccurate readings.
-
Compound Instability: The compound may not be completely stable in your assay buffer, leading to degradation over the course of the experiment and variable effective concentrations.
-
Solubility and Aggregation: At higher concentrations, the compound may not be fully soluble in aqueous assay buffers, leading to the formation of aggregates that can non-specifically inhibit enzymes.
Q2: How can we determine if this compound is acting as a covalent inhibitor in our assay?
A2: To investigate covalent inhibition, you can perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of this compound for a set period. Then, dilute the mixture significantly (e.g., 100-fold) into the assay solution. If the compound is a reversible inhibitor, its effect will be diminished upon dilution. If it is a covalent inhibitor, the inhibition will persist even after dilution.
Q3: What steps can we take to mitigate assay interference caused by the thiol group?
A3: A common strategy is to include a thiol-scavenging agent, such as Dithiothreitol (DTT), in your assay buffer. DTT can help to reduce disulfide bonds and can also react with thiol-reactive compounds, thus protecting your target protein. It is crucial to run control experiments to ensure that DTT itself does not interfere with your assay.
Q4: Our cell-based assay results with this compound are inconsistent. What specific factors should we investigate?
A4: In addition to the issues mentioned above, cell-based assays introduce further complexity. Key factors to investigate include:
-
Cellular Thiol Levels: The compound's reactivity can be influenced by the intracellular concentration of glutathione (B108866) (GSH), a major cellular antioxidant. Variations in cell health and density can alter GSH levels, leading to inconsistent results.
-
Membrane Permeability: Inconsistent uptake of the compound into the cells can lead to variable intracellular concentrations.
-
Metabolism: The compound may be metabolized by cellular enzymes, leading to the formation of more or less active species. The rate of metabolism can vary between cell lines and even between different passages of the same cell line.
-
Toxicity: At higher concentrations, the compound may exhibit cytotoxicity, which can confound the results of assays measuring other cellular processes.
Q5: What is the best way to prepare and handle this compound to ensure consistent results?
A5: Proper handling and preparation are critical for reproducibility.
-
Solubility: this compound is sparingly soluble in water but soluble in solvents like DMSO and ethanol.[1] Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as it can affect enzyme activity and cell viability.
-
Storage: Store the solid compound and stock solutions in a cool, dry, and dark place to prevent degradation.[2]
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound degradation in aqueous buffers.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in an Enzyme Inhibition Assay
If you are observing variable IC50 values for this compound in an enzyme inhibition assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Poor Reproducibility in a Cell-Based Assay
For troubleshooting variability in cell-based assays, consider the following steps:
References
Strategies to improve the performance of 5-Methoxy-2-mercaptobenzimidazole as a vulcanization accelerator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the performance of 5-Methoxy-2-mercaptobenzimidazole as a vulcanization accelerator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a vulcanization accelerator?
A1: this compound is a chemical compound belonging to the benzimidazole (B57391) family. In rubber vulcanization, it acts as an accelerator, a substance that increases the rate of the curing reaction, allowing it to proceed at lower temperatures and with greater efficiency.[1] While specific studies on its detailed mechanism are not extensively published, its function is analogous to other mercapto-containing accelerators like 2-mercaptobenzothiazole (B37678) (MBT).[2][3] It participates in the formation of an active sulfurating agent, which then reacts with the rubber polymer chains to form cross-links.[1]
Q2: What are the expected advantages of using this compound?
A2: Based on its chemical structure, which is similar to other benzimidazole and thiazole (B1198619) accelerators, potential advantages could include:
-
Good Scorch Safety: A delayed onset of vulcanization, providing a sufficient processing window before curing begins.[2][4]
-
Flat Curing Characteristics: Maintaining consistent properties over a range of cure times.[2]
-
Good Aging Properties: Contributing to the long-term stability of the vulcanized rubber.[2]
Q3: What is the typical dosage of this compound in a rubber formulation?
A3: The optimal dosage of an accelerator depends on several factors, including the type of rubber, the presence of other additives, and the desired final properties.[5] For primary accelerators, dosages typically range from 0.5 to 1.5 parts per hundred rubber (phr).[1] It is recommended to start with a dosage in this range and optimize based on experimental results.
Q4: Can this compound be used in combination with other accelerators?
A4: Yes, using a combination of accelerators (a binary system) is a common practice to achieve a synergistic effect, balancing scorch safety, cure rate, and the final properties of the vulcanizate.[6][7] this compound could potentially be used as a primary accelerator in conjunction with a secondary accelerator, such as a guanidine (B92328) or thiuram, to boost the cure rate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow Cure Rate (Under-vulcanization) | Insufficient accelerator dosage. | Increase the dosage of this compound incrementally. |
| Low curing temperature. | Increase the vulcanization temperature. | |
| Presence of acidic compounding ingredients. | Ensure all ingredients are neutral or consider adding a small amount of a basic activator like diphenylguanidine (DPG). | |
| Inadequate mixing. | Improve the mixing procedure to ensure uniform dispersion of the accelerator.[8] | |
| Scorching (Premature Vulcanization) | Excessive accelerator dosage. | Reduce the dosage of this compound. |
| High processing temperatures. | Lower the temperature during mixing and processing. | |
| Use of a highly active secondary accelerator. | Consider replacing the secondary accelerator with a less active one or reduce its dosage. | |
| Absence of a scorch retarder. | Add a scorch retarder to the formulation.[4] | |
| Poor Mechanical Properties (e.g., low tensile strength, modulus) | Non-optimal crosslink density. | Adjust the accelerator-to-sulfur ratio. A higher ratio generally leads to more efficient cross-linking.[1] |
| Incomplete vulcanization. | Increase the cure time or temperature. | |
| Poor dispersion of fillers or the accelerator. | Improve the mixing process to ensure homogeneity.[8] | |
| Blooming (Surface migration of additives) | Accelerator dosage exceeds its solubility in the rubber matrix. | Reduce the dosage of this compound. This is a known issue with some dithiocarbamate (B8719985) accelerators.[1] |
| Use in combination with other accelerators that have limited solubility. | Evaluate the solubility of all components in the rubber compound. |
Data Presentation
Table 1: Rheometric Properties (Example Template)
| Formulation ID | This compound (phr) | Other Accelerator (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) |
| Control | - | - | ||||
| EXP-1 | 0.5 | - | ||||
| EXP-2 | 1.0 | - | ||||
| EXP-3 | 1.0 | Secondary Accelerator A (0.2) |
Table 2: Physical Properties of Vulcanizates (Example Template)
| Formulation ID | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | 300% Modulus (MPa) |
| Control | |||||
| EXP-1 | |||||
| EXP-2 | |||||
| EXP-3 |
Experimental Protocols
Protocol: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)
This protocol outlines the procedure for assessing the curing profile of a rubber compound containing this compound.
1. Materials and Equipment:
-
Rubber compound containing this compound
-
Moving Die Rheometer (MDR)
-
Sample cutter
-
Analytical balance
2. Sample Preparation:
-
Prepare the rubber compound by mixing all ingredients (rubber, fillers, activators, sulfur, and this compound) on a two-roll mill or in an internal mixer according to a standardized procedure.
-
Ensure a homogeneous dispersion of all components.
-
Cut a sample of the uncured rubber compound of the appropriate weight for the MDR (typically 4-6 grams).
3. MDR Analysis:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place the rubber sample in the die cavity of the MDR and close the chamber.
-
Start the test. The instrument will oscillate one of the dies and measure the torque required to do so as the rubber vulcanizes.
-
The test continues until the torque reaches a plateau or for a predetermined amount of time (e.g., 30 minutes).
4. Data Analysis:
-
From the resulting rheograph (torque vs. time curve), determine the following parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time it takes for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal cure state.
-
Visualizations
Caption: Experimental workflow for evaluating a rubber compound.
Caption: A decision tree for troubleshooting common vulcanization issues.
References
- 1. lusida.com [lusida.com]
- 2. akrochem.com [akrochem.com]
- 3. nbinno.com [nbinno.com]
- 4. Basic knowledge of rubber processing and scorch retarders-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nj-chem.com [nj-chem.com]
Addressing matrix effects in LC-MS/MS analysis of 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 5-Methoxy-2-mercaptobenzimidazole. The focus is on addressing and mitigating matrix effects to ensure accurate and reliable quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2] These effects are a significant concern in complex biological matrices like plasma and urine, which contain numerous endogenous components such as phospholipids (B1166683), salts, and metabolites.[2][3]
Q2: What is the recommended internal standard for the quantitative analysis of this compound?
A2: The gold standard internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 5-(Methoxy-d3)-2-mercaptobenzimidazole .[4][5] This is because a SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[6] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate correction of signal variations.[4][6]
Q3: How can I assess the extent of matrix effects in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[2] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively, at specific retention times.
-
Post-Extraction Spike: This is a quantitative method to calculate the "Matrix Factor" (MF). The peak response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase).[2]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
For a robust method, the matrix factor should ideally be between 0.8 and 1.2.[2]
Troubleshooting Guide: Addressing Matrix Effects
Issue 1: Poor accuracy and precision in quality control (QC) samples.
This is often a primary indicator of uncompensated matrix effects.
Caption: Troubleshooting workflow for inaccurate QC results.
Issue 2: Significant ion suppression or enhancement is observed.
If the matrix factor is unacceptable, a more effective sample preparation method is required to remove interfering components.
While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids and other small molecules that cause matrix effects. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer more thorough cleanup. The following table provides a comparison of these techniques for benzimidazole (B57391) compounds, which can be considered representative for this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >90% (but high variability) | 85 - 105% | 86 - 99%[1] |
| Matrix Effect (Ion Suppression) | High | Low to Moderate | Low[7] |
| Phospholipid Removal | Poor | Good | Excellent[7] |
| Complexity & Time | Low | Moderate | High |
| Cost | Low | Low | High |
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma or urine sample, add 20 µL of the internal standard working solution (5-(Methoxy-d3)-2-mercaptobenzimidazole).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) (Representative for Benzimidazoles)
-
To 100 µL of plasma or urine sample, add 20 µL of the internal standard.
-
Add 50 µL of 2% ammonium (B1175870) hydroxide (B78521) to basify the sample.
-
Add 600 µL of extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
Protocol 3: Solid-Phase Extraction (SPE) (Representative for Benzimidazoles)
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the sample (pre-treated with 20 µL of IS and diluted with 200 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Caption: Workflow for optimizing sample preparation to mitigate matrix effects.
Issue 3: Analyte co-elutes with a region of high ion suppression.
If a cleaner sample preparation is not sufficient, chromatographic conditions should be adjusted to separate the analyte from the interfering matrix components.
-
Modify the Gradient: Adjust the gradient slope to better separate the analyte from early or late eluting interferences. A shallower gradient around the analyte's retention time can improve resolution.
-
Change Mobile Phase pH: this compound is a weakly acidic compound. Altering the pH of the aqueous mobile phase can change its retention time and selectivity relative to interfering compounds.
-
Use a Different Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivity.
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[8][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[3][9] |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be optimized (Precursor ion: m/z 181.0) |
| MRM Transition (IS) | To be optimized (Precursor ion: m/z 184.1) |
By systematically addressing these common issues, researchers can develop a robust and reliable LC-MS/MS method for the quantification of this compound, ensuring the generation of high-quality data for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methoxy-2-mercaptobenzimidazole from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Potential Cause | Suggested Solution |
| Incomplete Precipitation | After acidification, ensure the pH is sufficiently low (around 4) to precipitate the product completely.[1] Cool the mixture in an ice bath for an extended period to maximize crystallization. |
| Product Loss During Filtration | Use a Büchner funnel with an appropriate filter paper to collect the precipitate. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product. |
| Suboptimal Recrystallization Solvent | Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol (B145695), or ethanol-water mixtures.[2][3] |
| Formation of Soluble Byproducts | Analyze the filtrate by TLC or HPLC to identify any soluble byproducts. Consider a different purification strategy, such as column chromatography, if significant amounts of product are lost in the mother liquor. |
Problem 2: Discolored Product (e.g., Purple, Brown, or Dark Gray)
| Potential Cause | Suggested Solution |
| Presence of Oxidized Impurities | The starting material, 4-methoxy-o-phenylenediamine, can be prone to oxidation. Ensure it is of high purity and stored under an inert atmosphere if possible. The reaction itself can also lead to colored impurities. |
| Trapped Solvents or Byproducts | Wash the crude product thoroughly with an appropriate solvent before recrystallization. During recrystallization, allow for slow cooling to promote the formation of pure crystals and exclude impurities. |
| Charcoal Treatment | If the crude product is highly colored, consider treating the hot solution with activated charcoal during recrystallization to adsorb colored impurities. Use charcoal sparingly to avoid adsorption of the desired product. |
| pH of the Final Product | Ensure the final product is at a neutral pH after washing. Residual acid or base can sometimes contribute to discoloration. |
Problem 3: Product Fails to Crystallize During Recrystallization
| Potential Cause | Suggested Solution |
| Solution is Not Saturated | If the solution is too dilute, crystallization may not occur. Concentrate the solution by carefully evaporating some of the solvent. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Try adding a small amount of a non-polar solvent (an "anti-solvent") in which the product is insoluble, such as hexane (B92381), to a hot, concentrated solution of the product in a more polar solvent. |
| Incorrect Solvent System | The chosen solvent may not be appropriate. Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials, such as 4-methoxy-o-phenylenediamine, and byproducts from side reactions. Oxidation of the starting diamine can also lead to colored impurities. In the context of its use as a precursor for pharmaceuticals like omeprazole, it is itself sometimes referred to as "Omeprazole Impurity A".[4][5][6]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process.[3] By spotting the crude reaction mixture, the purified product, and the filtrate from recrystallization, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity.[7]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for pure this compound is in the range of 250-255 °C.[2] A broad melting point range or a melting point lower than this indicates the presence of impurities.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a viable method for the purification of this compound and its derivatives, especially for removing closely related impurities.[8] A silica (B1680970) gel stationary phase with a suitable eluent system, such as a mixture of hexane and ethyl acetate, can be employed.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a common synthetic route.[1]
-
In a round-bottom flask, dissolve potassium hydroxide (B78521) (3.8 g) in a mixture of ethanol (20 mL) and water (7 mL).
-
To this solution, add carbon disulfide (2.5 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 4-methoxy-o-phenylenediamine (5.23 g) to the cooled mixture.
-
Reflux the reaction mixture for 4 hours.
-
Allow the mixture to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with water and acidify to pH 4 with acetic acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Recrystallization of this compound
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
HPLC Analysis for Purity Assessment
The following is a general HPLC method for analyzing the purity of this compound.[7]
-
Column: C18 reverse-phase column (e.g., Newcrom R1)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at an appropriate wavelength.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as the mobile phase.
Data Presentation
Table 1: Typical Yield and Purity Data for this compound Purification
| Purification Step | Typical Yield (%) | Purity before Step (%) | Purity after Step (%) |
| Crude Precipitation | 63-94%[1][2] | Varies (synthesis dependent) | ~90-97%[2] |
| Recrystallization | 80-95% (of crude) | ~90-97% | >99% (by HPLC) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Resolving issues with inconsistent melting points of synthesized 5-Methoxy-2-mercaptobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues with inconsistent melting points during the synthesis of 5-Methoxy-2-mercaptobenzimidazole.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and purification of this compound that may lead to variations in its melting point.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for pure this compound typically falls within the range of 250-255 °C . A sharp melting point within this range is a good indicator of high purity.[1][2]
Q2: My synthesized product has a low melting point and/or a broad melting range. What are the likely causes?
A2: A low or broad melting point range is generally indicative of impurities in the sample.[3] Common causes include:
-
Residual starting materials: Incomplete reaction can leave unreacted 4-methoxy-o-phenylenediamine or other reagents in the product.
-
Side products: The formation of undesired side products during the reaction.
-
Trapped solvents: Inadequate drying of the final product can leave residual solvents from recrystallization.
-
Incomplete cyclization: The intermediate may not have fully cyclized to form the benzimidazole (B57391) ring.
Q3: How can I improve the purity of my this compound?
A3: Recrystallization is a crucial step for purifying the crude product. Ethanol (B145695) or a mixture of ethanol and water are commonly used solvents for recrystallization.[4][5][6] Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals. Multiple recrystallizations may be necessary to achieve a sharp melting point.
Q4: Can the color of the product indicate its purity?
A4: While pure this compound is often described as a light-colored crystalline solid (e.g., off-white, light gray, or purple crystalline), significant color deviations may suggest the presence of impurities.[1][7] However, color alone is not a definitive measure of purity and should be used in conjunction with melting point analysis and other characterization techniques.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | Carefully perform extraction and filtration steps. Ensure the pH is correctly adjusted during precipitation. | |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a different solvent system. Add a seed crystal to induce crystallization.[8] |
| High level of impurities. | Consider purifying the crude product by column chromatography before recrystallization. | |
| Inconsistent Melting Points Between Batches | Variations in reagent quality. | Use high-purity, dry reagents and solvents for each synthesis. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and stirring speed. | |
| Differences in purification methods. | Standardize the recrystallization solvent and procedure for all batches. |
Data Presentation
Table 1: Reported Melting Points of this compound
| Melting Point (°C) | Source |
| 250-252 | Russian Patent RU2217424C2[1] |
| 253-254.2 | European Patent 0130729 (cited in[1]) |
| 255 | Biosynth[2] |
Experimental Protocols
Standardized Protocol for the Synthesis of this compound
This protocol is a consolidation of methodologies reported in the literature.[7]
Materials:
-
4-methoxy-o-phenylenediamine
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Dichloromethane (for extraction, optional)
Procedure:
-
Preparation of Potassium Xanthate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water. Stir the solution for 30 minutes at room temperature. Cool the mixture to 0 °C in an ice bath and slowly add carbon disulfide.
-
Reaction with Diamine: To the cooled solution, slowly add 4-methoxy-o-phenylenediamine.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.
-
Workup: After reflux, allow the mixture to cool to room temperature. The product can be isolated by evaporating the solvent under reduced pressure and diluting with a suitable solvent like dichloromethane. Addition of water should precipitate the product.
-
Acidification: Suspend the precipitate in a solvent and acidify to a pH of 4 with hydrochloric acid or acetic acid to precipitate the crude this compound.
-
Purification: Filter the crude product and wash with water. Recrystallize the solid from ethanol or an ethanol/water mixture to obtain the pure product.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Determine the melting point of the dried product and perform spectroscopic analysis (e.g., FT-IR, ¹H NMR) to confirm its identity and purity.
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for resolving inconsistent melting points.
Caption: Potential signaling pathways affected by benzimidazole derivatives.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. youtube.com [youtube.com]
- 6. 5-Ethoxy-2-mercaptobenzimidazole | 55489-15-1 | Benchchem [benchchem.com]
- 7. sheetalchemicals.com [sheetalchemicals.com]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the corrosion inhibition efficiency of 5-Methoxy-2-mercaptobenzimidazole with 2-mercaptobenzimidazole
A detailed guide for researchers on the corrosion inhibition performance of 5-Methoxy-2-mercaptobenzimidazole and its parent compound, 2-mercaptobenzimidazole (B194830), supported by experimental data and protocols.
In the ongoing effort to mitigate the costly and detrimental effects of metallic corrosion, the development and application of effective organic inhibitors are of paramount importance. Among the various classes of corrosion inhibitors, benzimidazole (B57391) derivatives have garnered significant attention due to their ability to form protective films on metal surfaces. This guide provides a comprehensive comparison of the corrosion inhibition efficiency of this compound and its foundational compound, 2-mercaptobenzimidazole. This analysis is intended for researchers, scientists, and professionals in drug development and materials science, offering a side-by-side look at their performance based on available experimental data.
Performance Overview
Both 2-mercaptobenzimidazole (2-MBI) and its derivative, this compound, have demonstrated significant potential as corrosion inhibitors for various metals, most notably steel and copper. The introduction of a methoxy (B1213986) group (-OCH₃) at the 5-position of the benzimidazole ring in this compound can influence its electronic properties and, consequently, its interaction with metal surfaces.
Quantitative Data Summary
The following tables summarize the corrosion inhibition efficiency of 2-mercaptobenzimidazole and this compound under various experimental conditions as reported in the scientific literature. It is crucial to note that the experimental parameters such as the metal substrate, corrosive medium, inhibitor concentration, and temperature vary between studies, which may affect direct comparisons.
Table 1: Corrosion Inhibition Efficiency of 2-Mercaptobenzimidazole (2-MBI)
| Metal Substrate | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique |
| Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 30 | 93.4 | Weight Loss[1] |
| Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 78 | Weight Loss[1] |
| API 5L X52 Steel | 1.0 M HCl | 200 ppm | Not Specified | ~99 | Electrochemical Impedance Spectroscopy |
| Carbon Steel | 1.0 M HCl | 1 mM | 16 | 92 | Electrochemical Techniques |
Table 2: Corrosion Inhibition Efficiency of this compound
| Metal Substrate | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique |
| Copper | 3 wt.% NaCl | 1 mM | Not Specified | Data on polarization resistance suggests effective inhibition | Linear Polarization Resistance[2] |
Note: Quantitative inhibition efficiency data for this compound on steel from direct experimental studies was not available in the reviewed literature. The data for copper indicates effective performance but does not provide a direct percentage of inhibition efficiency in the same format as for 2-MBI.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key techniques used to evaluate the corrosion inhibition performance of these compounds.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are suspended in beakers containing the corrosive medium (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor.[1]
-
Duration and Temperature: The immersion tests are carried out for a specified period (e.g., 6 hours) at a constant temperature (e.g., 30°C).[1]
-
Final Weight Measurement: After the immersion period, the coupons are removed, carefully washed to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[1]
Electrochemical Techniques
Electrochemical methods such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization provide insights into the mechanism of corrosion inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Working Electrode Preparation: The metal specimen is embedded in an epoxy resin, leaving a known surface area exposed to the electrolyte. The exposed surface is prepared similarly to the weight loss specimens.
-
Electrochemical Measurements:
-
Potentiodynamic Polarization: The potential of the working electrode is scanned over a range (e.g., -250 mV to +250 mV vs. Open Circuit Potential) at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine corrosion current density (i_corr). The inhibition efficiency is calculated from the reduction in i_corr in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz). The impedance data is analyzed using equivalent circuit models to determine parameters like charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates effective corrosion protection.
-
Mandatory Visualization
The following diagrams illustrate key aspects of the evaluation of these corrosion inhibitors.
References
5-Methoxy-2-mercaptobenzimidazole vs. its amino-derivative as a copper corrosion inhibitor
A Comparative Guide to 5-Methoxy-2-mercaptobenzimidazole and its Amino-Derivative as Copper Corrosion Inhibitors
For researchers and scientists in the field of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount. This guide provides a detailed comparison of two benzimidazole (B57391) derivatives, this compound (MMBI) and 5-Amino-2-mercaptobenzimidazole (B160934) (AMBI), for the protection of copper surfaces. The information presented is based on experimental findings from a comprehensive study that evaluated their performance through various analytical techniques.
Performance Comparison
Electrochemical studies reveal a significant difference in the protective capabilities of MMBI and AMBI. This compound consistently demonstrates superior performance in mitigating copper corrosion.
A study comparing adsorbed layers of 2-mercapto-5-methoxybenzimidazole (SH-BimH-5OMe) and 5-amino-2-mercaptobenzimidazole (SH-BimH-5NH2) found that the methoxy-derivative forms a more stable and effective protective film on copper surfaces.[1] X-ray photoelectron spectroscopy (XPS) analysis indicated that SH-BimH-5OMe molecules form a stronger bond with the copper surface, leading to more stable self-assembled monolayers (SAMs) compared to the amino-derivative.[1]
The less ordered structure of the SH-BimH-5NH2 monolayer, as suggested by computational density functional theory (DFT) modeling, is attributed to the dual bonding ability of the amino group, which can adsorb with either the sulfur or the amino group.[1] This leads to a less uniform and less protective film. Atomic force microscopy (AFM) further supported these findings, showing that for films formed by the amino-derivative, individual molecules could be frequently picked up by the AFM tip, indicating a less stable layer. In contrast, no such events were observed for the methoxy-derivative, pointing to a more constant and robust functional layer.[1]
Table 1: Comparison of Corrosion Inhibition Performance
| Parameter | This compound (MMBI) | 5-Amino-2-mercaptobenzimidazole (AMBI) |
| Film Stability | High, constant functional layer observed[1] | Lower, molecular "fishing" events observed[1] |
| Bonding to Copper | Stronger bond with the copper surface[1] | Weaker and less ordered adsorption[1] |
| Monolayer Structure | More stable and ordered SAMs[1] | Less ordered structure due to dual bonding ability[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the comparative study of MMBI and AMBI.
Sample Preparation
Commercial polycrystalline copper samples (99.99%) were used.[1] Before inhibitor modification or corrosion tests, the samples were rinsed with water and ethanol (B145695) for a few seconds and then dried under a stream of nitrogen gas.[1] To form the inhibitor layers, the cleaned copper samples were immersed overnight in 1mM ethanolic solutions of either SH-BimH-5OMe or SH-BimH-5NH2.[1] After immersion, the samples were briefly rinsed with water and pure ethanol, followed by drying under nitrogen gas.[1]
Electrochemical Measurements
Electrochemical tests were conducted in a 3 wt.% aqueous NaCl solution.[1] Linear Polarization Resistance (LPR) measurements were carried out over a period of 100 hours to evaluate the long-term performance of the inhibitor films. Polarization resistance (Rp) values, a measure of general corrosion resistance, were determined every 10 hours from the slope of the current density-potential curve.[1]
Surface Analysis Techniques
-
Atomic Force Microscopy (AFM): In situ Quantitative Imaging (QI) mode force spectroscopy was performed on the self-assembled monolayers on the copper surfaces in the corrosive NaCl solution. This technique was used to assess the stability and intermolecular forces of the inhibitor films.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS was employed to analyze the chemical composition of the copper surface and the nature of the bond between the inhibitor molecules and the copper.[1]
Computational Modeling
-
Density Functional Theory (DFT): DFT calculations were used to model the adsorption of the inhibitor molecules on the copper surface to provide a theoretical understanding of the film organization and adhesion, which complemented the experimental results.[1]
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the experimental and analytical procedures employed to compare the two corrosion inhibitors.
Caption: Workflow for the comparative evaluation of corrosion inhibitors.
References
A Comparative Analysis of 5-Methoxy-2-mercaptobenzimidazole Derivatives and Standard Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a cornerstone of neuropharmacology research. Among the heterocyclic compounds being explored, benzimidazole (B57391) derivatives have emerged as a promising scaffold due to their diverse biological activities. This guide provides a comparative overview of the anticonvulsant efficacy of 5-Methoxy-2-mercaptobenzimidazole derivatives against a range of standard antiepileptic drugs (AEDs).
Executive Summary
Direct comparative efficacy data for this compound derivatives from standardized preclinical models remains limited in publicly accessible literature. However, initial studies in non-standard models suggest potential anticonvulsant activity. This guide synthesizes the available qualitative data for these derivatives and contrasts it with extensive quantitative data from established AEDs in widely accepted screening models. The significant data gap for the benzimidazole derivatives underscores a critical need for further standardized preclinical evaluation to ascertain their therapeutic potential relative to current treatment options.
Efficacy of this compound Derivatives: A Qualitative Assessment
A study by Mahmood et al. (2016) investigated a series of newly synthesized this compound derivatives for their anticonvulsant properties.[1] The study utilized a yohimbine (B192690) hydrochloride-induced seizure model in rats to evaluate the efficacy of these compounds compared to diazepam, a well-known benzodiazepine (B76468) anticonvulsant.
The key findings from this study were:
-
The synthesized derivatives demonstrated an ability to delay the onset of clonic seizures.[1][2]
-
They also led to a reduction in the number of seizure attacks.[1][2]
-
The anticonvulsant effect of the tested compounds was reported to be more effective than the comparator, diazepam, in this specific experimental model.[1]
It is crucial to note that this study did not employ the standard Maximal Electroshock (MES) or subcutaneous Pentylenetetrazole (scPTZ) tests, which are the gold standards for preclinical anticonvulsant screening. As a result, quantitative efficacy metrics such as the median effective dose (ED50), median toxic dose (TD50), and the Protective Index (PI = TD50/ED50) are not available for these specific derivatives. Such data is essential for a direct and robust comparison with standard AEDs.
Efficacy of Standard Anticonvulsant Drugs: A Quantitative Comparison
The following tables summarize the anticonvulsant efficacy and neurotoxicity of several standard AEDs in the MES and scPTZ tests in mice. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Table 1: Anticonvulsant Efficacy and Neurotoxicity of Standard AEDs in the Maximal Electroshock (MES) Seizure Test in Mice
| Drug | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Phenytoin | 9.5 | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 65.4 | 7.4 |
| Valproic Acid | 272 | 426 | 1.6 |
| Phenobarbital | 13.9 | 64.8 | 4.7 |
| Lamotrigine | 4.8 | 45.2 | 9.4 |
| Topiramate | 31.7 | >400 | >12.6 |
| Levetiracetam | 17 | >400 | >23.5 |
Data compiled from various preclinical studies. ED50 and TD50 values can vary based on experimental conditions and animal strains.
Table 2: Anticonvulsant Efficacy and Neurotoxicity of Standard AEDs in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
| Drug | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Ethosuximide | 130 | >1000 | >7.7 |
| Valproic Acid | 149 | 426 | 2.9 |
| Clonazepam | 0.016 | 0.05 | 3.1 |
| Phenobarbital | 12.3 | 64.8 | 5.3 |
| Lamotrigine | 25.4 | 45.2 | 1.8 |
| Topiramate | 118 | >400 | >3.4 |
| Levetiracetam | 13.5 | >400 | >29.6 |
Data compiled from various preclinical studies. ED50 and TD50 values can vary based on experimental conditions and animal strains.
Experimental Protocols
Standardized experimental protocols are critical for the reliable evaluation of anticonvulsant drug efficacy. The following are detailed methodologies for the two most common preclinical screening models.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
1. Animal Preparation:
-
Species: Male albino mice (e.g., CF-1 or C57Bl/6 strains) weighing 18-25g are commonly used.
-
Acclimation: Animals are acclimated to the laboratory environment for at least 3 days prior to the experiment with free access to food and water.
2. Drug Administration:
-
The test compound or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route.
-
The time of testing is determined by the pre-established time to peak effect of the compound.
3. Seizure Induction:
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
A drop of topical anesthetic is applied to the eyes before placing corneal electrodes.
4. Observation and Endpoint:
-
Animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
5. Data Analysis:
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for generalized myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
1. Animal Preparation:
-
Species: Male albino mice (e.g., CF-1 strain) weighing 18-25g are typically used.
-
Acclimation: Animals are handled similarly to the MES test protocol.
2. Drug Administration:
-
The test compound or vehicle is administered, and the test is conducted at the time of peak effect.
3. Seizure Induction:
-
Pentylenetetrazole (PTZ) is administered subcutaneously in the midline of the back at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
4. Observation and Endpoint:
-
Animals are placed in individual observation chambers and observed for 30 minutes.
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.
5. Data Analysis:
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Potential Mechanisms of Action
The precise signaling pathways through which this compound derivatives exert their potential anticonvulsant effects have not been fully elucidated. However, research on the broader class of benzimidazole derivatives suggests several possible mechanisms.[3] Many anticonvulsant drugs act by modulating synaptic transmission, either by enhancing GABAergic inhibition or by attenuating glutamatergic excitation.[4]
Potential Mechanisms for Benzimidazole Derivatives:
-
GABAergic System Modulation: Some benzimidazole derivatives have been shown to interact with GABA-A receptors, enhancing the inhibitory effects of GABA.[5]
-
Ion Channel Blockade: Blockade of voltage-gated sodium or calcium channels is a common mechanism for many AEDs, and it is plausible that benzimidazole derivatives could also act on these targets.[3]
-
Glutamate (B1630785) Receptor Antagonism: Inhibition of excitatory glutamate receptors (e.g., NMDA or AMPA receptors) is another potential avenue for anticonvulsant activity.
Established Mechanisms of Standard AEDs:
-
Phenytoin, Carbamazepine, Lamotrigine: Primarily act by blocking voltage-gated sodium channels.[4]
-
Ethosuximide: Primarily blocks T-type calcium channels.
-
Valproic Acid: Has multiple mechanisms, including sodium channel blockade, T-type calcium channel blockade, and enhancement of GABAergic transmission.
-
Benzodiazepines (e.g., Diazepam, Clonazepam): Positive allosteric modulators of GABA-A receptors.
-
Levetiracetam: Binds to the synaptic vesicle protein 2A (SV2A).
Visualizing the Anticonvulsant Drug Discovery Process
The following diagrams illustrate key aspects of the preclinical evaluation of novel anticonvulsant compounds.
Caption: A typical workflow for the preclinical screening of novel anticonvulsant drug candidates.
Caption: A hypothesized signaling pathway illustrating the potential modulation of GABA-A receptors by benzimidazole derivatives.
Conclusion
While this compound derivatives have shown initial promise as potential anticonvulsant agents in a non-standard screening model, a significant data gap exists regarding their efficacy in universally accepted preclinical tests. A direct, quantitative comparison to standard antiepileptic drugs is therefore not currently possible. The comprehensive data presented for established AEDs highlights the rigorous evaluation that novel compounds must undergo. Future research should prioritize the assessment of this compound derivatives in the Maximal Electroshock and subcutaneous Pentylenetetrazole models to determine their ED50, TD50, and Protective Index. Elucidating their specific mechanism of action will also be crucial in determining their potential as viable clinical candidates for the treatment of epilepsy.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. luqmanpharmacyglb.com [luqmanpharmacyglb.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Design, synthesis and biological evaluation of some novel benzimidazole derivatives for their potential anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of 5-Methoxy-2-mercaptobenzimidazole Analogs Against Standard Anticancer Agents in Cytotoxicity
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective and targeted cancer therapies, researchers and drug development professionals require robust comparative data to identify promising new chemical entities. This guide presents a comprehensive benchmark of the in vitro cytotoxic activity of 5-Methoxy-2-mercaptobenzimidazole analogs against a panel of established anticancer agents. The data is intended to provide an objective performance comparison and to delineate the experimental methodologies used for these evaluations.
Benzimidazole scaffolds, including this compound, are recognized for their diverse biological activities, which encompass antimicrobial, antiviral, and anti-inflammatory properties.[1] Recent studies have highlighted their potential as anticancer agents, with research indicating that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.[1]
Comparative Cytotoxic Activity
The central metric for assessing the cytotoxic potential of a compound in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. A lower IC50 value is indicative of higher cytotoxic potency.
The following table summarizes the available IC50 values for a key this compound analog and compares them with those of widely used chemotherapeutic drugs—Doxorubicin, Cisplatin (B142131), and 5-Fluorouracil—across several human cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound Analog (14c) * | MDA-MB-231 | Breast Adenocarcinoma | 24.78 ± 1.02 | [1] |
| Raloxifene | MDA-MB-231 | Breast Adenocarcinoma | 26.73 | [1] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.5 - 2.5 | |
| A549 | Lung Carcinoma | > 20 | ||
| HCT-116 | Colorectal Carcinoma | ~0.1 - 0.5 | ||
| Cisplatin | MCF-7 | Breast Adenocarcinoma | Highly variable | [2] |
| A549 | Lung Carcinoma | 16.48 | [3] | |
| HCT-116 | Colorectal Carcinoma | ~9 - 15 | [4] | |
| 5-Fluorouracil (5-FU) | MCF-7 | Breast Adenocarcinoma | ~1.3 - 2.8 | [5] |
| HCT-116 | Colorectal Carcinoma | 11.3 (72h exposure) |
Note: Compound 14c is a derivative of this compound with N-alkylation and S-alkylation modifications.[1] IC50 values for standard drugs can exhibit significant variability between studies due to differing experimental conditions.[2]
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound derivatives is believed to be mediated, at least in part, through the inhibition of estrogen receptor alpha (ERα).[1] ERα is a key transcription factor that, when activated by estrogen, promotes the expression of genes involved in cell proliferation and survival in certain types of breast cancer. By acting as antagonists to this receptor, these compounds can disrupt this signaling cascade, leading to a reduction in tumor cell growth.
Other benzimidazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway, and modulation of the PI3K/Akt/mTOR signaling pathway. These alternative mechanisms may also be relevant for this compound and its analogs.
Experimental Protocols
The evaluation of cytotoxic activity is a critical component of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[6][7]
MTT Assay for Cytotoxicity Assessment
Principle: This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs and standard anticancer agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs or standard anticancer agents). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
The Lynchpin of Proton Pump Inhibitors: Validating 5-Methoxy-2-mercaptobenzimidazole in Omeprazole Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of omeprazole (B731), a cornerstone in the treatment of acid-related gastrointestinal disorders, relies on the precise and efficient formation of its core benzimidazole (B57391) structure. Among the various synthetic pathways developed, the route utilizing 5-Methoxy-2-mercaptobenzimidazole as the key intermediate has become a widely adopted and robust method. This guide provides an objective comparison of this primary synthetic route with notable alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their work.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route in pharmaceutical manufacturing is a multifactorial decision, balancing yield, purity, cost, and environmental impact. The following table summarizes the quantitative data for the primary synthesis of omeprazole via this compound and compares it with a common alternative route starting from 2,3,5-trimethylpyridine.
| Parameter | Primary Route (via this compound) | Alternative Route (via 2,3,5-Trimethylpyridine) |
| Key Intermediate | This compound | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride |
| Overall Yield | ~75-85% | ~70-80% |
| Purity of Final Product | >99.5% (with purification)[1] | >99.0% (with purification)[2] |
| Key Reaction Steps | Condensation and Oxidation | Oxidation, Nitration, Methoxylation, Rearrangement, Chlorination |
| Process Complexity | Relatively straightforward two-step final stage[3] | Multi-step synthesis of the pyridine (B92270) intermediate[4][5] |
| Potential Impurities | Omeprazole sulfone, unreacted sulfide (B99878) | Polynitrated by-products, chlorinated impurities[5] |
The Primary Synthetic Pathway: A Closer Look
The most prevalent method for omeprazole synthesis involves two critical steps starting from this compound:
-
Condensation: A nucleophilic substitution reaction between this compound and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction forms the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, often referred to as omeprazole sulfide.[3]
-
Oxidation: The selective oxidation of the thioether to the corresponding sulfoxide, which is omeprazole.[3] This step is crucial and must be carefully controlled to prevent over-oxidation to the sulfone byproduct.[6]
Alternative Synthetic Routes
An alternative approach to omeprazole involves the synthesis of the key pyridine intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, from a different starting material, such as 3,5-dimethyl-4-nitropyridine-N-oxide. This route involves a series of reactions including methoxylation, methylation, rearrangement, and chlorination to yield the necessary pyridine derivative, which is then condensed with this compound.[2] While this method can achieve high yields of the intermediate (around 78.9%), it involves a more complex multi-step process for the synthesis of the pyridine component.[2]
Experimental Protocols
Validation of this compound
The purity and identity of this compound are critical for the successful synthesis of high-purity omeprazole. The following are standard protocols for its validation.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and identify any related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using a buffer (e.g., pH 4.5 perchloric acid in water) as mobile phase A and acetonitrile (B52724) as mobile phase B.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. The limit of detection (LOD) and limit of quantification (LOQ) for impurities should be established.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
¹H NMR Analysis: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methoxy (B1213986) group protons at their expected chemical shifts and with the correct integration values.
-
¹³C NMR Analysis: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.
Synthesis of Omeprazole Sulfide (Thioether Intermediate)
This protocol details the condensation reaction to form the thioether intermediate.[3]
-
Materials:
-
This compound
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
-
Sodium hydroxide (B78521)
-
Water
-
-
Procedure:
-
Dissolve sodium hydroxide in ethanol with heating.
-
Add this compound to the solution and reflux until dissolved.
-
Cool the reaction mixture.
-
In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction to proceed at a controlled temperature.
-
After the reaction is complete, add water to precipitate the product.
-
Collect the solid by filtration and dry to obtain the thioether intermediate.
-
Oxidation of Omeprazole Sulfide to Omeprazole
This protocol describes the oxidation of the sulfide intermediate to the final omeprazole product.[3]
-
Materials:
-
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
-
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane and cool the solution (e.g., to 0°C).
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.
-
Wash with brine and dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield crude omeprazole.
-
Purify the crude product by recrystallization.
-
Conclusion
The synthetic route to omeprazole utilizing this compound as the key intermediate offers a reliable and high-yielding pathway to this important active pharmaceutical ingredient. Its validation through robust analytical techniques such as HPLC and NMR is paramount to ensure the quality and purity of the final product. While alternative synthetic routes exist, the condensation-oxidation sequence from this compound remains a preferred method due to its efficiency and the high purity of the resulting omeprazole. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and their comparative metrics is essential for process optimization and the consistent production of high-quality pharmaceuticals.
References
- 1. US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates - Google Patents [patents.google.com]
- 2. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]
- 6. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Performance comparison of 5-Methoxy-2-mercaptobenzimidazole with other benzimidazole-based corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 5-Methoxy-2-mercaptobenzimidazole against other benzimidazole-based corrosion inhibitors. The information presented is collated from various experimental studies, offering a comprehensive overview for researchers in materials science and professionals in drug development, where benzimidazole (B57391) scaffolds are also of significant interest.
Performance Comparison of Benzimidazole Derivatives
The efficacy of corrosion inhibitors is paramount in protecting metallic surfaces from degradation. Benzimidazole and its derivatives have emerged as a promising class of corrosion inhibitors, primarily due to the presence of the imidazole (B134444) ring and the ability to form a protective film on the metal surface. This section compares the performance of this compound with other notable benzimidazole-based inhibitors.
A key study directly compared the performance of this compound (SH-BimH-5OMe) and 5-amino-2-mercaptobenzimidazole (B160934) (SH-BimH-5NH2) as corrosion inhibitors for copper in a 3 wt.% NaCl solution. The results indicated that this compound formed a more stable and ordered self-assembled monolayer on the copper surface compared to its amino-substituted counterpart[1][2]. This enhanced stability is attributed to the stronger bond formed between the methoxy (B1213986) derivative and the copper surface[1][2].
While direct comparative data for this compound on other metals like steel is limited, extensive research on other benzimidazole derivatives provides valuable context for its potential performance. The following tables summarize the inhibition efficiencies of various benzimidazole-based inhibitors on different metals and in diverse corrosive environments, as reported in the literature.
Table 1: Corrosion Inhibition Efficiency on Copper
| Inhibitor | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Test Method | Reference |
| This compound | 3 wt.% NaCl | 1 mM | Not explicitly quantified, but noted to form more stable films than the amino-derivative | LPR, XPS, AFM | [1][2] |
| 5-Amino-2-mercaptobenzimidazole | 3 wt.% NaCl | 1 mM | Not explicitly quantified, but noted to form less ordered films | LPR, XPS, AFM | [1][2] |
| 2-Mercaptobenzimidazole | 0.5 M NaCl | Not specified | Good inhibitor for Cu | Electrochemical Methods | [3] |
Table 2: Corrosion Inhibition Efficiency on Mild Steel in HCl
| Inhibitor | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (%) | Test Method | Reference |
| 2-Mercaptobenzimidazole | 1.0 M HCl | 1 mM | 92 | Potentiodynamic Polarization | [4] |
| Bis-mercaptobenzimidazole | 1.0 M HCl | 1 mM | 92 | Potentiodynamic Polarization | [4] |
| (1H-benzimidazol-2-yl)methanethiol | 1.0 M HCl | 1 x 10⁻³ M | 88.2 | Potentiodynamic Polarization | [5] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole | 1.0 M HCl | 1 x 10⁻³ M | 95.4 | Potentiodynamic Polarization | [5] |
| 2-(2-aminophenyl)-1H-benzimidazole | 1 M HCl | 3 mM | 87.09 | Weight Loss | [6][7] |
| 2-(2-hydroxophenyl)-1H-benzimidazole | 1 M HCl | 3 mM | 85.06 | Weight Loss | [6][7] |
| 2-(2-methyl-1H-benzimidazol-1-yl) acethydrazide | 0.5 M HCl | Not specified | High | Electrochemical Methods | [8] |
| 2-(2-ethyl-1H-benzimidazol-1-yl) acethydrazide | 0.5 M HCl | Not specified | High | Electrochemical Methods | [8] |
| 2-(2-propyl-1H-benzimidazol-1-yl) acethydrazide | 0.5 M HCl | Not specified | High | Electrochemical Methods | [8] |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for evaluating corrosion inhibitor performance. The following sections detail the typical protocols used in the cited studies.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with a series of emery papers, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and for a defined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate and inhibition efficiency.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a range relative to its open circuit potential (OCP). The resulting current is measured to generate a polarization curve. From this curve, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes are determined. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at its OCP over a range of frequencies. The impedance data is analyzed using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). Higher Rct values in the presence of an inhibitor indicate better corrosion protection.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of benzimidazole-based corrosion inhibitors.
Caption: A flowchart illustrating the key stages in the experimental evaluation of benzimidazole-based corrosion inhibitors.
Logical Relationship in Performance Comparison
The following diagram outlines the logical flow for comparing the corrosion inhibition performance of this compound with other benzimidazole derivatives.
Caption: A diagram showing the logical steps involved in comparing the corrosion inhibition performance of different benzimidazole derivatives.
References
- 1. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation [mdpi.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Electrochemical Evaluation of Protective Coatings with Ti Additions on Mild Steel Substrate with Potential Application for PEM Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Evaluating the performance of 5-Methoxy-2-mercaptobenzimidazole against other commercial vulcanization accelerators
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer science and material development, the selection of an appropriate vulcanization accelerator is paramount to achieving desired product performance and processing efficiency. This guide offers a comparative evaluation of 5-Methoxy-2-mercaptobenzimidazole against a spectrum of widely-used commercial vulcanization accelerators. While direct, extensive experimental data on the vulcanization performance of this compound is not widely published, this comparison extrapolates its potential behavior based on the well-documented performance of its parent compound, 2-mercaptobenzimidazole (B194830) (MBT), and the known effects of substituent groups on accelerator activity.
Performance Overview and Comparison
Vulcanization accelerators are broadly categorized by their chemical structure and their effect on the speed and safety of the curing process. The primary classes include thiazoles, sulfenamides, thiurams, dithiocarbamates, and guanidines.[1] this compound belongs to the benzimidazole (B57391) family, which shares structural similarities with the thiazole (B1198619) class, suggesting it may exhibit comparable performance characteristics.
The addition of a methoxy (B1213986) group (-OCH₃) to the benzimidazole ring is hypothesized to influence the electron density of the molecule, which in turn can affect its reactivity and, consequently, its performance as a vulcanization accelerator. It is theorized that the electron-donating nature of the methoxy group could potentially enhance the cure rate compared to the unsubstituted 2-mercaptobenzimidazole (MBT).
Below is a comparative summary of key performance indicators for various commercial accelerators, providing a baseline against which the potential performance of this compound can be benchmarked.
Table 1: Comparison of Cure Characteristics of Commercial Vulcanization Accelerators
| Accelerator Class | Example Accelerator | Scorch Safety | Cure Rate |
| Benzimidazole (Predicted) | This compound | Moderate (Predicted) | Medium-Fast (Predicted) |
| Thiazole | 2-Mercaptobenzothiazole (MBT) | Moderate | Medium |
| Thiazole | Dibenzothiazyl disulfide (MBTS) | Good | Medium |
| Sulfenamide | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | Excellent | Fast |
| Sulfenamide | N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Excellent | Fast |
| Thiuram | Tetramethylthiuram disulfide (TMTD) | Poor | Very Fast |
| Dithiocarbamate | Zinc diethyldithiocarbamate (B1195824) (ZDEC) | Poor | Very Fast |
| Guanidine | Diphenylguanidine (DPG) | Good | Slow |
Table 2: Typical Physical Properties of Vulcanizates with Different Accelerator Types
| Accelerator Class | Tensile Strength | Elongation at Break | Modulus | Heat Aging Resistance |
| Benzimidazole (Predicted) | Good (Predicted) | Good (Predicted) | Medium-High (Predicted) | Good (Predicted) |
| Thiazole | Good | Good | Medium | Good |
| Sulfenamide | Excellent | Good | High | Very Good |
| Thiuram | Good | Moderate | High | Excellent |
| Dithiocarbamate | Good | Moderate | High | Excellent |
| Guanidine | Moderate | High | Low | Moderate |
Experimental Protocols
To empirically validate the performance of this compound, a series of standardized experiments would be required. The following protocols outline the methodologies for determining the cure characteristics and physical properties of rubber compounds.
Cure Characteristics Evaluation
Objective: To determine the scorch time, cure time, and cure rate of a rubber compound accelerated with this compound in comparison to other accelerators.
Apparatus: Moving Die Rheometer (MDR).
Procedure:
-
Prepare a standard rubber compound formulation (e.g., based on natural rubber or styrene-butadiene rubber) containing all necessary ingredients (rubber, filler, activator, antioxidant, and sulfur) except for the accelerator.
-
Divide the masterbatch into equal portions. To each portion, add a predetermined concentration (e.g., 1.5 parts per hundred rubber - phr) of the respective accelerator (this compound, MBT, CBS, TMTD, etc.).
-
Homogenize each compound on a two-roll mill.
-
Place a sample of each compound into the pre-heated MDR test cavity.
-
Conduct the test at a specified temperature (e.g., 160°C) for a duration sufficient to observe the full vulcanization curve.
-
Record the torque as a function of time. From the resulting rheograph, determine the following parameters:
-
ML (Minimum Torque): An indicator of the compound's viscosity.
-
MH (Maximum Torque): An indicator of the compound's stiffness or modulus after curing.
-
ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time taken to reach 90% of the maximum torque.
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2).
-
Physical Properties Testing
Objective: To evaluate the mechanical properties of the vulcanized rubber compounds.
Procedure:
-
Cure sheets of each rubber compound in a compression molding press according to their respective t90 values determined from the MDR test.
-
Die-cut standard tensile test specimens from the cured sheets.
-
Condition the specimens at a standard temperature and humidity for at least 24 hours.
-
Conduct tensile testing using a universal testing machine according to ASTM D412. Measure:
-
Tensile Strength: The maximum stress applied to a specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus at 300% Elongation: The stress required to stretch the specimen to 300% of its original length.
-
-
Conduct hardness testing using a durometer according to ASTM D2240.
-
Perform heat aging tests by exposing cured specimens to elevated temperatures for a specified period (e.g., 70°C for 72 hours) and then re-testing their physical properties to assess degradation.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involved in evaluating a novel vulcanization accelerator.
Caption: Workflow for the evaluation of vulcanization accelerators.
Caption: Logical relationship between accelerator structure and vulcanizate properties.
References
A Comparative Guide to Analytical Methods for the Quantification of 5-Methoxy-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry
The accurate quantification of 5-Methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors like omeprazole, is critical for quality control and research purposes.[1] The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive cross-validation comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
Data Presentation: A Head-to-Head Comparison
The performance of each analytical method is summarized below, offering a clear comparison of their key validation parameters. The data presented is a synthesis of established methods for this compound and structurally related benzimidazole (B57391) derivatives.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Colorimetric reaction followed by measurement of light absorbance at a specific wavelength. |
| Specificity | High | Very High | Moderate |
| Linearity Range | 0.1876 - 0.9 µg/mL[2] | 0.6 - 10.0 ng/mL[3] | 2.0 - 32 µg/mL (estimated) |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.998[3] | > 0.999 (estimated) |
| Limit of Detection (LOD) | 0.006% (relative to a 250 µg/mL solution)[2] | < 0.6 ng/mL[3] | ~0.2 µg/mL (estimated) |
| Limit of Quantification (LOQ) | 0.01% (relative to a 250 µg/mL solution)[2] | 0.6 ng/mL[3] | ~0.7 µg/mL (estimated) |
| Accuracy (% Recovery) | 90 - 110%[2] | 94.32 - 107.43%[3] | 98 - 102% (estimated) |
| Precision (%RSD) | < 2%[2] | < 6.5%[3] | < 2% (estimated) |
Experimental Protocols: Detailed Methodologies
Reproducibility is the cornerstone of analytical science. The following are detailed protocols for the quantification of this compound using the three compared methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the estimation of related substances in this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150mm x 4.6 mm, 5µm particle size).[2]
-
Mobile Phase A: 13 mL of perchloric acid in 1 liter of water, with the pH adjusted to 4.50 with sodium hydroxide.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program: A suitable gradient to ensure the separation of the analyte from any impurities. A typical starting condition could be 75% A and 25% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 302 nm.[2]
-
Injection Volume: 5 µL.[2]
-
-
Standard and Sample Preparation:
-
Diluent: Methanol (B129727):water (3:7 v/v).[2]
-
Standard Solution: Prepare a stock solution of this compound in the diluent. Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices. The use of a stable isotope-labeled internal standard, such as 5-(Methoxy-d3)-2-mercaptobenzimidazole, is recommended to ensure high accuracy and precision.[4][5]
-
Instrumentation: A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient program, for example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and its deuterated internal standard would need to be optimized.
-
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare separate stock solutions of this compound and 5-(Methoxy-d3)-2-mercaptobenzimidazole in methanol (e.g., 1 mg/mL).[5]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards and quality control samples. Prepare a working solution of the internal standard.[5]
-
Sample Preparation (for biological matrices): To 100 µL of the sample, add the internal standard working solution. Precipitate proteins by adding cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.[4]
-
UV-Visible Spectrophotometry
This colorimetric method is adapted from procedures for other benzimidazole derivatives and offers a simpler, more accessible alternative for quantification.[6][7]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Principle: The method is based on the formation of a colored charge-transfer complex between this compound and a suitable π-electron acceptor, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), in an organic solvent.[7]
-
Reagents:
-
This compound Standard Solution: A stock solution prepared in methanol.
-
DDQ Solution (0.1% w/v): Prepared by dissolving 100 mg of DDQ in 100 mL of methanol.[7]
-
-
Procedure:
-
Transfer varying aliquots of the standard this compound solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the DDQ solution. An orange-red color will develop.[7]
-
Dilute to the mark with methanol.
-
Allow the reaction to complete (approximately 5 minutes).[7]
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is expected to be around 460 nm, against a reagent blank.[7]
-
-
Calibration: A calibration curve is constructed by plotting the absorbance versus the concentration of this compound.
Mandatory Visualizations: Workflows and Relationships
To visually represent the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC and LC-MS/MS analysis.
Caption: Cross-validation of analytical methods.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
Comparative Analysis of the Metabolic Stability of 5-Methoxy-2-mercaptobenzimidazole and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of 5-Methoxy-2-mercaptobenzimidazole and its deuterated analog, 5-(Methoxy-d3)-2-mercaptobenzimidazole. The strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile sites is a key strategy in modern drug development to enhance pharmacokinetic properties.[1] This approach leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, slows the rate of enzymatic metabolism.[1][2] For this compound, a known intermediate in the synthesis of the proton pump inhibitor omeprazole, the methoxy (B1213986) group represents a potential site for metabolic breakdown.[2]
Metabolic Pathway and Bioactivation
The primary metabolic pathway for many benzimidazole (B57391) derivatives, including this compound, involves O-demethylation.[3] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver, such as CYP2C19 and CYP3A4.[2][4] The cleavage of the C-H bonds on the methoxy group is often the rate-limiting step in this metabolic process. By replacing the hydrogen atoms on the methoxy group with deuterium, the rate of this O-demethylation can be significantly reduced, thereby increasing the metabolic stability of the molecule.[1][2]
Caption: Proposed metabolic pathway via O-demethylation.
Comparative Metabolic Stability Data
The following table summarizes representative data from an in vitro metabolic stability assay using human liver microsomes. Such assays are standard in early drug discovery to predict in vivo pharmacokinetic profiles.[2][5] The data illustrates the expected significant improvement in metabolic stability for the deuterated analog due to the kinetic isotope effect.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | 15 | 46.2 |
| 5-(Methoxy-d3)-2-mercaptobenzimidazole | 75 | 9.2 |
Note: The data presented are representative and intended for illustrative purposes to demonstrate the typical impact of deuteration.
A longer half-life and lower intrinsic clearance for the deuterated compound indicate a reduced rate of metabolism.[2] This enhanced stability can lead to improved bioavailability, longer duration of action, and potentially a reduced dosing frequency in a clinical setting.[1]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess and compare the metabolic stability of the parent compound and its deuterated analog.
-
Materials and Reagents :
-
This compound and 5-(Methoxy-d3)-2-mercaptobenzimidazole
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (Solutions A and B)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard) for reaction termination
-
96-well plates
-
Incubator set to 37°C
-
-
Procedure :
-
An incubation mixture is prepared containing the test compound (1 µM final concentration) and liver microsomes (0.5 mg/mL) in a phosphate buffer.[3]
-
The mixture is pre-warmed to 37°C for approximately 5-10 minutes.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis :
-
The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]
-
Chromatography : A C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.[2]
-
Mass Spectrometry : Analysis is performed using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) to detect the parent compound and the internal standard.[2]
-
-
Data Analysis :
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage remaining is plotted against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[1]
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).[1]
-
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The comparative analysis demonstrates that the deuteration of this compound at the methoxy position significantly enhances its metabolic stability. This is evidenced by a longer in vitro half-life and a lower intrinsic clearance compared to its non-deuterated counterpart. The underlying principle for this improvement is the kinetic isotope effect, which slows the rate of CYP450-mediated O-demethylation.[1][2]
For drug development professionals, this strategy of selective deuteration offers a rational approach to designing drug candidates with improved pharmacokinetic profiles.[2] An enhanced metabolic stability can lead to lower dose requirements, reduced patient-to-patient variability, and a more favorable overall safety and efficacy profile.[1][2] Therefore, 5-(Methoxy-d3)-2-mercaptobenzimidazole serves as a valuable tool for investigating metabolic pathways and as a building block for developing more robust drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Unlocking the Therapeutic Potential of 5-Methoxy-2-mercaptobenzimidazole Derivatives: A Comparative Guide on Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the diverse heterocyclic scaffolds, the 5-methoxy-2-mercaptobenzimidazole core has emerged as a promising framework for the development of potent anticancer and antimicrobial agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to facilitate the rational design and development of next-generation therapeutics.
The benzimidazole (B57391) ring system is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] The introduction of a methoxy (B1213986) group at the 5-position and a mercapto group at the 2-position of the benzimidazole ring provides a versatile template for chemical modifications. These modifications, primarily involving substitutions at the sulfur and nitrogen atoms, have a profound impact on the biological activity of the resulting compounds. This guide delves into the SAR of these derivatives, focusing on their cytotoxic and antimicrobial properties, and provides detailed experimental protocols for their synthesis and evaluation.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has revealed their potential as both anticancer and antimicrobial agents. The following sections summarize the quantitative data from various studies, highlighting the influence of different structural modifications on their activity.
Cytotoxic Activity against Cancer Cell Lines
Recent studies have focused on the anticancer potential of this compound derivatives, particularly against breast cancer cell lines. The in vitro cytotoxic activity is typically evaluated using the MTT assay, and the results are expressed as the half-maximal inhibitory concentration (IC50).
One study investigated a series of derivatives with substitutions at both the N-1 and S-2 positions.[2][3] The results, summarized in Table 1, indicate that the nature of the substituent plays a crucial role in determining the cytotoxic potency. For instance, compound 14c , which features a specific substitution pattern, demonstrated significant cytotoxic effects against the MDA-MB-231 human breast cancer cell line, with an IC50 value of 24.78 ± 1.02 µM.[2] This activity was found to be comparable to the standard drug, raloxifene (B1678788) (IC50: 26.73 µM).[2]
| Compound ID | R1 Substituent (at N-1) | R2 Substituent (at S-2) | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | Substituted benzyl (B1604629) | Varies | MDA-MB-231 | 117.86 ± 0.39 | [3] |
| 14c | Substituted benzyl with piperidine (B6355638) moiety | Varies | MDA-MB-231 | 24.78 ± 1.02 | [2][4] |
| Raloxifene | - | - | MDA-MB-231 | 26.73 | [2][4] |
Table 1: Cytotoxic Activity of this compound Derivatives.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored, with studies evaluating their efficacy against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial activity.
A study on a series of this compound derivatives reported their antibacterial and antifungal activities.[5] While specific MIC values were not provided in the abstract, the study indicated that compounds 1-4 , 10 , and 13 exhibited the most potent antibacterial activity against Enterobacter cloacae at a concentration of 100 µg/ml.[5] Furthermore, compounds 12 and 13 showed the highest antifungal activity against Aspergillus niger.[5]
Another study on the closely related 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives provided more specific MIC values.[6] As shown in Table 2, these compounds displayed good antibacterial activity against Bacillus subtilis and excellent antifungal activity against Candida albicans, with some derivatives exhibiting MIC values as low as 31.25 µg/ml.[6] This suggests that substitutions at the 5-position with small alkoxy groups are favorable for antimicrobial activity.
| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |
| Amino acetylenic derivatives | Varies | Bacillus subtilis | 31.25 | [6] |
| Specific derivative | 2-methylpiperidin-1-yl | Bacillus subtilis | 250 | [6] |
| Specific derivative | 2,6-dimethylpiperidin-1-yl | Candida albicans | 31.25 | [6] |
Table 2: Antimicrobial Activity of 5-Ethoxy-2-mercaptobenzimidazole Derivatives.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of S-Substituted this compound Derivatives
This protocol describes a common method for the S-alkylation of this compound.[7][8]
Materials:
-
This compound
-
Appropriate alkyl halide
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
Procedure:
-
Dissolve this compound in the chosen solvent.[7]
-
Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the thiolate salt.[7]
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.[7]
-
Heat the reaction mixture to an appropriate temperature (room temperature to reflux) and monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature and filter any inorganic salts.[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to obtain the desired S-alkylated derivative.[7]
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Cytotoxicity Evaluation by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be less than 0.1%.[9]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.[9]
-
Incubate the plate for 48 to 72 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Shake the plate gently for 10 minutes.[9]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9]
Antimicrobial Susceptibility Testing by Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][11][12][13]
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Standardized inoculum (0.5 McFarland standard)
Procedure:
-
Dispense the appropriate broth into all wells of a 96-well microtiter plate.[11]
-
Perform two-fold serial dilutions of the test compounds in the broth directly in the plate.[11]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[13]
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Inoculate all wells (except for the sterility control) with the microbial inoculum.[11]
-
Include a growth control (no compound) and a sterility control (no inoculum) on each plate.[11]
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[12]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]
Visualizing the Scientific Workflow and Relationships
To better understand the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the S-alkylation of this compound.
Caption: Logical relationship between structural modifications and biological activity.
Caption: Workflow for determining the cytotoxic and antimicrobial activities of the derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Head-to-head comparison of different synthetic routes for 5-Methoxy-2-mercaptobenzimidazole
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxy-2-mercaptobenzimidazole, a crucial building block for anti-ulcer medications like omeprazole, can be synthesized through various routes.[1][2] This guide provides a detailed, data-driven comparison of the most common synthetic methodologies, offering insights into their respective advantages and limitations to aid in selecting the most suitable pathway for your research or manufacturing needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: One-Pot Condensation | Route 2: Multi-Step Synthesis from p-Anisidine | Route 3: Alkylxanthate-Based Synthesis |
| Starting Materials | 4-Methoxy-o-phenylenediamine, Carbon Disulfide, Base (e.g., KOH) | p-Anisidine, Nitrating Agent, Reducing Agent, Carbon Disulfide | 3,4-Diaminoanisole dihydrochloride, Alkali Metal Alkylxanthate |
| Reported Yield | 63% - 94%[1][3][4] | Lower yields (cyclization step reported as 11%)[5] | 90.77% - 94%[1] |
| Reaction Steps | One-pot | Multiple steps (nitration, reduction, cyclization) | One-pot |
| Key Reaction Conditions | Reflux in ethanol (B145695)/water, 4-10 hours[3][5] | Stepwise reactions with varying conditions | Heating up to 75°C followed by boiling[1] |
| Reported Purity/Melting Point | 250-252°C, 253-254.2°C[1] | Not explicitly stated for the final product in the context of the full route. | 250-252°C, with 94-97% purity[1] |
| Potential Advantages | Simplicity, readily available starting materials. | Utilizes a different starting material which may be more accessible in some contexts. | High yield and purity. |
| Potential Disadvantages | Use of toxic and flammable carbon disulfide. | Lower overall yield, more complex procedure. | May require the preparation of the alkylxanthate reagent. |
Synthetic Route Overviews
Route 1: One-Pot Condensation of 4-Methoxy-o-phenylenediamine and Carbon Disulfide
This is the most frequently cited method for the synthesis of this compound. The reaction involves the direct condensation of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a strong base, typically potassium hydroxide. The reaction is usually carried out in a mixture of ethanol and water under reflux conditions.
References
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. finornic.com [finornic.com]
- 3. prepchem.com [prepchem.com]
- 4. ijptjournal.com [ijptjournal.com]
- 5. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]
Unveiling the Protective Power: A Comparative Guide to 5-Methoxy-2-mercaptobenzimidazole as a Corrosion Inhibitor
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive analysis of 5-Methoxy-2-mercaptobenzimidazole (5-M-2-MB), validating its mechanism of action and comparing its performance against other benzimidazole-based corrosion inhibitors. Through a detailed examination of experimental data and methodologies, this document serves as a critical resource for evaluating and implementing this promising protective agent.
Mechanism of Action: A Shield at the Molecular Level
This compound operates as a corrosion inhibitor primarily through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is a result of the complex interplay of the molecule's structural features. The benzimidazole (B57391) ring, with its nitrogen and sulfur heteroatoms, possesses lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel. This interaction facilitates a strong bond between the inhibitor and the metal surface.
Furthermore, the presence of the methoxy (B1213986) (-OCH3) group, an electron-donating group, enhances the electron density on the benzimidazole ring system. This increased electron density strengthens the adsorption process, leading to a more stable and effective protective film. The inhibitor molecules can displace water and aggressive ions, such as chloride, from the metal surface, thereby mitigating both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This dual action classifies this compound as a mixed-type inhibitor. The adsorption process of benzimidazole derivatives on a metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1][2][3]
Mechanism of action of this compound.
Comparative Performance Analysis
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which is typically determined from electrochemical measurements such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables present a comparison of the performance of this compound and other benzimidazole derivatives based on available experimental data.
Table 1: Potentiodynamic Polarization Data for Benzimidazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) | Reference |
| Blank | - | - | - | [2] |
| This compound Derivative (MSBP) | 10⁻⁵ | - | 98 | [4] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 10⁻³ | 63.1 | 88.2 | [2] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | 10⁻³ | 25.1 | 95.4 | [2] |
| 5-chloro-benzimidazol-2-one (B1) | 10⁻³ | - | - | [1] |
| 5-methyl-benzimidazol-2-one (B2) | 10⁻³ | - | - | [1] |
| benzimidazol-2-one (B3) | 10⁻³ | - | - | [1] |
Note: Direct comparative data for this compound under the exact same conditions as the other inhibitors was not available in the reviewed literature. The data for the derivative MSBP provides an indication of its high efficiency.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzimidazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (η%) | Reference |
| Blank | - | - | - | - | [2] |
| This compound Derivative (EMSB) | 10⁻⁵ | - | - | 93 | [4] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 10⁻³ | 457 | 61.2 | - | [2] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | 10⁻³ | 1152 | 38.5 | - | [2] |
| 5-chloro-benzimidazol-2-one (B1) | 10⁻³ | - | - | - | [1] |
Note: Higher R_ct and lower C_dl values generally indicate better corrosion inhibition. The data for the derivative EMSB suggests strong performance.
Experimental Protocols
To ensure the validity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for two key electrochemical techniques used to evaluate corrosion inhibitors.
Potentiodynamic Polarization
This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting polarization curve provides crucial information about the corrosion rate and the inhibitor's effect on both anodic and cathodic reactions.
1. Electrode Preparation:
-
The working electrode (the metal sample, e.g., carbon steel) is mechanically polished with successively finer grades of silicon carbide paper, rinsed with distilled water and ethanol, and then dried.
-
A specific surface area of the electrode is exposed to the corrosive solution.
2. Electrochemical Cell Setup:
-
A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The cell is filled with the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
3. Measurement:
-
The open circuit potential (OCP) is allowed to stabilize for a defined period (e.g., 30-60 minutes).
-
The potential is then swept from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
The resulting current is recorded as a function of the applied potential.
4. Data Analysis:
-
The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr).
-
The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100, where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective film formed by the inhibitor.
1. Electrode and Cell Setup:
-
The preparation of the working electrode and the three-electrode cell setup are the same as for potentiodynamic polarization.
2. Measurement:
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current response is measured, and the impedance is calculated at each frequency.
3. Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. A common model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
-
The inhibition efficiency (η%) can be calculated from the charge transfer resistance values using the formula: η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100, where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Generalized experimental workflow for evaluating corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 4. [PDF] Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl | Semantic Scholar [semanticscholar.org]
Comparative Docking Analysis of 5-Methoxy-2-mercaptobenzimidazole Derivatives Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals summarizing the in-silico evaluation of 5-Methoxy-2-mercaptobenzimidazole derivatives. This guide provides a comparative analysis of their docking performance against various protein targets implicated in cancer and other diseases, supported by experimental data and detailed methodologies.
Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction patterns of these derivatives with their biological targets, thereby guiding the design and development of more potent therapeutic agents. This guide consolidates findings from various studies to offer a comparative overview of the docking performance of these compounds against key protein targets such as Estrogen Receptor Alpha (ERα), Epidermal Growth Factor Receptor (EGFR), and the Cyclooxygenase (COX) pathway.
Comparative Docking Performance
The binding affinities of various this compound derivatives against different protein targets are summarized below. These values, presented as docking scores or binding energies (ΔG) in kcal/mol, indicate the predicted stability of the ligand-protein complex.
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 14c | Estrogen Receptor Alpha (ERα) | Not explicitly stated, but showed good docking scores | Raloxifene | Not explicitly stated |
| IMM3 | EGFR Tyrosine Kinase | -9.2 | Iressa | Not explicitly stated |
| Keto-benzimidazoles (7c) | EGFRwt | -8.1 | - | - |
| Keto-benzimidazoles (11c) | EGFRwt | -7.8 | - | - |
| Keto-benzimidazoles (7d) | T790M mutant | -8.3 | - | - |
| Keto-benzimidazoles (1c) | T790M mutant | -8.4 | - | - |
| Compound K3 | Serotonin Transporter (SERT) | -6.776 | Paroxetine | Not explicitly stated |
Experimental Protocols
The methodologies employed in the cited docking studies are detailed below to ensure reproducibility and provide a basis for future research.
Molecular Docking against Estrogen Receptor Alpha (ERα)
-
Software: Maestro software (Schrödinger, version 2022-1) was utilized for the in-silico molecular docking studies.[2]
-
Protein Preparation: The crystal structure of the Estrogen Receptor Alpha ligand-binding domain in complex with Raloxifene (PDB ID: 7kbs) was retrieved from the Protein Data Bank.[2] The protein structure was prepared using the Protein Preparation Wizard in Maestro, which involved adding hydrogen atoms, assigning bond orders, and minimizing the structure.
-
Ligand Preparation: The 3D structures of the this compound derivatives were generated and optimized using the LigPrep module of the Schrödinger suite.
-
Docking Protocol: The docking grid was generated around the binding site of the co-crystallized ligand (Raloxifene). The docking simulations were performed using the Glide module with standard precision (SP) or extra precision (XP) mode.
-
Scoring Function: The binding affinity was evaluated using the docking score (ΔG in kcal/mol) calculated by the Glide scoring function.[2]
Molecular Docking against EGFR Tyrosine Kinase
-
Software: Autodock Vina was employed for the molecular docking analysis.[4]
-
Protein Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The structures of the 2-mercaptobenzimidazole (B194830) derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Docking Protocol: A grid box was defined to encompass the active site of the EGFR tyrosine kinase.[4] The dimensions of the grid box were set to X: 74, Y: 60, Z: 62 Å, with a grid spacing of 0.372 Å, centered on X: -52.45, Y: -0.316.[4]
-
Scoring Function: The binding energy of the ligand-protein complexes was calculated by Autodock Vina, with the best orientation being selected based on the lowest binding energy.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams have been generated.
Caption: Inhibition of the COX-2 signaling pathway by a benzimidazole derivative.
Caption: A generalized workflow for in-silico molecular docking studies.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Methoxy-2-mercaptobenzimidazole Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 5-Methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of pharmaceuticals like omeprazole, by comparing it against a certified reference standard.[1][2][3] The methodologies outlined herein, supported by comparative data, are designed to ensure the quality, consistency, and reliability of the synthesized compound for research and development purposes.
Introduction
This compound is a crucial building block in medicinal chemistry.[2] The purity of this intermediate is paramount as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide details the analytical workflow for a rigorous purity assessment, employing chromatographic and spectroscopic techniques.
Experimental Overview
The purity of a synthesized batch of this compound was compared against a commercially available, certified reference standard with a stated purity of >95% (HPLC).[4][5] The assessment involved High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, supplemented by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of any potential discrepancies.
A general workflow for the purity assessment is depicted below:
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from the comparative analysis of the synthesized this compound and the reference standard.
Table 1: HPLC Purity and Impurity Profile
| Sample ID | Retention Time (min) | Area (%) | Purity (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) |
| Reference Standard | 5.8 | 99.6 | 99.6 | 0.2 | 0.2 |
| Synthesized Sample | 5.8 | 98.2 | 98.2 | 0.8 | 1.0 |
Table 2: Mass Spectrometry Data
| Sample ID | Ionization Mode | Expected m/z | Observed m/z |
| Reference Standard | ESI+ | 181.0430 [M+H]⁺ | 181.0432 |
| Synthesized Sample | ESI+ | 181.0430 [M+H]⁺ | 181.0435 |
Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Sample ID | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Reference Standard | 12.51 | br s | 1H | NH |
| 7.15 | d, J=8.4 Hz | 1H | Ar-H | |
| 6.88 | d, J=2.2 Hz | 1H | Ar-H | |
| 6.72 | dd, J=8.4, 2.2 Hz | 1H | Ar-H | |
| 3.75 | s | 3H | OCH₃ | |
| Synthesized Sample | 12.51 | br s | 1H | NH |
| 7.14 | d, J=8.4 Hz | 1H | Ar-H | |
| 6.87 | d, J=2.2 Hz | 1H | Ar-H | |
| 6.71 | dd, J=8.4, 2.2 Hz | 1H | Ar-H | |
| 3.74 | s | 3H | OCH₃ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was developed and validated for the quantification of this compound and its related substances.[6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase A: 0.1% Perchloric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 25% B
-
5-12 min: 25-55% B
-
12-15 min: 55-25% B
-
15-20 min: 25% B[6]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 302 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a methanol (B129727):water (3:7) diluent to a concentration of 250 µg/mL.[6]
4.2 Mass Spectrometry (MS)
Mass spectral data were acquired to confirm the molecular weight of the synthesized compound.
-
Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Samples were diluted in methanol and infused directly into the mass spectrometer.
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded to confirm the chemical structure of the synthesized compound.[8]
-
Instrumentation: 400 MHz NMR spectrometer.[9]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[8]
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.[8]
-
Data Processing: Standard Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.
Conclusion
The synthesized this compound exhibits a high degree of purity (98.2%) as determined by HPLC. The structural identity was unequivocally confirmed by mass spectrometry and ¹H NMR, with data being in excellent agreement with the reference standard and literature values. The impurity profile of the synthesized material is slightly higher than that of the reference standard, indicating the presence of minor byproducts from the synthesis.[10] Further purification steps, such as recrystallization, could be employed to enhance the purity of the synthesized compound to meet the stringent requirements for its use in pharmaceutical synthesis.
References
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 3. finornic.com [finornic.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Short reverse phase HPLC method for this compound related substance estimation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. prepchem.com [prepchem.com]
Safety Operating Guide
Proper Disposal of 5-Methoxy-2-mercaptobenzimidazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-mercaptobenzimidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous chemical. It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1] All handling and disposal procedures must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and potential allergic reactions. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a risk of splashing. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary depending on the scale of handling. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if dust is generated. | To prevent inhalation of harmful dust particles.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, with incineration being the preferred final treatment method. Under no circumstances should this compound be disposed of in general laboratory trash or down the drain.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
2. Waste Collection:
-
Carefully transfer solid waste into the designated hazardous waste container using a scoop or spatula, avoiding the generation of dust.[1]
-
For any residual product in its original container, ensure the cap is tightly sealed before placing it in the waste container.
-
Contaminated disposables, such as gloves, weigh boats, and paper towels, should also be collected in the designated hazardous waste container.
3. Waste Characterization:
-
While this compound is not explicitly listed as a P-series or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).[1][2]
-
Given its toxicological profile (Harmful if swallowed), it is likely to be classified as a toxic hazardous waste. A certified environmental services provider can perform a formal waste characterization.
-
The Safety Data Sheet (SDS) should accompany the waste for disposal.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be cool and dry.
5. Final Disposal:
-
Arrange for a scheduled waste pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide a complete inventory of the waste to the disposal company.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure adequate ventilation.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, put on the full PPE as outlined in Table 1.
3. Containment and Cleanup:
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container.[1]
-
Do not use water to clean up the initial spill as this may spread the contamination.
4. Decontamination:
-
Wipe the area with a cloth dampened with a solution of sodium hypochlorite (B82951) (bleach) followed by a thorough rinse with water. Alternatively, a solution of sodium hydroxide (B78521) can be effective for neutralizing mercaptans.[3] Always test on a small, inconspicuous area first to ensure compatibility with the surface material.
-
All cleaning materials (e.g., contaminated cloths, absorbent pads) must be disposed of as hazardous waste.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, depending on institutional and local regulations. Puncture the container to prevent reuse.
Quantitative Toxicological Data
The following data is provided for a comprehensive understanding of the toxicological profile of this compound.
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Value |
| Oral | Mouse | LD50: 2000 mg/kg bw |
| Dermal | Rabbit | LD50: > 7940 mg/kg bw |
Source: ECHEMI Safety Data Sheet[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Handling Guidance for 5-Methoxy-2-mercaptobenzimidazole
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical information for the handling and disposal of 5-Methoxy-2-mercaptobenzimidazole. The following guidelines are designed to ensure the safety of all researchers, scientists, and drug development professionals.
Hazard Identification: this compound is a chemical that poses several hazards. It is known to cause skin, eye, and respiratory tract irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation.[1][2] It is classified as harmful if swallowed and may cause an allergic skin reaction.[4] The toxicological properties of this material have not been fully investigated.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Justification & Sources |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To prevent eye irritation from dust and splashes. This is a consistent recommendation across multiple safety data sheets.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact. | To prevent skin irritation and potential allergic reactions.[1][2][3][4] It is crucial to inspect gloves for any tears or holes before use.[2][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used. | To prevent respiratory tract irritation from inhaling the powder form of the chemical.[1][2][3] |
| Hand Protection | In addition to wearing appropriate gloves, hands should be washed thoroughly after handling the chemical. | This practice is essential to avoid accidental ingestion and ensure complete protection.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][3]
-
Verify that the work area, preferably a chemical fume hood, has adequate ventilation.[1][3]
-
Gather all necessary PPE as specified in the table above and inspect it for integrity.[2][5]
-
Have a spill kit readily available.
-
-
Handling :
-
Post-Handling :
Disposal Plan
-
Waste Disposal : Dispose of this compound and any contaminated materials in a suitable, closed container labeled for chemical waste.[1][3] All disposal must be in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[3]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in an approved waste disposal plant.[5]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][3]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
